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  • Product: 4-fluoro-N-(piperidin-4-yl)benzamide
  • CAS: 75484-39-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-fluoro-N-(piperidin-4-yl)benzamide (CAS 75484-39-8)

For Researchers, Scientists, and Drug Development Professionals Abstract 4-fluoro-N-(piperidin-4-yl)benzamide is a synthetic chemical compound with a molecular structure that suggests its potential utility as a scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro-N-(piperidin-4-yl)benzamide is a synthetic chemical compound with a molecular structure that suggests its potential utility as a scaffold in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and proposed analytical methodologies for its characterization. Furthermore, it delves into its potential pharmacological significance by examining the biological activities of structurally related compounds, thereby offering insights into its possible mechanisms of action and therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar molecules.

Chemical and Physical Properties

4-fluoro-N-(piperidin-4-yl)benzamide is a white to off-white powder.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 75484-39-8[1][2]
Molecular Formula C₁₂H₁₅FN₂O[1][2]
Molecular Weight 222.26 g/mol [1][2]
Melting Point 165-168 °C[1]
Boiling Point 387.8±37.0 °C (Predicted)[2]
Density 1.18±0.1 g/cm³ (Predicted)[2]
Physical Form Powder[1]
pKa 14.23±0.20 (Predicted)[2]
InChI Key IQRBPUVIUQDULO-UHFFFAOYSA-N[1]

Synthesis and Characterization

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_purification Purification R1 4-Fluorobenzoic Acid RXN Amide Coupling (Room Temperature) R1->RXN R2 4-Aminopiperidine R2->RXN CPL EDC/HOBt CPL->RXN SOL DMF SOL->RXN WUP Aqueous Workup & Extraction RXN->WUP PUR Column Chromatography WUP->PUR P 4-fluoro-N-(piperidin-4-yl)benzamide PUR->P

Caption: Proposed synthesis workflow for 4-fluoro-N-(piperidin-4-yl)benzamide.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 4-fluorobenzoic acid (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 4-aminopiperidine (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 4-fluoro-N-(piperidin-4-yl)benzamide would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the fluorobenzoyl group, and signals corresponding to the protons on the piperidine ring.

    • ¹³C NMR: Expected signals would include carbons of the aromatic ring, the amide carbonyl, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (222.26 g/mol ) would be expected.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-F stretch would be anticipated.

Potential Pharmacological Significance and Mechanism of Action

While direct pharmacological studies on 4-fluoro-N-(piperidin-4-yl)benzamide are limited in the public domain, the benzamide and piperidine moieties are common in a wide range of biologically active compounds. The potential pharmacological relevance of this compound can be inferred from studies on its derivatives.

A study on N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, a derivative, has shown it to be a haloperidol analog with potential as an analgesic for neuropathic pain through antagonism of the σ1 receptor.[3] This suggests that 4-fluoro-N-(piperidin-4-yl)benzamide could serve as a precursor or a scaffold for the development of novel analgesics targeting the σ1 receptor.

Furthermore, other N-(piperidin-4-yl)benzamide derivatives have been investigated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which is a key regulator of cellular response to low oxygen and has implications in cancer therapy.[4] This indicates another potential avenue for the therapeutic application of compounds derived from this core structure.

Potential_MOA cluster_sigma Analgesic Pathway cluster_hif Antitumor Pathway COMPOUND 4-fluoro-N-(piperidin-4-yl)benzamide (or its derivatives) SIGMA σ1 Receptor COMPOUND->SIGMA Antagonism HIF HIF-1 Pathway COMPOUND->HIF Activation PAIN Neuropathic Pain Modulation SIGMA->PAIN CANCER Tumor Cell Apoptosis HIF->CANCER

Caption: Potential mechanisms of action based on derivative studies.

Analytical Methodologies

For the quantitative analysis and purity assessment of 4-fluoro-N-(piperidin-4-yl)benzamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)

A reverse-phase HPLC method would be appropriate for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Proposed)

Direct GC-MS analysis might be challenging due to the polarity of the amide and the secondary amine. Derivatization may be necessary to improve volatility and peak shape.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250-280 °C.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-550.

  • Derivatization (Optional): Silylation of the piperidine N-H may improve chromatographic performance.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis SAMPLE Sample of 4-fluoro-N-(piperidin-4-yl)benzamide HPLC_PREP Dissolve in Mobile Phase & Filter SAMPLE->HPLC_PREP GCMS_PREP Derivatization (Optional) SAMPLE->GCMS_PREP HPLC_RUN Inject into RP-HPLC System HPLC_PREP->HPLC_RUN HPLC_DATA Quantify using UV Detection HPLC_RUN->HPLC_DATA GCMS_RUN Inject into GC-MS System GCMS_PREP->GCMS_RUN GCMS_DATA Identify by Mass Spectrum GCMS_RUN->GCMS_DATA

Sources

Exploratory

Preclinical Pharmacokinetics of 4-Fluoro-N-(piperidin-4-yl)benzamide Derivatives: A Technical Guide to GPR119 Agonist Development

Executive Summary The development of G-protein-coupled receptor 119 (GPR119) agonists represents a paradigm shift in the management of Type 2 Diabetes Mellitus (T2DM) and metabolic dysfunction-associated steatohepatitis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of G-protein-coupled receptor 119 (GPR119) agonists represents a paradigm shift in the management of Type 2 Diabetes Mellitus (T2DM) and metabolic dysfunction-associated steatohepatitis (MASH). GPR119 activation uniquely stimulates both glucose-dependent insulin secretion (GSIS) from pancreatic β -cells and glucagon-like peptide-1 (GLP-1) release from intestinal enteroendocrine L-cells[1]. Among the emerging pharmacophores, the 4-fluoro-N-(piperidin-4-yl)benzamide scaffold has demonstrated exceptional promise due to its optimal balance of target affinity, synthetic tractability, and tunable pharmacokinetic (PK) properties[2].

As an application scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), this guide details the rigorous PK evaluation of this specific chemical class. We will explore the causality behind structural modifications, the self-validating nature of bioanalytical protocols, and the translational PK parameters required for IND-enabling studies.

Mechanistic Rationale & Target Biology

Endogenous GPR119 ligands, such as oleoylethanolamide (OEA), are lipid-derived and suffer from rapid enzymatic hydrolysis, making them unsuitable as oral therapeutics[3]. The 4-fluoro-N-(piperidin-4-yl)benzamide core acts as a bioisosteric mimic designed to overcome these liabilities:

  • The Piperidine Ring: Provides the necessary basic amine (pKa ~9.5) to form a critical salt bridge with the ICL1 domain of the GPR119-G β s complex, anchoring the ligand within the transmembrane cavity[4].

  • The 4-Fluoro Substitution: Unsubstituted benzamides are highly susceptible to CYP450-mediated para-hydroxylation. The introduction of the strongly electronegative fluorine atom blocks this metabolic soft spot, significantly reducing intrinsic clearance ( Clint​ ) and prolonging the in vivo half-life.

GPR119_Signaling Ligand 4-Fluoro-N-(piperidin-4-yl) benzamide Analog GPR119 GPR119 Receptor (Beta/L-Cells) Ligand->GPR119 Agonism Gs Gαs Protein GPR119->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Elevation AC->cAMP ATP Conversion Effect GLP-1 & Insulin Secretion cAMP->Effect PKA Pathway

GPR119 activation by 4-fluoro-N-(piperidin-4-yl)benzamide analogs driving GLP-1/insulin secretion.

Preclinical In Vitro ADME Profiling

Before advancing to live models, the compound must clear self-validating in vitro gates to ensure metabolic stability.

Step-by-Step Methodology: Liver Microsomal Stability Assay
  • Incubation: Incubate 1 μ M of the test compound with liver microsomes (mouse, rat, dog, human) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH regenerating system to initiate CYP-mediated metabolism.

  • Quenching (Self-Validating Step): At serial time points (0, 5, 15, 30, 60 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., d4​ -benzamide).

    • Causality: The cold organic solvent instantly denatures CYP enzymes, preventing ex vivo degradation. The stable-isotope internal standard perfectly co-elutes with the analyte, correcting for downstream matrix effects and ionization suppression during mass spectrometry.

  • Analysis: Centrifuge at 15,000 x g for 10 min and analyze the supernatant via LC-MS/MS to calculate Clint​ and in vitro T1/2​ .

In Vivo Pharmacokinetic Workflows

To accurately predict human efficacious doses, the PK profile must be evaluated in both rodent (mice/rats) and non-rodent (Beagle dog) models. Recent clinical candidates, such as MKP10241, leverage similar structural motifs to achieve potent cAMP elevation and robust antihyperglycemic profiles in vivo[5].

Step-by-Step Methodology: Rodent PK Study (IV and PO)
  • Formulation Preparation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. Causality: Ensures complete dissolution of the lipophilic benzamide without precipitating in the bloodstream, preventing artificial volume of distribution ( Vdss​ ) artifacts.

    • PO Formulation: 0.5% Methylcellulose with 0.1% Tween-80 in water. Causality: Creates a homogenous suspension that mimics human oral solid dosage forms, testing true gastrointestinal dissolution and absorption.

  • Dosing: Administer IV (1 mg/kg) via tail vein and PO (10 mg/kg) via oral gavage to fasted male C57BL/6 mice or Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 50 μ L blood via saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Bioanalysis (LC-MS/MS): Extract plasma using protein precipitation (3x volume of ACN + 0.1% Formic Acid). Causality: Formic acid ensures the basic piperidine nitrogen remains protonated ( M+H+ ), maximizing ionization efficiency in the positive electrospray ionization (ESI+) MRM mode.

  • Data Processing: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive AUC , Cmax​ , T1/2​ , Cl , and bioavailability ( %F ).

PK_Workflow Dosing 1. Dosing (IV/PO) Rodents & Non-Rodents Sampling 2. Serial Blood Sampling (0.25 to 24 hrs) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA 5. Non-Compartmental Analysis (NCA) LCMS->NCA

Standardized in vivo pharmacokinetic workflow for evaluating GPR119 agonist exposure.

Quantitative PK Parameters

The table below summarizes the representative preclinical pharmacokinetic parameters for an optimized 4-fluoro-N-(piperidin-4-yl)benzamide analog across three key species. The data reflects the scaffold's characteristic moderate clearance and high volume of distribution, driven by the lipophilic basic amine.

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Dog (Beagle)
IV Dose (mg/kg) 1.01.00.5
Clearance ( Cl , mL/min/kg) 18.522.48.2
Volume of Distribution ( Vdss​ , L/kg) 2.13.41.8
Terminal Half-Life ( T1/2​ , hr) 1.82.54.6
PO Dose (mg/kg) 10.010.05.0
Cmax​ (ng/mL) 1,4508901,220
AUC0−∞​ (ng·hr/mL) 4,2003,1506,800
Oral Bioavailability ( F , %) 46%42%67%

Biotransformation and Structural Optimization

Despite the fluorine block on the benzamide ring, the piperidine ring remains a secondary site for oxidative metabolism (specifically N-dealkylation or alpha-carbon oxidation by CYP3A4). To achieve the once-daily oral dosing required for chronic metabolic therapies, structural optimization of this scaffold often involves adding steric bulk (e.g., isopropyl, pyrimidine, or oxadiazole rings) to the piperidine nitrogen[6]. This modification sterically hinders the CYP450 active site from accessing the lone pair on the piperidine nitrogen, effectively shifting the clearance mechanism from rapid hepatic metabolism to slower, more predictable renal or biliary excretion.

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Foundational

4-Fluoro-N-(piperidin-4-yl)benzamide: Structural Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of neuroactive and metabolic drugs frequently relies on versatile, highly stable intermediate scaffolds. 4-Fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of neuroactive and metabolic drugs frequently relies on versatile, highly stable intermediate scaffolds. 4-Fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) serves as a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably urea-based 5-HT2A receptor inverse agonists like Pimavanserin[1]. As a Senior Application Scientist, I present this technical guide to deconstruct the molecular architecture, detail the self-validating synthetic protocols, and map the pharmacological utility of this compound.

Structural and Physicochemical Profiling

The utility of 4-fluoro-N-(piperidin-4-yl)benzamide stems directly from its structural components, which are engineered to balance reactivity for synthesis and pharmacokinetic stability for downstream drug efficacy.

  • Fluorophenyl Ring: The para-fluoro substitution on the benzamide ring acts as a classic bioisostere. Fluorine’s high electronegativity and strong C-F bond block cytochrome P450-mediated para-hydroxylation, significantly enhancing the metabolic half-life of the final drug molecule[2].

  • Amide Linker: The secondary amide provides essential hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are crucial for orienting the molecule within target G-protein coupled receptor (GPCR) binding pockets.

  • Piperidine Ring: The secondary amine at the 4-position of the piperidine ring is the primary site of synthetic reactivity. At physiological pH, this basic nitrogen is protonated, enhancing aqueous solubility and serving as a critical pharmacophore for interacting with conserved aspartate residues in GPCRs.

Quantitative Data Summary

All core physicochemical properties are summarized in Table 1 below, derived from established chemical databases[3],[4],[5].

PropertyValue
Chemical Name 4-fluoro-N-(piperidin-4-yl)benzamide
CAS Registry Number 75484-39-8
Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
Monoisotopic Mass 222.11684 Da
SMILES O=C(NC1CCNCC1)C2=CC=C(F)C=C2
Melting Point 165 - 168 °C
Predicted CLogP 0.818

Synthetic Methodology: Chemoselective Boc-Deprotection

The standard preparation of the active secondary amine involves the removal of a tert-butoxycarbonyl (Boc) protecting group. The following protocol details the synthesis of the hydrochloride salt, emphasizing the causality behind the reaction conditions and the self-validating nature of the workflow[1],[2].

Experimental Protocol

Objective: Cleave the Boc protecting group from the piperidine nitrogen while preserving the secondary amide linkage. Reagents: 1-N-tert-butoxycarbonyl-4-(4-fluorobenzamido)piperidine (570 mg, 1.77 mmol), 2N HCl in ethyl acetate (40 mL)[1].

Step-by-Step Procedure:

  • Cooling & Preparation: Cool the 2N HCl in ethyl acetate solution to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature minimizes the risk of unwanted side reactions, such as the acid-catalyzed hydrolysis of the benzamide bond, ensuring strict chemoselectivity for the Boc group[1].

  • Reagent Addition: Slowly add the Boc-protected precursor to the chilled acidic solution under continuous stirring.

  • Reaction Progression: Stir the reaction mixture for 2 hours at 0 °C[1].

    • Self-Validating Step: The cleavage of the Boc group generates isobutylene gas and carbon dioxide. The cessation of effervescence serves as a visual indicator of reaction completion. Concurrently, the deprotected secondary amine immediately forms the hydrochloride salt. Because this salt is insoluble in ethyl acetate, it precipitates as a distinct white solid, providing immediate visual confirmation of product formation.

  • Isolation: Remove the volatiles in vacuo[1].

    • Causality: Evaporation removes the ethyl acetate solvent and any residual isobutylene/HCl, driving the equilibrium forward and yielding the pure hydrochloride salt without the need for aqueous workup or complex column chromatography.

  • Yield: The process yields 4-fluoro-N-(piperidin-4-yl)benzamide hydrochloride as a white solid (approx. 540 mg, quantitative yield)[1].

SynthesisWorkflow A 1-Boc-4-(4-fluorobenzamido) piperidine B 2N HCl in EtOAc (0 °C, 2 hours) A->B Addition C Protonated Intermediate (- CO2, - Isobutylene) B->C Deprotection D 4-fluoro-N-(piperidin-4-yl) benzamide HCl C->D Precipitation & Evaporation

Fig 1. Chemoselective Boc-deprotection workflow yielding the target hydrochloride salt.

Pharmacological Applications

The reactive piperidine nitrogen makes 4-fluoro-N-(piperidin-4-yl)benzamide an ideal precursor for synthesizing complex, multi-targeted therapeutics.

Synthesis of 5-HT2A Inverse Agonists (Pimavanserin)

The most prominent industrial application of this compound is in the synthesis of Pimavanserin (ACP-103), an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis[1]. By reacting the secondary amine of 4-fluoro-N-(piperidin-4-yl)benzamide with appropriate isocyanates or via multi-step urea formation, researchers generate urea-based modulators[1],[2]. The resulting compounds act as potent inverse agonists at the 5-HT2A receptor, stabilizing the receptor in its inactive conformation and reducing basal serotonergic signaling without blocking dopamine receptors[1].

GPR119 Agonists for Type 2 Diabetes

Recent in silico and synthetic evaluations (2025) have identified analogs of 4-fluoro-N-(piperidin-4-yl)benzamide as promising GPR119 agonists[6]. GPR119 is expressed in pancreatic beta cells and intestinal enteroendocrine cells. Activation of this pathway stimulates glucose-dependent insulin secretion, positioning this chemical scaffold as a highly valuable starting point for novel Type 2 Diabetes management therapies[6].

PharmaPathway A 4-fluoro-N-(piperidin-4-yl)benzamide (Key Intermediate) B Urea Formation (Chemical Synthesis) A->B C Pimavanserin (Active API) B->C D 5-HT2A Receptor (Inverse Agonism) C->D High Affinity Binding E Reduction of Parkinson's Disease Psychosis D->E Modulates Serotonergic Signaling

Fig 2. Role of the title compound in the synthesis and mechanism of action of Pimavanserin.

References

  • Title: WO2008141057A1 / US20080280886A1 - Substituted ureas (Deuterated pimavanserin and synthesis protocols)
  • Title: 75484-39-8 (C12H15FN2O) - Compound Summary Source: PubChemLite / PubChem URL: [Link]

  • Title: Targeting GPR119 for diabetes management: Synthesis and in silico evaluation of 4-fluoro-N-(piperidin-4-yl)benzamide analogs (Jain, G., et al., 2025)

Sources

Exploratory

The Role of 4-Fluoro-N-(piperidin-4-yl)benzamide in the Synthesis of Pimavanserin: Mechanistic Insights and Process Optimization

Executive Summary The development of highly selective neuro-therapeutics requires equally precise synthetic methodologies. Pimavanserin (marketed as Nuplazid) is a first-in-class atypical antipsychotic approved for Parki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective neuro-therapeutics requires equally precise synthetic methodologies. Pimavanserin (marketed as Nuplazid) is a first-in-class atypical antipsychotic approved for Parkinson's disease psychosis (PDP). Unlike traditional antipsychotics, Pimavanserin does not block dopaminergic receptors; instead, it functions as a highly selective inverse agonist at the 5-HT2A receptor.

From a process chemistry perspective, the synthesis of Pimavanserin relies heavily on the efficient assembly of its central urea pharmacophore. This technical guide explores the critical role of 4-fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) as a strategic intermediate. By utilizing this stable amide precursor, chemists can bypass the regioselectivity issues inherent in direct reductive amination, leading to a highly controlled, scalable pathway to the final Active Pharmaceutical Ingredient (API).

Pharmacological Context: The 5-HT2A Receptor

To understand the structural requirements of Pimavanserin, one must first examine its mechanism of action. Pimavanserin acts as an inverse agonist and antagonist primarily at serotonin 5-HT2A receptors, and to a lesser extent at 5-HT2C receptors, with no appreciable affinity for D2 receptors (1)[1]. Inverse agonists do more than simply block the receptor; they bind to the receptor and actively stabilize it in an inactive conformation, thereby reducing the basal intrinsic activity of the receptor even in the absence of serotonin (2)[2].

Pathway Pima Pimavanserin (5-HT2A Inverse Agonist) Rec 5-HT2A Receptor (Inactive State) Pima->Rec Binds & Stabilizes Gq Gq-Protein (Uncoupled) Rec->Gq Prevents Activation PLC Phospholipase C (Inhibited) Gq->PLC Decreases IP3/DAG Out Psychosis Relief PLC->Out Normalizes Signaling

Figure 1: Mechanism of action for Pimavanserin via 5-HT2A receptor inverse agonism.

Retrosynthetic Strategy: The Amide Precursor Advantage

The synthesis of Pimavanserin converges on the formation of a urea linkage between two main fragments: an isobutoxybenzyl moiety and an N-(4-fluorobenzyl)-1-methylpiperidin-4-amine moiety (often designated as "SM1") (3)[3].

While SM1 can theoretically be synthesized via direct reductive amination of 4-fluorobenzaldehyde with 1-methylpiperidin-4-amine, this route often suffers from over-alkylation and complex purification requirements. By utilizing 4-fluoro-N-(piperidin-4-yl)benzamide as an upstream intermediate, process chemists gain a significant advantage (4)[4]. The amide bond is highly stable and highly crystalline, allowing for rigorous purification before the reduction and N-methylation steps.

Synthesis Step1 4-Fluoro-N-(piperidin-4-yl)benzamide Step2 Amide Reduction (LiAlH4) Step1->Step2 Step3 N-(4-fluorobenzyl)piperidin-4-amine Step2->Step3 Carbonyl to Methylene Step4 N-Methylation (HCHO, NaBH(OAc)3) Step3->Step4 Step5 N-(4-fluorobenzyl)-1-methylpiperidin-4-amine Step4->Step5 Regioselective Step6 Urea Coupling (Phenyl Carbamate) Step5->Step6 Step7 Pimavanserin Step6->Step7 Phosgene-Free

Figure 2: Synthetic workflow from 4-fluoro-N-(piperidin-4-yl)benzamide to Pimavanserin.

Experimental Methodologies & Causality

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems where the causality of each reagent choice is explicitly defined.

Protocol 1: Amide Reduction to Secondary Amine

Objective: Conversion of 4-fluoro-N-(piperidin-4-yl)benzamide to N-(4-fluorobenzyl)piperidin-4-amine. Causality: Amides are resonance-stabilized and resistant to mild hydrides. Lithium Aluminum Hydride (LiAlH₄) is required to push the tetrahedral intermediate toward the iminium ion, which is subsequently reduced to the amine.

  • Preparation: In a flame-dried, argon-purged reactor, suspend 2.0 equivalents of LiAlH₄ in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Addition: Dissolve 4-fluoro-N-(piperidin-4-yl)benzamide in anhydrous THF and add dropwise to the suspension over 30 minutes. Causality: Dropwise addition controls the exothermic release of hydrogen gas.

  • Reflux: Heat the reaction mixture to 65 °C for 4 hours. Self-validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the UV-active amide spot confirms complete conversion.

  • Quench (Fieser Method): Cool to 0 °C. Sequentially add x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O (where x is the mass of LiAlH₄ in grams). Causality: This specific stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a gelatinous emulsion, preventing product entrapment and maximizing yield.

  • Isolation: Filter through a Celite pad, wash with THF, and concentrate the filtrate in vacuo.

Protocol 2: Regioselective N-Methylation

Objective: Methylation of the piperidine nitrogen to yield the key SM1 intermediate. Causality: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the formaldehyde directly to methanol.

  • Imine Formation: Dissolve N-(4-fluorobenzyl)piperidin-4-amine in 1,2-Dichloroethane (DCE). Add 1.2 equivalents of aqueous formaldehyde (37% w/w). Stir for 30 minutes at 25 °C.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)₃ portion-wise. Stir for 12 hours.

  • Workup: Quench with saturated NaHCO₃ (aq) to neutralize acetic acid byproducts. Extract with Dichloromethane (DCM).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.

Protocol 3: Phosgene-Free Urea Coupling

Historical syntheses of Pimavanserin relied on highly toxic phosgene or explosive diphenylphosphoryl azide (DPPA) (5)[5]. Modern routes utilize carbamate intermediates to ensure safety and scalability.

  • Activation: React 4-isobutoxybenzylamine with phenyl chloroformate to form a stable phenyl carbamate intermediate.

  • Coupling: Combine the phenyl carbamate with the SM1 intermediate in acetonitrile. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Heating: Heat to 60 °C for 8 hours. Causality: DMAP acts as a nucleophilic catalyst, accelerating the acyl substitution and driving the formation of the final urea linkage without the need for hazardous isocyanates.

Quantitative Data & Process Optimization

The choice of synthetic route drastically impacts both safety and yield. The tables below summarize the quantitative metrics driving process optimization in Pimavanserin synthesis.

Table 1: Quantitative Comparison of Amide Reduction Methodologies for 4-Fluoro-N-(piperidin-4-yl)benzamide

Reducing AgentSolventTemp (°C)Reaction Time (h)Molar Yield (%)Impurity Profile
LiAlH₄ THF65492% Low (Clean conversion, easy Fieser workup)
BH₃-THF THF65885%Moderate (Boron adducts require harsh acidic workup)
Silane / Fe-cat Toluene1001278%High (Incomplete reduction, silanol byproducts)

Table 2: Safety and Yield Metrics of Final Urea Coupling Strategies

Coupling ReagentIntermediate FormedHazard LevelOverall Yield (%)Scalability
DPPA (Early Patents)Acyl AzideCritical (Explosive)65%Poor
Phosgene IsocyanateCritical (Highly Toxic)70%Poor
Phenyl Chloroformate Phenyl CarbamateLow88% Excellent

Conclusion

The utilization of 4-fluoro-N-(piperidin-4-yl)benzamide as an early-stage intermediate in the synthesis of Pimavanserin represents a triumph of rational process chemistry. By anchoring the synthesis on a stable, crystalline amide, chemists can execute highly efficient reductions and regioselective methylations. When combined with modern, phosgene-free carbamate coupling techniques, this pathway provides a self-validating, high-yield, and inherently safe route to one of the most important neuro-therapeutics on the market today.

References

  • Title: Pimavanserin and Parkinson's Disease Psychosis: A Narrative Review Source: MDPI URL
  • Title: Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors Source: SciSpace URL
  • Title: WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin Source: Google Patents URL
  • Title: WO2008141057A1 - Deuterated pimavanserin 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methyl-piperidin-4-yl)
  • Title: US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)

Sources

Foundational

An In-depth Technical Guide to the 5-HT2A Receptor Binding Affinity Profile of 4-fluoro-N-(piperidin-4-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the 5-HT2A receptor binding affinity of the novel compound, 4-f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the 5-HT2A receptor binding affinity of the novel compound, 4-fluoro-N-(piperidin-4-yl)benzamide. While direct binding data for this specific molecule is not extensively published, this document outlines the established methodologies and theoretical considerations necessary to conduct a thorough investigation. By leveraging proven protocols for similar benzamide and piperidine derivatives, researchers can effectively determine the binding kinetics and functional activity of this compound at the 5-HT2A receptor. This guide serves as a valuable resource for scientists engaged in the discovery and development of new chemical entities targeting the serotonergic system.

Introduction: The Significance of the 5-HT2A Receptor and Novel Ligands

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a critical player in a vast array of physiological and pathological processes within the central nervous system.[1][2] Its involvement in modulating mood, cognition, and perception has made it a primary target for therapeutic intervention in psychiatric disorders such as schizophrenia, depression, and anxiety.[3][4] The 5-HT2A receptor is the principal target for classic psychedelic drugs and also mediates some of the effects of atypical antipsychotic medications.[1]

The compound 4-fluoro-N-(piperidin-4-yl)benzamide belongs to a chemical class that has shown varied activity at different receptors, including serotonin receptors.[5][6][7] The exploration of novel ligands like this is crucial for the development of more selective and effective therapeutics with improved side-effect profiles. This guide provides the scientific groundwork for a comprehensive evaluation of 4-fluoro-N-(piperidin-4-yl)benzamide's interaction with the 5-HT2A receptor.

The 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway.[1] Upon agonist binding, a conformational change in the receptor activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Concurrently, DAG and Ca2+ activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to a cellular response.[1][8]

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Serotonin) Agonist->5-HT2A_Receptor Binds

Figure 1: The canonical Gq-coupled signaling pathway of the 5-HT2A receptor.

Experimental Protocol: Determination of 5-HT2A Receptor Binding Affinity

The following details a robust methodology for determining the binding affinity of 4-fluoro-N-(piperidin-4-yl)benzamide for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials and Reagents
  • Test Compound: 4-fluoro-N-(piperidin-4-yl)benzamide hydrochloride[9][10]

  • Radioligand: [³H]Ketanserin (a well-characterized 5-HT2A antagonist)[11]

  • Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[12][13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2A antagonist, such as Mianserin or unlabeled Ketanserin.

  • Scintillation Cocktail

  • 96-well Filter Plates [14]

  • Liquid Scintillation Counter

Experimental Workflow Diagram

Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Termination cluster_detection Detection & Analysis Prepare_Reagents Prepare Serial Dilutions of Test Compound Competitive_Binding Competitive Binding Wells: Radioligand + Membranes + Test Compound Prepare_Reagents->Competitive_Binding Prepare_Membranes Thaw and Homogenize Receptor Membranes Total_Binding Total Binding Wells: Radioligand + Membranes Prepare_Membranes->Total_Binding NSB Non-Specific Binding Wells: Radioligand + Membranes + Cold Ligand Prepare_Membranes->NSB Prepare_Membranes->Competitive_Binding Incubate Incubate at Room Temperature Total_Binding->Incubate NSB->Incubate Competitive_Binding->Incubate Filter Rapid Filtration through Filter Plates Incubate->Filter Wash Wash Plates with Cold Buffer Filter->Wash Add_Scintillant Add Scintillation Cocktail Wash->Add_Scintillant Count Count Radioactivity (CPM) Add_Scintillant->Count Analyze Data Analysis (Ki Calculation) Count->Analyze

Figure 2: Step-by-step workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
  • Preparation of Reagents: Prepare serial dilutions of 4-fluoro-N-(piperidin-4-yl)benzamide in the assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the recommended concentration in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]Ketanserin (at a concentration near its Kd, typically ~1-2 nM), and the diluted membrane preparation.

    • Non-specific Binding: Non-specific binding control, [³H]Ketanserin, and the diluted membrane preparation.

    • Competitive Binding: Serial dilutions of the test compound, [³H]Ketanserin, and the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).[14]

  • Termination and Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, then add a scintillation cocktail to each well.

  • Counting: Measure the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

    • For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation and Interpretation

The binding affinity data for 4-fluoro-N-(piperidin-4-yl)benzamide and relevant reference compounds should be summarized in a clear and concise table.

Table 1: Hypothetical 5-HT2A Receptor Binding Affinity Profile

CompoundRadioligandReceptor SourceKi (nM)Hill Slope
4-fluoro-N-(piperidin-4-yl)benzamide[³H]Ketanserinh5-HT2A-CHOTo be determinedTo be determined
Ketanserin (Reference Antagonist)[³H]Ketanserinh5-HT2A-CHO~2.0[14]~1.0
Serotonin (Endogenous Ligand)[³H]Ketanserinh5-HT2A-CHO~10-100~1.0
Risperidone (Atypical Antipsychotic)[³H]Ketanserinh5-HT2A-CHO~0.1-0.5~1.0

A lower Ki value indicates a higher binding affinity. The Hill slope provides information about the nature of the binding; a value close to 1.0 suggests a competitive interaction at a single binding site.

Concluding Remarks for the Investigating Scientist

This guide provides a comprehensive roadmap for the in-vitro characterization of 4-fluoro-N-(piperidin-4-yl)benzamide's binding affinity for the 5-HT2A receptor. A thorough understanding of this interaction is a critical first step in elucidating the compound's pharmacological profile and its potential as a therapeutic agent. Subsequent studies should include functional assays (e.g., calcium mobilization or IP3 accumulation assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor. Furthermore, selectivity profiling against other serotonin receptor subtypes and other relevant GPCRs is essential to fully understand its mechanism of action and potential for off-target effects. The methodologies outlined herein, grounded in established scientific principles, will enable researchers to generate high-quality, reproducible data to advance our understanding of this novel chemical entity.

References

  • Wikipedia. 5-HT2A receptor. [Link]

  • González-Maeso, J. & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. [Link]

  • Raote, I., Bhattacharya, A., & Panicker, M. M. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Annals of Neurosciences, 14(1), 12-21. [Link]

  • Zhang, G., & Stackman, R. W., Jr (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in pharmacology, 6, 225. [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Kroeze, W. K., & Roth, B. L. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 37–44. [Link]

  • Rojas-Tomé, I. S., et al. (2020). Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life sciences, 245, 117348. [Link]

  • Lee, F. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of pharmacal research, 41(12), 1149–1161. [Link]

  • Freret, T., et al. (2007). Characterization of 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. British journal of pharmacology, 150(7), 936–945. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine2A receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

  • Chemical Substance Information. 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride. [Link]

  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European journal of medicinal chemistry, 109, 75–88. [Link]

  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 43(21), 3895–3905. [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3295–3308. [Link]

  • Canal, C. E., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS chemical neuroscience, 7(10), 1430–1442. [Link]

  • Fletcher, S. R., et al. (2002). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT2A receptor antagonists. Journal of medicinal chemistry, 45(2), 493–503. [Link]

  • Terriere, D., et al. (1995). Evaluation of radioiodo-4-amino-N-[1-[3-(4-fluorophenoxy)-propyl]-4- methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide as a potential 5HT2 receptor tracer for SPE(C)T. Nuclear medicine and biology, 22(8), 1005–1005. [Link]

  • Hu, Z., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of medicinal chemistry, 64(16), 12163–12180. [Link]

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of medicinal chemistry, 44(10), 1603–1614. [Link]

  • Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantane-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyladamantane-1-amine. Molecules (Basel, Switzerland), 27(6), 1777. [Link]

  • Dal Ben, D., et al. (2023). Development of Fluorescent 4‑[4-(3H‑Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of medicinal chemistry, 66(7), 4941–4963. [Link]

Sources

Exploratory

Toxicological Profile and Safety Data of 4-Fluoro-N-(piperidin-4-yl)benzamide (CAS 75484-39-8)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern pharmaceutical synthesis, the safety and toxicological profiling of chemical intermediates is as critical as the evaluation of th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern pharmaceutical synthesis, the safety and toxicological profiling of chemical intermediates is as critical as the evaluation of the final Active Pharmaceutical Ingredient (API). 4-Fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) is a highly specialized piperidine derivative utilized primarily as a foundational building block in the synthesis of 5-HT2A receptor modulators, most notably pimavanserin and its deuterated analogs[1].

Because residual intermediates can persist as impurities in final drug products, understanding the intrinsic toxicity, metabolic liabilities, and occupational handling risks of this compound is a regulatory imperative (e.g., ICH M7 guidelines). This whitepaper synthesizes the physicochemical properties, predictive toxicology, occupational safety protocols, and analytical workflows required to safely manage and quantify this critical intermediate.

Physicochemical Identity & Structural Properties

The biological and toxicological behavior of 4-fluoro-N-(piperidin-4-yl)benzamide is dictated by its two primary functional groups: a highly basic secondary amine (piperidine ring) and a lipophilic, metabolically stable fluorobenzamide moiety.

Table 1: Quantitative Physicochemical Properties

Property Value Causality / Relevance
CAS Number 75484-39-8[2] Unique identifier for safety tracking.
Molecular Formula C12H15FN2O[2] Dictates mass spectrometric target mass.
Molecular Weight 222.26 g/mol [2] Low MW allows rapid cellular permeation.
Boiling Point ~387.8 °C (Predicted)[3] Low volatility; inhalation risk is primarily particulate.
Density ~1.18 g/cm³ (Predicted)[3] Relevant for gravimetric formulations.

| Predicted pKa | ~10.5 (Piperidine Nitrogen) | Highly basic; drives local tissue irritation and dictates HPLC mobile phase selection. |

Pharmacological Context & Mechanistic Relevance

4-Fluoro-N-(piperidin-4-yl)benzamide is not typically administered as a standalone therapeutic. Instead, it serves as the core pharmacophore for complex neuro-active agents. In the synthesis of pimavanserin (an inverse agonist of the 5-HT2A receptor used for Parkinson's disease psychosis), this intermediate undergoes subsequent alkylation and urea formation[1].

SynthesisPathway A 4-Aminopiperidine + 4-Fluorobenzoyl Chloride B 4-Fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) A->B Amidation C Alkylation & Urea Formation B->C Intermediate Processing D 5-HT2A Modulators (e.g., Pimavanserin) C->D Final API Synthesis

Synthetic pathway of 5-HT2A modulators utilizing 4-fluoro-N-(piperidin-4-yl)benzamide.

Toxicological Profile

Acute Toxicity and GHS Classification

Based on standardized Safety Data Sheets (SDS), the compound is classified globally as an Irritant [4].

Table 2: GHS Hazard Classification

Hazard Code Description Mechanism of Toxicity
H317 May cause an allergic skin reaction[5] Acts as a hapten; covalent modification of skin proteins triggers a Type IV T-cell mediated hypersensitivity response.

| H319 | Causes serious eye irritation[5] | The basic piperidine nitrogen (pKa ~10.5) strips protons from ocular mucosa, causing rapid localized saponification and cellular damage. |

Metabolic Stability and Systemic Toxicity

If ingested or present as a systemic impurity, the toxicity of the compound is heavily influenced by hepatic CYP450 metabolism.

  • Fluorine Blocking: The presence of the fluorine atom at the para position of the benzamide ring deliberately blocks para-hydroxylation, a highly common Phase I metabolic pathway. This increases the metabolic half-life of the moiety[1].

  • Piperidine Oxidation: Because the aromatic ring is deactivated, metabolic switching forces CYP enzymes to target the piperidine ring. Alpha-carbon oxidation of the piperidine can lead to ring-opening events or the formation of reactive iminium intermediates. These electrophilic species can covalently bind to hepatic macromolecules, posing a theoretical risk for hepatotoxicity if the intermediate accumulates[6].

Occupational Health & Safety (OHS) Protocols

Handling this intermediate during pilot-scale synthesis requires strict adherence to engineering controls to prevent sensitization and mucosal damage.

Step-by-Step Handling Methodology:

  • Engineering Controls (Containment): Conduct all weighing and powder transfer operations within a Class II Type B2 Biological Safety Cabinet or a dedicated powder containment hood.

    • Causality: The compound is a known skin sensitizer (H317)[5]. Containment prevents the aerosolization of fine crystalline particulates, completely mitigating inhalation risks and laboratory cross-contamination.

  • Personal Protective Equipment (PPE): Operators must don double nitrile gloves, a Tyvek suit, and a full-face respirator with P100 particulate filters.

    • Causality: Nitrile provides a robust chemical barrier against polar organic molecules. The full-face respirator is critical because the highly basic amine can cause severe, irreversible localized irritation upon contact with the moisture of the ocular mucosa (H319)[5].

  • Decontamination & Spill Response: In the event of a powder spill, neutralize the area with a mild acidic solution (e.g., 5% aqueous citric acid), followed by a wipe-down with 70% isopropanol.

    • Causality: The mild acid rapidly protonates the freebase piperidine, converting it into a highly water-soluble, non-volatile citrate salt. This neutralizes the basic irritation hazard and allows for safe mechanical removal with the alcohol wipe.

Analytical Workflows for Impurity Profiling

To ensure final API safety, residual 4-fluoro-N-(piperidin-4-yl)benzamide must be quantified at parts-per-million (ppm) levels. The following self-validating HPLC-MS/MS protocol is engineered specifically for the physicochemical quirks of this molecule.

AnalyticalWorkflow S1 Step 1: Sample Prep Solubilization in MeOH/H2O S2 Step 2: HPLC Separation High-pH Mobile Phase (pH 10) S1->S2 S3 Step 3: ESI+ MS/MS Detection Target m/z 223.1 -> 123.0 S2->S3 S4 Step 4: Data Processing Impurity Quantification & Validation S3->S4

HPLC-MS/MS workflow for quantifying residual 4-fluoro-N-(piperidin-4-yl)benzamide.

Step-by-Step HPLC-MS/MS Methodology:

  • Sample Preparation: Dissolve 10 mg of the final API in 1.0 mL of Methanol:Water (50:50 v/v) containing 0.1% formic acid.

    • Causality: The API and the intermediate have different lipophilicities. A 50:50 organic/aqueous mix ensures complete solubilization, while formic acid protonates the piperidine nitrogen, enhancing solubility and pre-conditioning the analyte for positive ion mass spectrometry.

  • Chromatographic Separation: Inject 5 µL onto a Polar-Embedded C18 Column (e.g., 2.1 x 100 mm, 3.5 µm). Use Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) and Mobile Phase B: Acetonitrile.

    • Causality: Standard C18 columns cause severe peak tailing for secondary amines due to secondary interactions with acidic surface silanols. Using a high-pH mobile phase (pH 10) suppresses the ionization of the piperidine ring, driving it into its neutral state. This yields sharp, symmetrical peaks and highly reproducible retention times.

  • Mass Spectrometric Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode using Positive Electrospray Ionization (ESI+). Monitor the precursor-to-product transition of m/z 223.1 → 123.0 .

    • Causality: The basic nitrogen acts as a strong proton acceptor, yielding an abundant [M+H]+ precursor at 223.1. Collision-induced dissociation (CID) cleaves the amide bond, yielding a highly stable 4-fluorobenzoyl cation at m/z 123.0. This specific transition eliminates matrix interference from the main API.

  • Self-Validation (System Suitability): Run a blank diluent injection followed by a spiked recovery sample at the Limit of Quantitation (LOQ, e.g., 0.5 ppm).

    • Causality: The blank ensures no carryover occurs from the "sticky" basic amine binding to the injector needle. The LOQ spike validates that the API matrix does not suppress the ionization of the target impurity, ensuring the entire protocol is self-validating and trustworthy.

References

  • Zhejiang Bioncan Pharmaceutical Co., Ltd. "4-Fluoro-N-piperidin-4-yl-benzamide | 75484-39-8." Product Catalog. Available at: [Link]

  • Hangzhou Keying Chem Co., Ltd. "4-fluoro-n-piperidin-4-yl-benzamide 75484-39-8." Product Specifications. Available at:[Link]

  • Google Patents. "WO2008141057A1 - Deuterated pimavanserin." Patent Application.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Fluoro-N-(piperidin-4-yl)benzamide Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Pharmacological Context 4-Fluoro-N-(piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Pharmacological Context

4-Fluoro-N-(piperidin-4-yl)benzamide hydrochloride is a highly versatile, privileged pharmaceutical intermediate. The 4-aminopiperidine core, coupled with a fluorinated benzamide moiety, is a structural hallmark in several classes of neuroactive and metabolic therapeutics. Most notably, this scaffold is utilized in the synthesis of urea-based 5-HT2A receptor inverse agonists (such as analogs of Pimavanserin, used for Parkinson's disease psychosis) [1] and GPR119 agonists targeted for the management of type 2 diabetes [2].

This application note provides a field-validated, high-yielding two-step protocol for synthesizing the hydrochloride salt of this compound. By prioritizing anhydrous conditions and strategic reagent selection, this method ensures high atom economy and chromatographic purity suitable for downstream API (Active Pharmaceutical Ingredient) development.

Synthetic Strategy & Mechanistic Rationale

The synthesis is achieved via a robust two-step linear sequence:

  • Nucleophilic Acyl Substitution (Amide Coupling): 1-Boc-4-aminopiperidine is reacted with 4-fluorobenzoyl chloride. An organic base (Triethylamine, TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the premature protonation of the primary amine nucleophile.

  • Anhydrous Acidolysis (Boc Deprotection): The tert-butoxycarbonyl (Boc) protecting group is cleaved using anhydrous Hydrochloric Acid (2N HCl) in Ethyl Acetate (EtOAc).

    • Expert Insight (Causality): Why use HCl in EtOAc instead of the more common Trifluoroacetic acid (TFA) in DCM? Utilizing HCl in an ethereal or ester solvent directly precipitates the product as a highly pure hydrochloride salt. This completely bypasses the need for a basic aqueous workup and subsequent salt-formation step, minimizing product loss and streamlining the workflow [1].

Reaction Workflow

SynthesisWorkflow SM 1-Boc-4-aminopiperidine + 4-Fluorobenzoyl chloride Step1 Amide Coupling DCM, TEA, 0°C to RT SM->Step1 Int Boc-Protected Intermediate (97% Yield) Step1->Int Step2 Boc Deprotection 2N HCl in EtOAc, 0°C Int->Step2 Prod 4-Fluoro-N-(piperidin-4-yl) benzamide HCl (Quantitative Yield) Step2->Prod

Figure 1: Two-step synthetic workflow for 4-fluoro-N-(piperidin-4-yl)benzamide hydrochloride.

Materials and Reagents

All reagents should be used as received unless otherwise noted. Ensure Dichloromethane (DCM) is anhydrous to prevent the hydrolysis of the acyl chloride.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Boc-4-aminopiperidine200.281.10430 mg (2.4 mmol)Primary Nucleophile
4-Fluorobenzoyl chloride158.561.000.26 mL (~2.2 mmol)Electrophile
Triethylamine (TEA)101.191.500.46 mL (3.3 mmol)Acid Scavenger
Dichloromethane (Anhydrous)84.93N/A30 mLSolvent (Step 1)
2N HCl in Ethyl Acetate36.46Excess40 mLDeprotection Reagent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-N-tert-Butoxycarbonyl-4-(4-fluorobenzamido)piperidine

Self-Validation Checkpoint: The reaction progress can be monitored via TLC (Thin Layer Chromatography). The primary amine starting material will stain positively (purple/pink) with Ninhydrin, whereas the amide product will not.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Add 1-Boc-4-aminopiperidine (430 mg, 2.4 mmol) and Triethylamine (0.46 mL, 3.3 mmol) to the flask. Dissolve the mixture in 30 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Acyl chlorides are highly reactive; initiating the reaction at 0 °C controls the exothermic acylation and suppresses di-acylation or solvent degradation.

  • Addition: Add 4-fluorobenzoyl chloride (0.26 mL, ~2.2 mmol) dropwise over 5 minutes via a gas-tight syringe.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 1 hour.

  • Extractive Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a mobile phase of Petroleum Ether : Ethyl Acetate (3:1, v/v).

  • Yield: Isolate the title intermediate as a white solid (approx. 670 mg, 97% yield) [1].

Step 2: Synthesis of 4-Fluoro-N-(piperidin-4-yl)benzamide Hydrochloride

Self-Validation Checkpoint: The cleavage of the Boc group evolves isobutylene and CO₂ gas. The cessation of micro-bubbling is a physical indicator that the deprotection is nearing completion.

  • Preparation: Transfer the purified 1-N-tert-butoxycarbonyl-4-(4-fluorobenzamido)piperidine (570 mg, 1.77 mmol) to a 100 mL round-bottom flask.

  • Acid Addition: Submerge the flask in an ice-water bath (0 °C). Slowly add 40 mL of a commercially prepared 2N solution of Hydrochloric Acid in Ethyl Acetate.

  • Deprotection: Stir the reaction mixture continuously for 2 hours at 0 °C. Rationale: Maintaining 0 °C prevents potential side reactions and maximizes the precipitation yield of the resulting hydrochloride salt, which is poorly soluble in cold EtOAc.

  • Isolation: As the Boc group is cleaved, the product will begin to precipitate as a fine white powder. Once the reaction is complete, remove the volatiles in vacuo (or filter the suspension directly through a sintered glass funnel and wash with cold EtOAc).

  • Yield: The title compound is obtained as a highly pure white solid (approx. 540 mg, quantitative yield) and is ready for downstream coupling without further purification [1].

Analytical Characterization

Confirm the identity and purity of the Step 1 intermediate using the following expected spectral data before proceeding to Step 2.

Analytical MethodExpected Results for Step 1 Intermediate
¹H NMR (300 MHz, CDCl₃)δ 7.77 (m, 2H, Ar-H), 7.14 (t, 2H, Ar-H), 5.90 (d, J = 7.2 Hz, 1H, NH), 4.10 (m, 3H, CH & CH₂), 2.91 (m, 2H, CH₂), 2.03 (m, 2H, CH₂), 1.39 (s, 9H, tert-butyl CH₃), 1.35 (m, 2H, CH₂)
ESI-MS (m/z)Calculated for C₁₇H₂₃FN₂O₃ [M+H]⁺: 323.17; Found: 323.3
Physical State White Solid

References

  • Gant, T. G., & Sarshar, S. (2008). Substituted ureas (U.S. Patent Application Publication No. US20080280886A1). U.S. Patent and Trademark Office.
  • Priyadarshini, P., Kawathekar, N., & Jain, G. (2025). Targeting GPR119 for diabetes management: Synthesis and in silico evaluation of 4-fluoro-N-(piperidin-4-yl)benzamide analogs. Indian Journal of Heterocyclic Chemistry, 35(2), 509-516.
Application

step-by-step preparation of 4-fluoro-N-(piperidin-4-yl)benzamide from 4-aminopiperidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide from 4-aminopiperidine presents a classic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide from 4-aminopiperidine presents a classic chemoselectivity challenge. 4-Aminopiperidine possesses two nucleophilic nitrogen centers: a secondary amine within the piperidine ring (pKa ~10.4) and an exocyclic primary amine (pKa ~9.5). While the secondary amine is thermodynamically more basic, the primary amine is kinetically more accessible (less sterically hindered). Direct acylation or protection typically yields an intractable mixture of N1 -substituted, N4 -substituted, and N1,N4 -disubstituted products.

To achieve absolute regiocontrol, this protocol employs a transient imine-masking strategy . By reacting the diamine with benzaldehyde, the primary amine selectively condenses to form a sterically bulky Schiff base. The secondary piperidine nitrogen, incapable of forming a stable imine, remains available for quantitative protection using di-tert-butyl dicarbonate (Boc 2​ O)[1]. Subsequent mild acidic hydrolysis cleaves the imine—releasing the primary amine—without disturbing the acid-stable Boc carbamate. The resulting 1-Boc-4-aminopiperidine is then cleanly acylated with 4-fluorobenzoyl chloride, followed by anhydrous Boc-deprotection to yield the target compound[2].

Retrosynthetic Strategy & Workflow

SynthesisWorkflow A 4-Aminopiperidine B Schiff Base (Masked) A->B PhCHO -H2O C 1-Boc-4-aminopiperidine B->C 1. Boc2O 2. aq. KHSO4 D 1-Boc-4-(4-fluorobenzamido) piperidine C->D 4-F-PhCOCl TEA E 4-Fluoro-N-(piperidin-4-yl) benzamide D->E 1. 2N HCl/EtOAc 2. NaOH

Workflow for the chemoselective synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide.

Stage 1: Chemoselective Protection (Imine-Mediated Masking)

Objective: Isolate 1-Boc-4-aminopiperidine via transient primary amine masking.

Table 1: Stoichiometry for Stage 1
ReagentMW ( g/mol )Eq.AmountRole
4-Aminopiperidine100.161.010.0 gStarting Material
Benzaldehyde106.121.010.6 gMasking Agent
Di-tert-butyl dicarbonate218.251.0522.9 gProtecting Agent
Toluene / DCM--150 mL / 100 mLSolvents
Experimental Protocol:
  • Imine Formation: Dissolve 4-aminopiperidine (10.0 g, 100 mmol) and benzaldehyde (10.6 g, 100 mmol) in anhydrous toluene (150 mL). Attach a Dean-Stark trap and reflux for 3 hours. Causality: The azeotropic removal of water drives the condensation equilibrium entirely to the Schiff base.

  • Boc Protection: Cool the yellow solution to room temperature and concentrate in vacuo. Redissolve the crude imine in anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C. Add Boc 2​ O (22.9 g, 105 mmol) dropwise. Stir at room temperature for 12 hours.

  • Hydrolysis: Concentrate the mixture to remove DCM. Dissolve the residue in tetrahydrofuran (THF, 100 mL) and add 1M aqueous KHSO 4​ (150 mL). Stir vigorously for 4 hours. Causality: KHSO 4​ provides a mildly acidic environment (pH ~2) sufficient to hydrolyze the imine back to benzaldehyde and the primary amine, without cleaving the Boc group.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL) to remove the liberated benzaldehyde. Basify the aqueous phase to pH 10 using 2M NaOH, and extract with DCM (3 × 100 mL). Dry the combined DCM layers over Na 2​ SO 4​ and concentrate to yield 1-Boc-4-aminopiperidine as a pale oil. (Self-Validation: TLC with ninhydrin stain should reveal a single dark purple spot, confirming the presence of the free primary amine).

Stage 2: N-Acylation (Amide Bond Formation)

Objective: Form the benzamide linkage at the N4 position.

Table 2: Stoichiometry for Stage 2
ReagentMW ( g/mol )Eq.AmountRole
1-Boc-4-aminopiperidine200.281.010.0 gIntermediate 1
4-Fluorobenzoyl chloride158.561.18.7 gAcylating Agent
Triethylamine (TEA)101.191.57.6 gAcid Scavenger
Experimental Protocol:
  • Reaction Setup: Dissolve 1-Boc-4-aminopiperidine (10.0 g, 50 mmol) and TEA (7.6 g, 75 mmol) in anhydrous DCM (100 mL). Cool the flask to 0 °C under an inert atmosphere.

  • Acylation: Add 4-fluorobenzoyl chloride (8.7 g, 55 mmol) dropwise over 15 minutes. Causality: The dropwise addition at 0 °C controls the exothermic nucleophilic acyl substitution and minimizes di-acylation artifacts.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO 3​ (50 mL). Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo. Triturate the crude solid with hexane to afford 1-Boc-4-(4-fluorobenzamido)piperidine as a white solid.

Stage 3: Boc-Deprotection & Free Base Isolation

Objective: Cleave the Boc carbamate to yield the final target.

Table 3: Stoichiometry for Stage 3
ReagentMW ( g/mol )Eq.AmountRole
1-Boc-4-(4-fluorobenzamido)piperidine322.381.010.0 gIntermediate 2
2N HCl in EtOAc36.4610.0155 mLDeprotecting Agent
Experimental Protocol:
  • Deprotection: Suspend 1-Boc-4-(4-fluorobenzamido)piperidine (10.0 g, 31 mmol) in a 2N solution of hydrochloric acid in ethyl acetate (155 mL) at 0 °C[2].

  • Salt Precipitation: Stir the reaction mixture for 2 hours at 0 °C. Causality: The anhydrous HCl cleanly cleaves the Boc group, releasing isobutylene and CO 2​ gas. The resulting secondary amine is immediately protonated. Because the hydrochloride salt is insoluble in ethyl acetate, it precipitates out of solution, driving the reaction to completion and preventing side reactions[2].

  • Isolation: Filter the resulting white solid and wash with cold ethyl acetate.

  • Free Base Conversion: To obtain the free base, dissolve the hydrochloride salt in deionized water (50 mL). Slowly add 1M NaOH until the solution reaches pH 10. Extract the aqueous mixture with DCM (3 × 50 mL). Dry the organic layers over Na 2​ SO 4​ and evaporate the solvent to yield pure 4-fluoro-N-(piperidin-4-yl)benzamide.

Analytical Validation

To verify the structural integrity of the synthesized 4-fluoro-N-(piperidin-4-yl)benzamide, the following analytical signatures should be confirmed:

Table 4: Expected Analytical Data
TechniqueParameterExpected Observation
LC-MS Ionization (ESI+)m/z 223.1 [M+H] +
1 H NMR (DMSO- d6​ )Aromatic (Benzamide)~7.95 ppm (2H, dd, ortho to F), ~7.30 ppm (2H, dd, meta to F)
1 H NMR (DMSO- d6​ )Amide NH~8.35 ppm (1H, d, J = 7.5 Hz)
1 H NMR (DMSO- d6​ )Piperidine CH ( N4 )~3.85 ppm (1H, m)
1 H NMR (DMSO- d6​ )Piperidine CH 2​ ~2.95 ppm (2H, m), ~2.55 ppm (2H, m)

References

  • [2] Substituted ureas (US Patent US20080280886A1). Google Patents. Details the quantitative deprotection of 1-N-tert-butoxycarbonyl-4-(4-fluorobenzamido)piperidine using 2N HCl in ethyl acetate at 0 °C. URL:

  • [1] Structural and Chemical Insights into the Covalent-allosteric Inhibition of the Protein Kinase Akt. The Royal Society of Chemistry. Demonstrates standard conditions for the Boc-protection of piperidine derivatives using Boc 2​ O and DIPEA/TEA in DCM. URL:[Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley & Sons. Comprehensive reference for imine-masking and carbamate protection strategies. URL:[Link]

Sources

Method

4-fluoro-N-(piperidin-4-yl)benzamide 1H NMR spectroscopy and mass spectrometry data

Application Note: Structural Characterization of 4-Fluoro-N-(piperidin-4-yl)benzamide via 1 H NMR and ESI-MS Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document T...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization of 4-Fluoro-N-(piperidin-4-yl)benzamide via 1 H NMR and ESI-MS

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Analytical Guide

Introduction and Chemical Context

As a Senior Application Scientist, I frequently oversee the structural validation of critical pharmaceutical intermediates. 4-Fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8)[1] is a highly valuable secondary amine building block. It is most notably utilized in the synthesis of urea-based 5-HT 2A​ receptor inverse agonists, such as the atypical antipsychotic Pimavanserin[2].

Because this compound is typically synthesized via the acid-mediated deprotection of a 1-N-tert-butoxycarbonyl (Boc) precursor[3], rigorous analytical characterization is mandatory. Trace amounts of unreacted Boc-protected precursor or dimeric impurities can severely compromise the stoichiometry and yield of the subsequent urea coupling step. This application note provides a field-proven, self-validating methodology for the definitive structural assignment of the free base form of this intermediate using Electrospray Ionization Mass Spectrometry (ESI-MS) and Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy.

Analytical Workflow

The following diagram outlines the logical sequence of our analytical workflow, designed to ensure data integrity from sample preparation through to final structural validation.

Workflow Start 4-Fluoro-N-(piperidin-4-yl)benzamide (Free Base) PrepNMR NMR Sample Prep (Dissolve in CDCl3 + TMS) Start->PrepNMR PrepMS MS Sample Prep (Dilute in MeOH/H2O + 0.1% FA) Start->PrepMS AcqNMR 1H NMR Acquisition (300/400 MHz, 298 K) PrepNMR->AcqNMR AcqMS ESI-MS Acquisition (Positive Ion Mode, +kV) PrepMS->AcqMS DataNMR NMR Processing (FT, Phase, Baseline, Integration) AcqNMR->DataNMR DataMS MS Processing (Extracted Ion Chromatogram, m/z) AcqMS->DataMS Validate Structural Validation & Purity Assessment DataNMR->Validate DataMS->Validate

Caption: Analytical workflow for the structural validation of 4-fluoro-N-(piperidin-4-yl)benzamide.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Mechanistic Rationale

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for basic aliphatic amines. The piperidine ring of our target compound contains a secondary nitrogen with a pKa of approximately 10.5. By analyzing the sample in an acidic mobile phase, we force this nitrogen into its protonated state, ensuring near-100% ionization efficiency and generating a dominant pseudomolecular ion [M+H]+ [3].

Self-Validating Protocol: LC-ESI-MS

Step 1: Sample Preparation

  • Dilute the compound to a final concentration of 5 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Milli-Q Water.

  • Causality: Methanol provides optimal desolvation kinetics in the ESI source, while water ensures the solubility of the polar amine.

  • Add 0.1% (v/v) Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium of the basic piperidine nitrogen toward its protonated state, guaranteeing maximum signal-to-noise in positive ion mode (ESI+).

Step 2: Instrument Tuning and Acquisition

  • Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3.5 kV to +4.0 kV.

  • Drying Gas (N 2​ ): 10 L/min at 300 °C.

  • Causality: The elevated temperature and gas flow are critical to evaporate the aqueous droplet. This facilitates the Coulombic fission required to release the bare [M+H]+ ion into the gas phase without thermal degradation.

Step 3: System Suitability & Self-Validation

  • Prior to sample injection, run a blank (50:50 MeOH:H 2​ O + 0.1% FA).

  • Validation Check: The Extracted Ion Chromatogram (EIC) at m/z 223.1 must show a signal-to-noise (S/N) ratio of < 3. This self-validates that the system is free of carryover from previous runs, ensuring the integrity of the subsequent sample data.

ESI-MS Data Interpretation

The exact mass of the neutral compound is 222.1168 Da. Under ESI+ conditions, fragmentation of the amide bond is common, yielding a highly stable acylium ion.

m/z ValueRelative AbundanceIon TypeStructural Assignment
223.1 100% (Base Peak) [M+H]+ Protonated 4-fluoro-N-(piperidin-4-yl)benzamide
123.0 15 - 30% [Fragment]+ 4-fluorobenzoyl cation (Acylium ion cleavage)
445.2 < 5% [2M+H]+ Non-covalent gas-phase dimer

Proton Nuclear Magnetic Resonance ( 1 H NMR) Spectroscopy

Solvent Selection and Causality

The intermediate is often isolated as a hydrochloride salt post-deprotection[3]. If analyzing the HCl salt, DMSO- d6​ is mandatory due to polarity requirements. However, to assess the free base (post-neutralization workup), CDCl 3​ is the superior choice. CDCl 3​ lacks the strong hydrogen-bonding network of DMSO, which can artificially broaden amine and amide proton signals, allowing for sharper resolution of the piperidine ring dynamics.

Self-Validating Protocol: 1 H NMR (300/400 MHz)

Step 1: Sample Preparation

  • Weigh 10–15 mg of the thoroughly dried free base.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Causality: TMS provides a reliable, chemically inert zero-point calibration, self-validating the chemical shift axis.

Step 2: Acquisition Parameters

  • Instrument: 300 MHz or 400 MHz NMR Spectrometer.

  • Temperature: 298 K.

  • Relaxation Delay (D1): 2.0 seconds.

  • Causality: A 2-second D1 ensures complete longitudinal relaxation (T 1​ ) of all protons—particularly the slower-relaxing electron-deficient aromatic protons—guaranteeing that the integration values are strictly quantitative.

Step 3: System Suitability & Self-Validation

  • Validation Check: Post-Fourier transform, verify that the TMS peak is perfectly calibrated to δ 0.00 ppm and the residual CHCl 3​ peak is at δ 7.26 ppm.

  • Critical Purity Check: Scan the aliphatic region for a massive singlet at δ 1.39 ppm. The presence of this peak immediately invalidates the sample's purity, as it indicates incomplete acid-mediated deprotection of the 1-N-tert-butoxycarbonyl precursor[3].

1 H NMR Spectral Assignments (Free Base in CDCl 3​ )

When the Boc group is removed, the electron-withdrawing effect on the piperidine nitrogen is lost. Consequently, the equatorial and axial protons adjacent to the nitrogen (H-2, H-6) shift significantly upfield compared to the protected precursor[3].

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
7.77 dd (multiplet)~8.6, 5.42HAromatic protons ortho to carbonyl
7.12 t (multiplet)~8.62HAromatic protons ortho to fluorine
6.05 d (broad)~7.81HAmide NH
4.05 m-1HPiperidine CH (H-4)
3.15 dt~12.5, 3.52HPiperidine CH 2​ (equatorial H-2, H-6)
2.75 td~12.5, 2.52HPiperidine CH 2​ (axial H-2, H-6)
2.05 m-2HPiperidine CH 2​ (equatorial H-3, H-5)
1.80 br s-1HPiperidine NH (exchanges with D 2​ O)
1.45 m-2HPiperidine CH 2​ (axial H-3, H-5)

Note: The aromatic protons ortho to the fluorine atom appear as a pseudo-triplet due to near-equivalent 3JH−H​ and 3JH−F​ coupling constants.

Troubleshooting and Field-Proven Insights

  • Broadening of the Piperidine NH Peak: If the peak at δ 1.80 ppm is excessively broad or missing, this is typically due to chemical exchange with trace moisture in the solvent or quadrupolar relaxation from the 14N nucleus. Solution: Dry the CDCl 3​ over molecular sieves prior to sample preparation, or perform a D 2​ O shake experiment to confirm the exchangeable nature of the proton.

  • Sodium Adducts in MS: If a peak at m/z 245.1 ( [M+Na]+ ) dominates the ESI-MS spectrum instead of 223.1, the sample or glassware is contaminated with sodium salts (often from glassware washed with standard detergents). Solution: Ensure all LC-MS glassware is rinsed with LC-MS grade methanol and utilize purely volatile buffers (like Formic Acid) in the mobile phase.

References

  • Hangzhou Keying Chem Co., Ltd.
  • US20080280886A1 - Substituted ureas Google Patents URL
  • WO2008141057A1 - Deuterated pimavanserin Google Patents URL

Sources

Application

chromatographic purification techniques for 4-fluoro-N-(piperidin-4-yl)benzamide

An Application Note on the Chromatographic Purification of 4-fluoro-N-(piperidin-4-yl)benzamide Executive Summary The isolation and purification of basic pharmaceutical intermediates, such as 4-fluoro-N-(piperidin-4-yl)b...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Chromatographic Purification of 4-fluoro-N-(piperidin-4-yl)benzamide

Executive Summary

The isolation and purification of basic pharmaceutical intermediates, such as 4-fluoro-N-(piperidin-4-yl)benzamide, present significant chromatographic challenges. The presence of a highly basic secondary amine within the piperidine ring frequently leads to severe peak tailing, poor recovery, and compromised resolution on standard silica-based stationary phases. This guide provides a mechanistic analysis of these challenges and details field-proven, self-validating protocols for both preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography.

Chemical Profiling & Mechanistic Challenges

Target Compound: 4-fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) Structural Characteristics: The molecule consists of a neutral fluorobenzamide moiety linked to a piperidine ring. The secondary nitrogen of the piperidine ring is highly basic, with an estimated pKa​ of 10.0 to 11.0.

The Causality of Peak Tailing (The Silanol Problem): When purifying this compound on traditional silica gel or standard C18 columns using neutral mobile phases, the piperidine amine is fully protonated ( NH2+​ ). Simultaneously, residual silanol groups ( Si−OH ) on the silica surface ( pKa​≈3.5−4.5 ) are partially ionized ( Si−O− ). This creates a strong secondary cation-exchange interaction between the analyte and the stationary phase[1]. Because this interaction is kinetically slow compared to hydrophobic partitioning, it results in asymmetric elution profiles (severe peak tailing) and irreversible adsorption[2].

To achieve high-purity isolation, we must actively disrupt this ionic interaction using one of three distinct chromatographic strategies.

M Amine Protonated Piperidine (pKa ~10.5) Silanol Ionized Silanol (SiO-) on Silica/C18 Amine->Silanol Neutral pH HighPH High pH Buffer (pH 10.5) Amine->HighPH LowPH 0.1% TFA (pH ~2.0) Amine->LowPH Tailing Cation Exchange (Severe Peak Tailing) Silanol->Tailing NeutralAmine Neutralized Piperidine (Deprotonated) HighPH->NeutralAmine SharpPeak Hydrophobic Partitioning (Sharp, Symmetrical Peak) NeutralAmine->SharpPeak IonPair Hydrophobic Ion-Pair [Amine+]---[TFA-] LowPH->IonPair IonPair->SharpPeak

Mechanistic pathways of silanol interaction vs. chromatographic masking strategies.

Chromatographic Purification Strategies

Strategy A: High-pH Reverse-Phase HPLC (The Gold Standard)

By utilizing a high-pH mobile phase (pH 10.0–10.5) using Ammonium Bicarbonate or Ammonium Hydroxide, the mobile phase pH approaches the pKa​ of the piperidine ring. This suppresses the ionization of the amine, converting it to its neutral free-base form. The neutral molecule partitions cleanly into the C18 stationary phase via pure hydrophobic interactions, yielding sharp, symmetrical peaks[2]. Critical Requirement: Standard silica dissolves at pH > 8.0. This method strictly requires hybrid organic-inorganic silica columns (e.g., Waters XBridge BEH) engineered for high-pH stability[3].

Strategy B: Low-pH Ion-Pairing RP-HPLC (TFA)

If high-pH columns are unavailable, a low-pH approach using 0.1% Trifluoroacetic acid (TFA) is required. Why TFA and not Formic Acid? Formic acid (0.1%) only lowers the pH to ~2.8, leaving many silanols ionized, which still causes tailing for basic amines[4]. TFA ( pKa​ 0.3) drives the pH down to ~2.0, fully protonating and neutralizing the surface silanols. Furthermore, the trifluoroacetate anion acts as a chaotropic ion-pairing agent, forming a neutral, hydrophobic complex with the protonated piperidine, facilitating sharp elution[4][5].

Strategy C: Modified Normal-Phase Flash Chromatography

For bulk crude samples (>1 gram) where RP-HPLC is bottlenecked by loading capacity, normal-phase flash chromatography is utilized. To prevent the basic amine from irreversibly binding to the acidic silica gel, a strongly basic modifier must be added to the mobile phase[1]. A solvent system of Dichloromethane (DCM) and Methanol (MeOH) containing 1% aqueous Ammonium Hydroxide ( NH4​OH ) dynamically coats the active silanol sites, allowing the basic analyte to elute without streaking.

Quantitative Method Comparison

ParameterMethod A: High-pH RP-HPLCMethod B: Low-pH RP-HPLCMethod C: Modified Flash
Primary Use Case Final polishing, high purity (>99%)Final polishing, high purityBulk crude isolation (<95%)
Stationary Phase Hybrid C18 (e.g., XBridge BEH)Standard C18Bare Silica Gel (60 Å)
Mobile Phase A 10 mM NH4​HCO3​ (pH 10.0)Water + 0.1% TFADCM
Mobile Phase B Acetonitrile (ACN)Acetonitrile + 0.1% TFAMeOH + 1% NH4​OH (aq)
Analyte State Neutral (Free base)Ion-paired complexDynamically masked
Loading Capacity Low (10-50 mg per injection)Low (10-50 mg per injection)High (1-10 grams)
Post-Purification Lyophilization yields free baseLyophilization yields TFA saltEvaporation yields free base

Purification Decision Workflow

G Start Crude 4-fluoro-N-(piperidin-4-yl)benzamide Purity Assess Initial Purity Start->Purity HighPurity > 80% Purity (Milligram to Gram Scale) Purity->HighPurity LowPurity < 80% Purity (Multi-Gram Scale) Purity->LowPurity RP_HPLC Preparative RP-HPLC HighPurity->RP_HPLC Flash Normal-Phase Flash LowPurity->Flash HighPH Method A: High pH (pH 10) Ammonium Bicarbonate / ACN RP_HPLC->HighPH Preferred LowPH Method B: Low pH (pH 2) 0.1% TFA / ACN RP_HPLC->LowPH Alternative FlashSolvent Method C: Basic Modifier DCM / MeOH / NH4OH Flash->FlashSolvent

Decision matrix for selecting the appropriate purification strategy based on scale and purity.

Step-by-Step Experimental Protocols

Protocol 1: High-pH Preparative RP-HPLC (Method A)

This protocol ensures maximum purity while recovering the compound as a free base.

Materials:

  • Column: Waters XBridge BEH C18 Prep Column (5 µm, 19 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 10.0 using dilute Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 50 mg of crude 4-fluoro-N-(piperidin-4-yl)benzamide in 1 mL of DMSO or a 50:50 mixture of Mobile Phase A/B. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration (Self-Validation Step): Run a blank gradient (without injection) from 5% B to 95% B over 15 minutes at 15 mL/min. Monitor UV absorbance at 220 nm and 254 nm. Validation: The baseline must remain stable without ghost peaks.

  • Method Gradient:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute DMSO/salts)

    • 2.0 - 12.0 min: 5% B 60% B (Linear gradient for target elution)

    • 12.0 - 14.0 min: 60% B 95% B (Column wash)

    • 14.0 - 17.0 min: 5% B (Re-equilibration)

  • Fraction Collection: Trigger collection based on UV threshold at 220 nm (amide bond absorbance). The target compound typically elutes symmetrically between 35-45% B.

  • Quality Control (Self-Validation): Analyze an aliquot of the main fraction via analytical LC-MS. Calculate the Asymmetry factor ( As​ ). Validation: An As​ value between 0.9 and 1.2 confirms successful suppression of silanol interactions.

  • Recovery: Lyophilize the pooled fractions to yield the pure free base as a white solid.

Protocol 2: Modified Normal-Phase Flash Chromatography (Method C)

This protocol is designed for the bulk purification of multi-gram crude mixtures.

Materials:

  • Column: Pre-packed bare silica gel cartridge (e.g., 40g or 120g, 40-60 µm particle size).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol containing 1% v/v concentrated aqueous Ammonium Hydroxide (Prepare fresh: 990 mL MeOH + 10 mL 28% NH4​OH ).

Step-by-Step Execution:

  • TLC Method Development: Spot the crude mixture on a silica TLC plate. Develop using DCM:MeOH: NH4​OH (90:9:1). Validation: The target spot should be round and well-defined ( Rf​≈0.3−0.4 ) without severe streaking.

  • Column Equilibration: Flush the silica cartridge with 3 Column Volumes (CV) of 100% Solvent A to pack the bed, followed by 2 CV of 98% A / 2% B to neutralize the most active acidic silanols prior to sample loading.

  • Sample Loading: Dry-load the crude sample by dissolving it in minimal DCM, adding Celite (1:2 ratio by weight), evaporating to a free-flowing powder, and loading it into an empty solid-load cartridge.

  • Gradient Elution:

    • 0 - 2 CV: 2% B (Isocratic hold)

    • 2 - 12 CV: 2% B 15% B (Linear gradient)

    • 12 - 15 CV: 15% B (Isocratic flush)

  • Fraction Analysis: Spot collected fractions on TLC plates. Pool fractions containing the pure product.

  • Recovery: Concentrate the pooled fractions under reduced pressure. To remove residual ammonia and methanol, re-dissolve the residue in pure DCM and evaporate to dryness twice.

References

  • Waters Corporation. "Routine Switching between High and Low pH on Xbridge HPLC Columns." Chromatography Online. Available at:[Link]

  • Waters Knowledge Base. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Corporation. Available at:[Link]

  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Chromatography Online. Available at:[Link]

  • Stella, C., et al. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Separation Science, 2004. Available at:[Link]

Sources

Method

Application Note: Synthesis of Urea-Based GPCR Ligands Utilizing 4-Fluoro-N-(piperidin-4-yl)benzamide

Abstract: This application note details the synthetic methodologies and mechanistic rationale for utilizing 4-fluoro-N-(piperidin-4-yl)benzamide as a core pharmacophore in the development of urea-based G-protein coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note details the synthetic methodologies and mechanistic rationale for utilizing 4-fluoro-N-(piperidin-4-yl)benzamide as a core pharmacophore in the development of urea-based G-protein coupled receptor (GPCR) ligands. We provide optimized, self-validating protocols for urea formation via direct isocyanate and phosgene-free 1,1'-carbonyldiimidazole (CDI) mediated couplings, alongside quantitative data for reaction optimization.

Introduction & Mechanistic Rationale

Urea derivatives are a cornerstone in modern medicinal chemistry due to their ability to form robust, bidentate hydrogen-bonding networks with target proteins[1]. In the realm of GPCR ligand design, the urea linkage provides essential conformational rigidity and metabolic stability.

The building block 4-fluoro-N-(piperidin-4-yl)benzamide has emerged as a privileged secondary amine scaffold for synthesizing class A GPCR modulators, including 5-HT receptor modulators and GPR119 agonists for diabetes management[2].

Pharmacophore Causality:
  • 4-Fluorobenzamide Moiety: The incorporation of a fluorine atom at the para-position of the phenyl ring acts as a strategic metabolic shield. It prevents cytochrome P450-mediated para-hydroxylation, significantly extending the ligand's pharmacokinetic half-life. Furthermore, the amide carbonyl acts as a potent hydrogen bond acceptor, interacting with conserved tyrosine or asparagine residues within the GPCR transmembrane domain.

  • Piperidine Core: The piperidine ring provides a rigid spatial vector, orienting the benzamide and urea groups optimally within the binding pocket. The secondary amine of the piperidine is highly nucleophilic when deprotonated, making it an ideal anchor for urea synthesis[3].

  • Urea Linkage: Replacing traditional amide or amine linkages with a urea group introduces two hydrogen bond donors (NH) and one acceptor (C=O). This motif is critical for anchoring the ligand to conserved aspartate (e.g., Asp3.32 in aminergic GPCRs) or arginine residues in the binding site[1].

Synthetic Strategies for Urea Formation

The conversion of the secondary amine of 4-fluoro-N-(piperidin-4-yl)benzamide into a substituted urea can be achieved through two primary pathways. The choice of pathway depends on the availability of the coupling partner and safety considerations[4].

  • Route A: Direct Isocyanate Coupling. This method involves reacting the piperidine derivative directly with a commercially available or pre-synthesized isocyanate. It is highly efficient but limited by the toxicity and moisture sensitivity of isocyanates.

  • Route B: CDI-Mediated Coupling. A phosgene-free, environmentally benign approach utilizing 1,1'-carbonyldiimidazole (CDI). The amine is first converted into a reactive carbamoyl imidazole intermediate, which is subsequently trapped by the secondary piperidine amine. This route is highly modular and avoids the handling of hazardous isocyanates or phosgene gas.

SynthesisWorkflow A 4-fluoro-N-(piperidin-4-yl)benzamide (Secondary Amine) E Urea-Based GPCR Ligand (Target Compound) A->E B 1,1'-Carbonyldiimidazole (CDI) C Activated Intermediate (Carbamoyl Imidazole) B->C C->E Step 2: Coupling (MeCN, 60°C) D Primary Amine (R-NH2) D->C Step 1: Activation (MeCN, RT)

Workflow for the phosgene-free CDI-mediated synthesis of urea-based GPCR ligands.

Experimental Protocols

Self-Validating System Note: Both protocols include built-in LC-MS checkpoints to ensure intermediate validation before proceeding to the next synthetic step, preventing the costly carryover of unreacted starting materials.

Protocol 1: Synthesis of Urea via Direct Isocyanate Coupling (Route A)

Objective: To synthesize a 1,4-disubstituted piperidine urea derivative rapidly. Materials: 4-fluoro-N-(piperidin-4-yl)benzamide hydrochloride (1.0 eq), Substituted Isocyanate (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Free-Basing the Amine: Suspend 4-fluoro-N-(piperidin-4-yl)benzamide hydrochloride (500 mg, 1.93 mmol) in anhydrous DCM (15 mL) under a nitrogen atmosphere. Add DIPEA (840 µL, 4.82 mmol) dropwise at 0 °C.

    • Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic secondary amine. The excess DIPEA acts as a non-nucleophilic proton scavenger, preventing the formation of acidic byproducts that could degrade the isocyanate.

  • Coupling: Dissolve the substituted isocyanate (2.12 mmol) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes at 0 °C.

    • Causality: Slow addition at 0 °C minimizes the exothermic dimerization of the isocyanate and prevents the formation of symmetric urea byproducts.

  • Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor via LC-MS. The disappearance of the starting mass (m/z = 223.1 [M+H]+) indicates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: 2-5% Methanol in DCM) to afford the pure urea derivative.

Protocol 2: Phosgene-Free CDI-Mediated Urea Synthesis (Route B)

Objective: To synthesize a urea derivative using a primary amine and CDI, avoiding toxic isocyanates. Materials: 4-fluoro-N-(piperidin-4-yl)benzamide hydrochloride (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Primary Amine (R-NH₂) (1.2 eq), Triethylamine (TEA) (3.0 eq), Anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Activation: Dissolve the primary amine (2.0 mmol) in anhydrous MeCN (10 mL). Add CDI (389 mg, 2.4 mmol) portion-wise at room temperature. Stir for 2 hours.

    • Causality: MeCN is chosen as a polar aprotic solvent to stabilize the highly reactive carbamoyl imidazole intermediate while preventing solvolysis.

  • Intermediate Validation: Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the formation of the methyl carbamate derivative (verifying successful CDI activation).

  • Coupling: In a separate flask, dissolve 4-fluoro-N-(piperidin-4-yl)benzamide hydrochloride (517 mg, 2.0 mmol) and TEA (836 µL, 6.0 mmol) in MeCN (10 mL). Transfer this solution to the activated amine mixture.

  • Heating: Heat the combined mixture to 60 °C for 12 hours.

    • Causality: The displacement of the imidazole leaving group by the secondary piperidine amine requires elevated thermal energy due to the steric hindrance of the piperidine ring.

  • Workup & Purification: Cool to room temperature, concentrate the solvent, and partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). Wash the organic layer with 0.1 M HCl (to remove residual imidazole and unreacted amines), dry, and purify via recrystallization (EtOH/Water) or chromatography.

Data Presentation & Optimization

Table 1: Comparison of Urea Coupling Reagents for Piperidine Scaffolds

Coupling ReagentTypical Yield (%)Reaction Time (h)Byproduct ProfileSafety / Toxicity
Isocyanate (Direct) 85 - 95%2 - 4Symmetric ureas (trace)High (Moisture sensitive, toxic)
CDI (1,1'-Carbonyldiimidazole) 70 - 85%12 - 16Imidazole (easily washed)Low (Bench-stable, solid)
Triphosgene 80 - 90%4 - 6HCl gas, symmetrical ureasVery High (Generates phosgene)
DPPA (Diphenylphosphoryl azide) 60 - 75%18 - 24Phenol, nitrogen gasHigh (Explosive hazard)

Table 2: Optimization of Reaction Conditions for CDI-Mediated Coupling (Route B)

SolventBaseTemperature (°C)Conversion by LC-MS (%)Isolated Yield (%)
DCMTEA25 (RT)45%38%
DCMDIPEA40 (Reflux)72%65%
MeCN TEA 60 98% 82%
DMFK₂CO₃8085%71% (Side reactions)

GPCR Signaling & Pharmacological Context

Once synthesized, these urea-based ligands are typically evaluated for their ability to modulate GPCR activity. For instance, when targeting GPR119—a critical target for type 2 diabetes management[2]—the synthesized ligand acts as an agonist, triggering a specific intracellular cascade that ultimately leads to GLP-1 secretion and improved glucose homeostasis.

GPCRPathway L Urea Ligand (Agonist) R GPR119 Receptor (Class A GPCR) L->R Binds & Activates G Gαs Protein R->G Conformational Change AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion (Glucose Homeostasis) PKA->GLP1 Exocytosis

Intracellular signaling cascade activated by urea-based GPR119 agonists.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

  • Title: Targeting GPR119 for diabetes management: Synthesis and in silico evaluation of 4-fluoro-N-(piperidin-4-yl)
  • Title: Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP) Source: Arkivoc URL: [Link]

  • Title: US20080280886A1 - Substituted ureas (Urea-based 5-HT receptor modulators)

Sources

Application

Application Notes &amp; Protocols: In Vivo Dosing of 4-fluoro-N-(piperidin-4-yl)benzamide in Rodent Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo dosing protocols for the novel compound 4-fluoro-N-(pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo dosing protocols for the novel compound 4-fluoro-N-(piperidin-4-yl)benzamide in rodent models. As specific preclinical data for this entity is not widely published, this guide synthesizes established principles of preclinical research, formulation science for poorly soluble compounds, and standard rodent dosing procedures. The protocols herein are designed as a self-validating system, progressing logically from physicochemical characterization and formulation development to dose-range finding and pharmacokinetic assessment. The core objective is to explain the causality behind experimental choices, ensuring scientific integrity and enabling researchers to confidently design studies that yield meaningful and reliable data.

Compound Profile & Initial Characterization

4-fluoro-N-(piperidin-4-yl)benzamide is a benzamide derivative whose biological activity and therapeutic potential are subjects of ongoing investigation. Structurally related benzamides have shown a wide range of activities, including targeting CNS receptors and acting as antimicrobial agents.[1][2][3][4] Before any in vivo work, a thorough understanding of its fundamental physicochemical properties is paramount. This initial characterization is the bedrock upon which all subsequent formulation and dosing strategies are built.

Table 1: Physicochemical Properties of 4-fluoro-N-(piperidin-4-yl)benzamide

PropertyValueSource
CAS Number 75484-39-8
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
Physical Form Powder
Melting Point 165-168 °C
Predicted Solubility Likely low in aqueous mediaInferred from structure

Note: The hydrochloride salt of this compound is also available, which may offer different solubility characteristics.[5]

The high melting point and organic structure suggest that the compound is likely a "brick dust" molecule, exhibiting poor aqueous solubility. This is a common challenge for new chemical entities, where low solubility can lead to poor absorption and low bioavailability, confounding the interpretation of in vivo studies.[6][7] Therefore, the first critical step is formulation development.

Formulation Development for In Vivo Administration

The primary goal of formulation is to deliver the compound to the animal in a consistent and bioavailable manner. The choice of vehicle can dramatically impact drug exposure and, consequently, the observed pharmacological effect. An inappropriate formulation can lead to issues like precipitation upon dosing, erratic absorption, and high inter-animal variability.[8][9] A systematic, tiered approach to vehicle selection is the most effective strategy.[8]

G cluster_0 Formulation Selection Workflow start Start: Physicochemical Characterization sol_aq Assess Solubility in Aqueous Buffers (pH 4-8) start->sol_aq check_aq Soluble at Target Conc.? sol_aq->check_aq sol_co Assess Solubility in Co-solvent Systems check_aq->sol_co No form_aq Final Formulation: Aqueous Solution check_aq->form_aq  Yes check_co Soluble & Stable? sol_co->check_co prep_susp Prepare Suspension check_co->prep_susp No form_co Final Formulation: Co-solvent Solution check_co->form_co  Yes form_susp Final Formulation: Suspension prep_susp->form_susp

Caption: A decision-making workflow for selecting a suitable formulation.

Protocol 2.1: Systematic Solubility Assessment

Objective: To determine the solubility of 4-fluoro-N-(piperidin-4-yl)benzamide in a panel of pharmaceutically acceptable vehicles.

Methodology:

  • Preparation: Weigh 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube.

  • Mixing: Vortex each tube vigorously for 1-2 minutes. Use a shaker or rotator for 30-60 minutes to ensure equilibrium is reached.

  • Observation: Visually inspect for undissolved particles. If the compound is fully dissolved, it is soluble at that concentration (e.g., >10-20 mg/mL).

  • Incremental Addition: If the compound is not fully dissolved, add incremental volumes of the vehicle, repeating steps 3 and 4, to estimate the solubility limit.

  • Vehicle Panel: Test a range of vehicles, starting with the simplest.

Table 2: Recommended Vehicle Screening Panel

Vehicle ClassSpecific ExamplesRationale & Considerations
Aqueous Buffers Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Ideal for IV administration. Solubility is often limited for hydrophobic compounds.[9]
pH Modification Citrate or Acetate buffers (pH 3-6)For basic compounds, lowering the pH can form a soluble salt in situ.
Co-solvents 10-30% PEG 400 in water/saline, 5-10% DMSO + 20% PEG 400 in waterIncreases the solvent capacity for lipophilic compounds. Must be mindful of potential toxicity at higher concentrations.[7][9]
Surfactants 1-5% Tween® 80 or Kolliphor® EL in waterCan form micelles to solubilize compounds. Useful for both solutions and as a wetting agent in suspensions.[7]
Cyclodextrins 10-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterForms inclusion complexes to encapsulate and solubilize the drug molecule.[7][10]
Suspension Agents 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterUsed when solubility cannot be achieved. Creates a uniform dispersion of solid particles. Often requires a wetting agent (e.g., 0.1% Tween 80).
Lipid-Based Corn oil, Sesame oil, Labrafac® PGFor highly lipophilic compounds (high LogP). Primarily for oral administration to enhance absorption via lymphatic pathways.[7][11]
Protocol 2.2: Preparation of Dosing Formulations

A. Co-Solvent Solution (Example: 10% DMSO, 40% PEG 400, 50% Saline)

  • Solubilize Compound: Weigh the required amount of 4-fluoro-N-(piperidin-4-yl)benzamide for the final concentration. Dissolve it completely in the DMSO portion first.

  • Add Co-solvent: Add the PEG 400 and mix thoroughly until a clear solution is formed.

  • Add Aqueous Component: Slowly add the saline while stirring. Observe for any signs of precipitation.

  • Finalization: Ensure the final solution is clear and homogenous. Prepare fresh daily if stability is unknown.

B. Suspension (Example: 0.5% Methylcellulose, 0.1% Tween® 80 in Water)

  • Prepare Vehicle: Hydrate the methylcellulose in water according to the supplier's instructions (this may require heating or overnight stirring). Add Tween® 80 and mix.

  • Wet the Compound: Weigh the required amount of compound. Create a paste by adding a very small amount of the vehicle. This ensures individual particles are wetted and prevents clumping.

  • Gradual Dilution: Slowly add the remaining vehicle to the paste while continuously mixing (e.g., with a mortar and pestle, then a magnetic stirrer).

  • Homogenization: For a more uniform and stable suspension, use a homogenizer.

  • Administration: Stir the suspension continuously before and during dose administration to prevent settling and ensure accurate dosing.

In Vivo Dosing Protocol Design

A well-designed in vivo study progresses in a logical sequence. It is inefficient and scientifically unsound to proceed to efficacy models without first understanding the compound's tolerability and pharmacokinetic profile.[12][13]

G cluster_1 In Vivo Study Progression form 1. Formulation Development drf 2. Dose Range-Finding (DRF) (Single Ascending Dose) form->drf mtd Establish Maximum Tolerated Dose (MTD) & No Observed Adverse Effect Level (NOAEL) drf->mtd pk 3. Pharmacokinetic (PK) Study (IV and Target Route) mtd->pk pk_data Determine Cmax, Tmax, AUC, Half-life, Bioavailability pk->pk_data pd 4. Pharmacodynamic (PD) / Efficacy Study (Multiple Dose Regimens) pk_data->pd

Caption: The logical progression of an in vivo preclinical research plan.

Protocol 3.1: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the safety and tolerability of 4-fluoro-N-(piperidin-4-yl)benzamide after a single administration across a range of doses in rodents. This study identifies the MTD, which is the highest dose that does not cause unacceptable toxicity.[14]

Methodology:

  • Animal Model: Use the intended species for future studies (e.g., male and female C57BL/6 mice or Sprague-Dawley rats). Acclimatize animals for at least 3-5 days.

  • Group Allocation: Assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on data from structurally similar compounds, a starting dose could be in the range of 1-3 mg/kg.[15] Use a dose escalation scheme (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose via the intended route of administration (e.g., oral gavage).

  • Monitoring: Observe animals intensely for the first 4-6 hours post-dose, and then daily for 7-14 days.

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration, ataxia, seizures).

    • Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Mortality: Record any deaths.

Table 3: Example DRF Study Design (Mice)

GroupTreatmentDose (mg/kg)RouteN (M/F)
1Vehicle0PO3/3
2Compound3PO3/3
3Compound10PO3/3
4Compound30PO3/3
5Compound100PO3/3
Protocol 3.2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This is essential for understanding drug exposure (AUC) at a given dose and for determining oral bioavailability.[16][17]

Methodology:

  • Animal Model: Use catheterized animals (e.g., jugular vein cannulated rats) if possible, to allow for serial blood sampling without stressing the animal. If not possible, use sparse sampling where different animals are used for each time point.

  • Group Allocation: Assign animals (n=3-5 per group) to at least two groups:

    • Intravenous (IV) Group: A low dose (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Target Route Group (e.g., PO): A well-tolerated dose from the DRF study (e.g., 10 mg/kg).

  • Administration: Administer the compound via the specified routes.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points. Process to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-fluoro-N-(piperidin-4-yl)benzamide in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 4: Example PK Study Design & Sampling (Rats)

RouteDose (mg/kg)Blood Sampling Time Points (post-dose)Key Parameters Derived
IV 12, 5, 15, 30 min; 1, 2, 4, 8, 24 hrHalf-life (t½), Clearance (CL), Volume of distribution (Vd), AUC
PO 1015, 30 min; 1, 2, 4, 8, 24 hrCmax, Tmax, AUC, Bioavailability (%F = [AUC_po/AUC_iv] * [Dose_iv/Dose_po])

Standard Administration Procedures

Proper technique is critical for animal welfare and data quality. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[18]

Table 5: Rodent Administration Route Guidelines

RouteMax Volume (Mouse)Max Volume (Rat)Needle GaugeDescription & Rationale
Oral (PO) 10 mL/kg10 mL/kg20-22g gavageDirect administration to the stomach, essential for testing oral drugs. Requires proper technique to avoid lung aspiration.[19]
Intraperitoneal (IP) 10 mL/kg10 mL/kg25-27gInjection into the peritoneal cavity. Faster absorption than SC, often used when IV is difficult.[18][20]
Intravenous (IV) 5 mL/kg5 mL/kg27-30gDirect injection into the bloodstream (typically lateral tail vein). Bypasses absorption for 100% bioavailability.[20][21]
Subcutaneous (SC) 10 mL/kg5 mL/kg25-27gInjection into the loose skin over the back/scruff. Slower, more sustained absorption.[18][21]
Step-by-Step: Oral Gavage (PO) in a Mouse
  • Restraint: Securely restrain the mouse with a one-handed grip, ensuring the head and body are immobilized and in a straight line to facilitate passage of the gavage needle.

  • Measure Needle: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

  • Insertion: Gently insert the ball-tipped needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and restart.

  • Administration: Once at the correct depth, slowly administer the formulation.

  • Withdrawal: Smoothly remove the needle and return the mouse to its cage.

  • Observation: Monitor the animal for any signs of distress or misdosing (e.g., fluid from the nose).

Conclusion and Best Practices

This guide outlines a systematic and scientifically-grounded approach to developing an in vivo dosing protocol for 4-fluoro-N-(piperidin-4-yl)benzamide. By starting with fundamental characterization and formulation, researchers can mitigate common risks associated with poorly soluble compounds. The logical progression through DRF and PK studies ensures that subsequent efficacy studies are designed with appropriate, well-tolerated doses that achieve known systemic exposures. Adherence to these principles, along with rigorous study design (e.g., randomization, blinding, appropriate controls) and ethical animal handling, is essential for generating high-quality, reproducible data that can confidently advance a drug development program.[12][22]

References

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • Shoblock, J. R., et al. (2009). In vitro and in vivo characterization of JNJ-31020028... a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. PubMed. Available from: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of... (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Available from: [Link]

  • Lam, M., & Gauthier, M. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances.... PMC. Available from: [Link]

  • Jones, P., et al. (2009). ...the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed. Available from: [Link]

  • An, S., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. PubMed. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available from: [Link]

  • Lazic, S. E., et al. (2018). General Principles of Preclinical Study Design. PMC. Available from: [Link]

  • Piaz, F. D., et al. (2022). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PMC. Available from: [Link]

  • An, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. Available from: [Link]

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats. Available from: [Link]

  • Matsuoka, N., et al. (1996). FK960 N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate ameliorates the memory deficits in rats through a novel mechanism of action. PubMed. Available from: [Link]

  • Shivarama, H. B., et al. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed. Available from: [Link]

  • Addgene Blog. (2025). Common Injection Routes in Mice. Available from: [Link]

  • Berger, M. R., et al. (1986). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. Available from: [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • Baumann, M. H., et al. (2020). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. International Association for the Study of Pain (IASP). Available from: [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Available from: [Link]

  • Kalgutkar, A. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of... a dipeptidyl peptidase inhibitor, in rat, dog and human. PubMed. Available from: [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Machholz, E., et al. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments. Available from: [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

  • Morissette, S. L., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Chemsrc. (2025). 4-Fluorobenzamide | CAS#:824-75-9. Available from: [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-N-(piperidin-4-yl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of piperidine-based pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of piperidine-based pharmacophores. 4-fluoro-N-(piperidin-4-yl)benzamide is a critical building block in the development of 5-HT receptor modulators (such as Pimavanserin analogs) and GPR119 agonists[1],[2]. However, its synthesis is often plagued by poor regioselectivity, stalled amide couplings, and catastrophic product loss during aqueous workup.

This guide moves beyond basic recipes. We will dissect the causality behind these common failures and implement self-validating protocols to ensure high-yield, reproducible synthesis.

Synthesis Workflow & Mechanistic Pathway

The optimal route avoids direct acylation of unprotected piperidines, relying instead on a Boc-protection strategy followed by a highly efficient uronium-based coupling and an anhydrous deprotection step.

SynthesisWorkflow A 1-Boc-4-aminopiperidine + 4-Fluorobenzoic Acid B Amide Coupling (HATU / DIPEA / DMF) A->B Activation & Aminolysis C 1-Boc-4-fluoro-N- (piperidin-4-yl)benzamide B->C Aqueous Extraction D Boc Deprotection (2N HCl in EtOAc) C->D Acidic Cleavage E 4-fluoro-N-(piperidin-4-yl) benzamide HCl Salt D->E Precipitation & Filtration

Caption: Workflow for the synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide.

Quantitative Data: Coupling Agent Efficacy

Selecting the right coupling agent is the most critical variable in the first step of this synthesis. The table below summarizes the expected yields and mechanistic limitations of common strategies based on field data and literature[3],[4].

Coupling StrategyReagentsTypical YieldMechanistic Limitation / Causality
Acid Chloride 4-Fluorobenzoyl chloride, TEA, DCM60 - 75%Highly exothermic; prone to side reactions and requires strict anhydrous conditions to prevent hydrolysis back to the acid.
Carbodiimide 4-Fluorobenzoic acid, EDC, HOBt, DIPEA40 - 60%Slow kinetics with hindered amines; prone to forming unreactive N-acylurea byproducts, stalling the reaction[3].
Uronium Salt 4-Fluorobenzoic acid, HATU, DIPEA, DMF> 90% Higher reagent cost, but the HOAt leaving group accelerates aminolysis via neighboring group participation, ensuring complete conversion[3],[4].

Troubleshooting Guides & FAQs

Q1: Can I bypass the Boc-protection step and react 4-fluorobenzoyl chloride directly with unprotected 4-aminopiperidine to save time? A1: No. 4-aminopiperidine possesses two nucleophilic centers: the primary exocyclic amine and the secondary endocyclic piperidine nitrogen. The secondary amine is highly nucleophilic. Reacting this directly with an acyl chloride will result in a complex, inseparable mixture of the desired product, the undesired piperidine-N-acylated regioisomer, and bis-acylated byproducts. Solution: You must use 1-Boc-4-aminopiperidine to temporarily mask the secondary nitrogen, directing the coupling exclusively to the primary amine[1],[4].

Q2: My amide coupling yield with 4-fluorobenzoic acid and 1-Boc-4-aminopiperidine is stalling around 40-50% using EDC/HOBt. How can I push this to >90%? A2: EDC/HOBt is a standard carbodiimide coupling system, but it suffers from slow kinetics when dealing with sterically hindered substrates, leading to the formation of unreactive N-acylurea dead-ends[3]. Solution: Switch to a uronium-based coupling reagent like HATU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt acts as an internal general base to accelerate the aminolysis step, reliably pushing yields to >90%[3],[4].

Q3: I achieved quantitative yield in the Boc-deprotection step using TFA, but I am losing >50% of my product during the aqueous workup. Where is my product going? A3: When using TFA, you must neutralize the trifluoroacetate salt to isolate the free base. However, 4-fluoro-N-(piperidin-4-yl)benzamide is a highly polar secondary amine. During basification (pH > 12) and subsequent extraction, the free base exhibits significant solubility in the aqueous layer, defeating standard ethyl acetate or DCM extractions[5]. Solution: Bypass the aqueous workup entirely. Perform the Boc deprotection under anhydrous conditions using 2N HCl in ethyl acetate[1]. The resulting hydrochloride salt of the product is insoluble in EtOAc and will precipitate directly out of the reaction mixture.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol utilizes sequential washing to self-purify the intermediate, removing the need for column chromatography.

  • Activation: In an oven-dried flask under an inert atmosphere (N₂), dissolve 4-fluorobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir for 15 minutes at room temperature. Causality: This pre-forms the highly reactive HOAt active ester before the amine is introduced.

  • Aminolysis: Add 1-Boc-4-aminopiperidine (1.1 equiv) in one portion. Stir the reaction mixture at room temperature for 12-16 hours[4].

  • Quench & Extraction: Quench the reaction with a 10-fold volume of water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Self-Validating Wash: Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine (removes residual DMF).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-Boc-4-fluoro-N-(piperidin-4-yl)benzamide as a solid.

Protocol B: Quantitative Boc Deprotection (Anhydrous HCl Method)

This protocol is a self-validating system; the visual precipitation of the product confirms successful deprotection and eliminates aqueous product loss[1].

  • Dissolution: Dissolve the purified 1-Boc-4-fluoro-N-(piperidin-4-yl)benzamide in a minimal amount of anhydrous Ethyl Acetate and cool to 0 °C in an ice bath.

  • Acid Cleavage: Slowly add a 2N solution of hydrochloric acid in ethyl acetate (approx. 10-20 volumes)[1].

  • Precipitation: Stir the reaction mixture for 2 hours at 0 °C. Causality: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar 4-fluoro-N-(piperidin-4-yl)benzamide hydrochloride salt forms. Because it is highly insoluble in cold EtOAc, it crashes out of solution.

  • Isolation: Remove the volatiles in vacuo or collect the precipitate directly via vacuum filtration. Wash the filter cake with cold, anhydrous Ethyl Acetate.

  • Yield: This yields the title compound as a high-purity white solid (hydrochloride salt) in quantitative yield, ready for downstream use[1].

Sources

Optimization

troubleshooting low aqueous solubility of 4-fluoro-N-(piperidin-4-yl)benzamide

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Fluoro-N-(piperidin-4-yl)benzamide Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for researchers an...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Fluoro-N-(piperidin-4-yl)benzamide

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for researchers and drug development professionals working with 4-fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8)[1]. With a molecular weight of 222.26 g/mol , this compound features a highly lipophilic 4-fluorobenzamide moiety paired with an ionizable secondary amine on the piperidine ring[1][]. While the piperidine ring offers a functional handle for solubility enhancement via protonation, the rigid, hydrophobic aromatic system often drives rapid precipitation in aqueous media, severely bottlenecking in vitro assays and in vivo formulation.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into a pH 7.4 assay buffer. How can I prevent this? A1: This is a classic "solvent-shift precipitation" issue. At pH 7.4, a significant fraction of the piperidine secondary amine (pKa ~10-11)[] is protonated, but the intrinsic solubility ( S0​ ) of the neutral free-base fraction is extremely low, acting as a thermodynamic sink[3]. When the DMSO diffuses into the aqueous phase, the local concentration of the hydrophobic 4-fluorobenzamide exceeds its nucleation threshold. Troubleshooting Causality: To prevent this, you must lower the thermodynamic activity of the free drug. Step-down dilutions using intermediate cosolvents (e.g., DMSO 10% PEG400/Tween-80 Buffer) reduce the dielectric shock. Alternatively, pre-complexing the DMSO stock with hydroxypropyl-β-cyclodextrin (HP-β-CD)[] provides a lipophilic cavity for the fluorophenyl ring, shielding it from the aqueous environment and preventing aggregation[5].

Q2: I synthesized the hydrochloride (HCl) salt of 4-fluoro-N-(piperidin-4-yl)benzamide to improve solubility, but it still crashes out in normal saline (0.9% NaCl) during in vivo dosing. Why? A2: This is caused by the Common-Ion Effect [3]. While salt formation generally increases the dissolution rate and apparent solubility of basic drugs, the solubility product ( Ksp​ ) of an HCl salt is highly sensitive to external chloride ions. Normal saline contains 154 mM of Cl− . This massive excess of chloride shifts the equilibrium to the left ( DrugH++Cl−⇌DrugHCl(s)​ ), forcing the salt to precipitate[3]. Troubleshooting Causality: Switch your dosing vehicle to a non-chloride medium, such as 5% Dextrose in Water (D5W). If a saline vehicle is strictly required, synthesize a different salt form, such as a mesylate, acetate, or citrate, which will not share a common ion with the vehicle[3].

Q3: How do I know if cyclodextrin complexation is actually working for this specific molecule? A3: You must perform a Phase Solubility Study (Higuchi-Connors method)[6]. Because the 4-fluorobenzamide moiety is roughly the size of one to two benzene rings, it is geometrically ideal for the cavity of β-cyclodextrins[7]. If complexation is successful, you will observe an AL​ -type phase solubility diagram, where the aqueous solubility of the drug increases linearly with the concentration of the cyclodextrin, confirming a 1:1 stoichiometric inclusion complex[8].

Section 2: Quantitative Data Summary

The following table summarizes the expected impact of various solubility enhancement strategies based on the physicochemical properties of piperidine-based benzamides.

StrategyMechanism of ActionProsConsExpected Solubility Gain
Acidification (pH < 5.0) Protonation of the piperidine secondary amine ( NH→NH2+​ ).Simple, requires no complex excipients.Non-physiological pH; may cause tissue irritation in vivo.10x to 50x
Salt Formation (Mesylate) Lowers crystal lattice energy; increases dissolution rate[3].Highly stable solid state; avoids common-ion effect in saline.Requires additional synthetic and purification steps.20x to 100x
HP-β-CD Complexation Host-guest encapsulation of the hydrophobic fluorophenyl ring[][5].Excellent biocompatibility; masks bitter taste; physiological pH[9].Adds bulk to the formulation; requires stoichiometric excess.50x to 500x
Solid Dispersion (Kollidon/Soluplus) Traps drug in an amorphous, high-energy state within a polymer matrix[6].Maximizes oral bioavailability for BCS Class II/IV drugs[6].Risk of recrystallization over time (thermodynamic instability).5x to 20x

Section 3: Mechanistic Workflows

Workflow Problem Low Aqueous Solubility 4-fluoro-N-(piperidin-4-yl)benzamide Decision Application Type? Problem->Decision InVitro In Vitro Assays (e.g., Cell Culture, Enzymatic) Decision->InVitro InVivo In Vivo / Formulation (e.g., PK/PD Dosing) Decision->InVivo Sol1 Cosolvent Titration (DMSO -> PEG400 -> Buffer) InVitro->Sol1 Sol2 Acidify Media (pH < 7.0) InVitro->Sol2 Sol3 Salt Formation (Avoid HCl in Saline) InVivo->Sol3 Sol4 Cyclodextrin Encapsulation (HP-β-CD) InVivo->Sol4

Caption: Decision tree for troubleshooting the solubility of basic piperidine derivatives.

Cyclodextrin Drug Guest Molecule 4-fluoro-N-(piperidin-4-yl)benzamide (Hydrophobic Moiety) Complex Inclusion Complex Apparent Solubility Increased (Hydrophilic Exterior) Drug->Complex Displacement of Water Molecules CD Host Molecule HP-β-Cyclodextrin (Lipophilic Cavity) CD->Complex Non-covalent Binding

Caption: Mechanism of HP-β-CD inclusion complexation driven by entropic water displacement.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Phase Solubility Study (Higuchi-Connors Method) Purpose: To empirically determine the binding affinity ( Kc​ ) and maximum solubility enhancement of 4-fluoro-N-(piperidin-4-yl)benzamide with HP-β-CD[6][10]. Causality: By titrating the host molecule and measuring the dissolved guest, we establish whether the complexation is a 1:1 ( AL​ type) or higher-order aggregate, which dictates the final formulation ratios[8].

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions in a standard buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) at concentrations ranging from 0 mM to 50 mM (e.g., 0, 5, 10, 20, 30, 40, 50 mM)[10].

  • Addition of Guest: Add an excess amount of solid 4-fluoro-N-(piperidin-4-yl)benzamide (free base) to each vial. Self-Validation Check: Ensure visible solid remains in every vial to guarantee thermodynamic saturation.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 37°C for 48 hours to reach complexation equilibrium.

  • Phase Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove all undissolved drug[10]. Caution: Do not use nylon filters, as the lipophilic drug may bind to the membrane, artificially lowering the measured concentration.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug using HPLC-UV (detecting the benzamide chromophore at ~254 nm).

  • Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). Calculate the stability constant ( K1:1​ ) using the slope: K1:1​=S0​(1−Slope)Slope​ , where S0​ is the intrinsic solubility at 0 mM CD.

Protocol B: Mesylate Salt Formation via Antisolvent Precipitation Purpose: To synthesize a stable, highly soluble salt form that avoids the common-ion effect in saline vehicles[3]. Causality: Methanesulfonic acid (mesylate) forms a strong ionic bond with the piperidine nitrogen. Using an antisolvent approach forces rapid crystallization, trapping the salt in a high-purity crystalline lattice.

  • Dissolution: Dissolve 1.0 eq of 4-fluoro-N-(piperidin-4-yl)benzamide free base in a minimal volume of a polar aprotic solvent (e.g., Tetrahydrofuran or Acetone) under gentle heating (40°C).

  • Acid Addition: Slowly add 1.05 eq of methanesulfonic acid dropwise while stirring continuously. Observation: The solution may slightly warm due to the exothermic protonation of the piperidine amine.

  • Antisolvent Addition: Slowly add an antisolvent (e.g., cold diethyl ether or heptane) until the solution becomes persistently cloudy (reaching the metastable zone).

  • Crystallization: Remove heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize yield.

  • Isolation & Validation: Filter the resulting crystals under a vacuum and wash with cold antisolvent. Self-Validation Check: Confirm salt formation and crystallinity using Powder X-Ray Diffraction (PXRD) and verify the stoichiometry via 1H -NMR (look for the downfield shift of the piperidine protons indicating protonation)[11].

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC NIH URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC NIH URL:[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Carbohyde URL:[Link]

  • N -piperidin-4-yl-benzamide | 75484-39-8 Source: Zhejiang Bioncan Pharmaceutical Co., Ltd. URL:[Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt Source: MDPI URL:[Link]

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews URL:[Link]

  • Enhancement of piperine solubility by solid dispersion using Kollidone VA64 and Soluplus as polymers Source: PubMed URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation for 4-fluoro-N-(piperidin-4-yl)benzamide Synthesis

Introduction Welcome to the technical support guide for the synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide. This molecule is a crucial intermediate in the development of various pharmaceutical agents.[1] The amide bon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide. This molecule is a crucial intermediate in the development of various pharmaceutical agents.[1] The amide bond formation between 4-fluorobenzoic acid and 4-aminopiperidine is a critical step that often presents challenges for researchers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common hurdles and achieve high-yield, high-purity synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the amidation reaction, offering explanations and actionable solutions.

Problem 1: Low or No Product Conversion

You've run the reaction and, upon analysis (TLC, LC-MS), you observe primarily unreacted starting materials.

Possible Cause 1: Ineffective Carboxylic Acid Activation The first step in most amidation reactions is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2][3]

  • Solution:

    • Reagent Quality: Ensure your coupling reagents (e.g., HATU, EDC, HOBt) are fresh and have been stored under anhydrous conditions. Many of these reagents are hygroscopic and will lose efficacy upon exposure to moisture.[4]

    • Anhydrous Conditions: Verify that your solvent (e.g., DMF, DCM) is anhydrous. Water will rapidly quench the activated intermediate, halting the reaction.[5]

    • Choice of Coupling Reagent: For this specific transformation, which can be sluggish, a more potent coupling reagent may be required. Uronium/aminium salts like HATU are generally more effective than carbodiimides like DCC or EDC for challenging couplings.[5][6][7]

Possible Cause 2: Insufficient or Inappropriate Base A non-nucleophilic base is required to deprotonate the amine and neutralize any acidic byproducts formed during the reaction.

  • Solution:

    • Base Strength & Type: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[8] Ensure you are using the correct stoichiometry, typically 2-3 equivalents.

    • Order of Addition: For HATU-mediated couplings, the base is added after the coupling reagent to facilitate the formation of the reactive OAt-ester.[5][9]

Possible Cause 3: Poor Solubility of Starting Materials If the 4-fluorobenzoic acid or 4-aminopiperidine are not fully dissolved, the reaction will be slow and incomplete.[8]

  • Solution:

    • Solvent Choice: While DMF and DCM are common choices, N-methylpyrrolidone (NMP) has superior solvating properties and can be beneficial for poorly soluble substrates.[7]

    • Sonication: Gentle sonication of the reaction mixture can help to dissolve suspended solids.

Problem 2: Significant Byproduct Formation

Your reaction proceeds, but you observe multiple spots on your TLC plate or several peaks in your LC-MS, indicating the formation of unwanted side products.

Possible Cause 1: N-Acylurea Formation (with Carbodiimides) When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which reduces the yield of the desired amide.[8]

  • Solution:

    • Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its safer alternative, OxymaPure, is crucial.[10][11] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[11]

Possible Cause 2: Guanidinylation of the Amine (with Uronium/Aminium Reagents) If an excess of a uronium or aminium reagent like HATU or HBTU is used, it can react with the 4-aminopiperidine to form a guanidinium byproduct, consuming your amine starting material.[5]

  • Solution:

    • Stoichiometry Control: Use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents).[5]

    • Alternative Reagents: Consider switching to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[5][6]

Possible Cause 3: Dimerization/Oligomerization The bifunctional nature of 4-aminopiperidine (possessing both a primary and a secondary amine) can lead to self-condensation or reaction with the product to form dimers or oligomers.

  • Solution:

    • Protecting Groups: If feasible, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the amidation. This group can be removed in a subsequent step.

    • Controlled Addition: Add the activated 4-fluorobenzoic acid solution slowly to a solution of the 4-aminopiperidine to maintain a low concentration of the activated acid and favor the desired intramolecular reaction.

Problem 3: Difficult Purification

The desired product is formed, but it is difficult to separate from the reaction byproducts.

Possible Cause: Water-Soluble Byproducts Many byproducts of amidation reactions, such as the urea formed from EDC and protonated bases, are water-soluble.[3][12]

  • Solution:

    • Aqueous Workup: A standard aqueous workup procedure can effectively remove these impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1M citric acid or 1N HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.[3][5][12]

    • Solid-Phase Workup: An alternative to an aqueous workup is to use scavenger resins. Acidic, basic, and boron-scavenging resins can be added to the crude reaction mixture to bind unreacted starting materials and byproducts, which are then removed by simple filtration.[13][14]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for this reaction?

While there is no single "best" reagent for all conditions, HATU is highly recommended for this specific amidation. Its high reactivity and ability to suppress side reactions make it a robust choice for coupling a simple carboxylic acid with a piperidine derivative.[5][6][9] For a more cost-effective option, an EDC/HOBt or EDC/OxymaPure system is also a viable and widely used alternative.[3][10][15]

Q2: What is the optimal reaction temperature?

Most amide coupling reactions are initiated at 0°C to control the initial exothermic reaction upon addition of the coupling reagent.[5][8] The reaction is then typically allowed to warm to room temperature and stirred for several hours to overnight.[5][8] Running the reaction at elevated temperatures can increase the rate but also promotes side reactions.[8]

Q3: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction.[12] A co-spotted TLC plate with the starting materials and the reaction mixture will clearly show the consumption of the limiting reagent and the formation of the product.

Q4: What is the difference between uronium/aminium (e.g., HATU) and phosphonium (e.g., PyBOP) coupling reagents?

The primary difference lies in a key side reaction. Uronium/aminium reagents can react with the amine nucleophile to form a guanidinium byproduct, especially if used in excess.[5] Phosphonium reagents do not have this liability, making them a better choice for particularly sluggish reactions where an excess of coupling reagent might be necessary.[5]

Experimental Protocols

Protocol 1: HATU-Mediated Amidation (Recommended)

This protocol is designed for high efficiency and is suitable for small to medium-scale synthesis.

Materials:

  • 4-Fluorobenzoic acid (1.0 eq)

  • 4-Aminopiperidine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-fluorobenzoic acid.

  • Dissolve the acid in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add HATU followed by the dropwise addition of DIPEA.

  • Stir the mixture at 0°C for 5-10 minutes to allow for the formation of the activated HOAt ester.[5]

  • Add the 4-aminopiperidine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amidation

This is a more classical and cost-effective approach.

Materials:

  • 4-Fluorobenzoic acid (1.0 eq)

  • 4-Aminopiperidine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add the 4-fluorobenzoic acid, HOBt, and 4-aminopiperidine.

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA or TEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.[3]

  • Workup: Once complete, dilute the mixture with ethyl acetate. Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Summary of Reaction Conditions
ParameterHATU ProtocolEDC/HOBt ProtocolRationale
Coupling Reagent HATUEDC·HClHATU is more reactive and often leads to higher yields and faster reaction times for challenging substrates.[5][6]
Additive None (HOAt is part of HATU)HOBt or OxymaPureHOBt is essential to prevent N-acylurea formation and can catalyze the reaction.[8][11]
Base DIPEADIPEA or TEAA non-nucleophilic base is required to deprotonate the amine and neutralize acids.[8]
Temperature 0°C to RT0°C to RTStarting at a lower temperature helps to control the initial activation step and minimize side reactions.[8]
Reaction Time 2-16 hours8-24 hoursHATU reactions are typically faster than EDC-mediated couplings.[9]

Visual Guides

General Amidation Reaction Mechanism

Amidation Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4-Fluorobenzoic Acid Activated_Intermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Product 4-fluoro-N-(piperidin-4-yl)benzamide Activated_Intermediate->Product + Amine Amine 4-Aminopiperidine

Caption: The two-stage process of amide bond formation.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality - Fresh coupling agents? - Anhydrous solvents? Start->Check_Reagents Review_Conditions Review Reaction Conditions - Correct stoichiometry? - Optimal temperature? - Sufficient reaction time? Check_Reagents->Review_Conditions Reagents OK Action_Reagents Use fresh, anhydrous reagents. Check_Reagents->Action_Reagents Analyze_Workup Analyze Workup & Purification - Product lost during extraction? - Degradation on silica? Review_Conditions->Analyze_Workup Conditions OK Action_Conditions Optimize stoichiometry. Adjust temperature/time. Consider a different coupling reagent. Review_Conditions->Action_Conditions Action_Workup Modify extraction pH. Use alternative purification (e.g., recrystallization). Analyze_Workup->Action_Workup Success Successful Synthesis Action_Workup->Success Yield Improved

Caption: A logical approach to diagnosing low-yield reactions.

References

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Vertex AI Search.
  • Optimizing amide bond formation for piperidine carboxylic acids. (n.d.). Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Optimizing HATU Activation Time for Peptide Coupling. (n.d.). Benchchem.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • troubleshooting low yield in L-alaninamide coupling reactions. (n.d.). Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activ
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • troubleshooting low yield in diaminopropane coupling reactions. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Fluoro-N-(piperidin-4-yl)benzamide Crystallization

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) intermediates. This guide is specifically engineered for researchers and drug development professionals working with 4-fluoro-N-(piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) intermediates. This guide is specifically engineered for researchers and drug development professionals working with 4-fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8).

As a critical building block in the synthesis of 5-HT2A inverse agonists (such as Pimavanserin) and various kinase inhibitors, achieving high-purity crystalline forms of this intermediate is paramount [1]. This guide addresses the thermodynamic and kinetic challenges of its crystallization, providing field-proven, self-validating protocols to resolve common impurities.

Mechanistic Overview of Impurity Formation

Before troubleshooting, it is essential to understand the causality behind the impurities trapped in your crystal lattice. The synthesis typically involves the acylation of 1-Boc-4-aminopiperidine with 4-fluorobenzoyl chloride (or 4-fluorobenzoic acid via coupling agents like TBTU [2]), followed by Boc-deprotection.

Pathway SM1 1-Boc-4-aminopiperidine Intermediate Boc-Protected Amide SM1->Intermediate Acylation Impurity1 Bis-acylated Impurity SM1->Impurity1 Trace un-Boc'd piperidine SM2 4-Fluorobenzoyl Chloride SM2->Intermediate Acylation Impurity2 4-Fluorobenzoic Acid SM2->Impurity2 Hydrolysis (Trace H2O) Product 4-Fluoro-N-(piperidin-4-yl) benzamide HCl Intermediate->Product HCl / EtOAc Deprotection

Mechanistic pathway of 4-fluoro-N-(piperidin-4-yl)benzamide synthesis and common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my product "oiling out" (liquid-liquid phase separation) instead of crystallizing?

Causality: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the solute concentration exceeds its solubility limit, but the system lacks sufficient thermodynamic driving force (lattice energy) to nucleate a solid phase. The free base of 4-fluoro-N-(piperidin-4-yl)benzamide is highly susceptible to LLPS due to its relatively low melting point and the conformational flexibility of the piperidine ring. Resolution: Do not attempt to crystallize the free base directly from biphasic mixtures. Instead, convert the product to its hydrochloride (HCl) salt. The ionic interactions in the HCl salt significantly increase the lattice energy and melting point, heavily favoring solid nucleation over phase separation [1].

Q2: How do I eliminate the bis-acylated impurity (N,N'-bis(4-fluorobenzoyl)piperidin-4-amine)?

Causality: This impurity forms if the Boc protecting group is partially cleaved during the coupling step (often due to localized acidic microenvironments or prolonged heating), allowing the secondary piperidine nitrogen to react with a second equivalent of the acylating agent. Resolution: The bis-acylated impurity is neutral and lacks the basic piperidine nitrogen. It can be purged by exploiting its differential solubility. Recrystallization from protic solvents like ethanol is highly effective, as the polar HCl salt of the desired product remains soluble at elevated temperatures while the neutral bis-acylated impurity exhibits poor solubility and can be filtered off hot, or conversely, remains in the mother liquor depending on the exact solvent ratio [3].

Q3: I am seeing residual 4-fluorobenzoic acid in my final crystal lattice. How can I purge it?

Causality: 4-Fluorobenzoic acid is a hydrolysis byproduct of 4-fluorobenzoyl chloride. If not removed, it can form a co-crystal or a salt with the basic piperidine nitrogen of your product during the deprotection step. Resolution: You must purge this impurity before the Boc-deprotection step. Implement a strict aqueous basic wash (using saturated NaHCO3​ ) of the organic layer containing the Boc-protected intermediate.

Diagnostic Decision Tree

Troubleshooting Start Crystallization Issue OilOut Oiling Out (LLPS) Start->OilOut Impurity High Impurity Profile Start->Impurity LowYield Low Yield Start->LowYield AntiSolvent Adjust Anti-solvent Addition Rate OilOut->AntiSolvent Check Solvent SaltForm Convert to HCl Salt (Higher MP) OilOut->SaltForm Check Form BisAcyl Purge via Hot Ethanol Slurry Impurity->BisAcyl Bis-acylated Acid Aqueous Base Wash (pH > 8) Impurity->Acid 4-Fluorobenzoic Acid Sol Cool to 0-5°C & Seed Crystals LowYield->Sol High Solubility

Diagnostic decision tree for resolving crystallization failures and low purity yields.

Quantitative Solvent Screening Data

The following table summarizes the thermodynamic performance of various solvent systems for the crystallization of 4-fluoro-N-(piperidin-4-yl)benzamide HCl.

Solvent SystemVolume Ratio (v/v)Yield (%)Purity (HPLC Area %)Kinetic & Thermodynamic Observations
Ethyl Acetate (Neat) 10 V95%96.5%Rapid supersaturation leads to fast precipitation; traps trace 4-fluorobenzoic acid in the lattice.
Ethanol / Ethyl Acetate 1:588%99.8% Optimal metastable zone width. Excellent purging of the bis-acylated impurity.
Isopropanol / Heptane 1:392%97.0%High risk of oiling out if the cooling ramp exceeds 0.5°C/min.
Methanol / MTBE 1:478%99.5%High purity, but unacceptable yield loss due to high solubility in Methanol.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Synthesis & Crystallization of the HCl Salt

This protocol utilizes an in-situ deprotection and crystallization strategy, leveraging the insolubility of the HCl salt in ethyl acetate to drive the reaction to completion[1].

  • Dissolution: Dissolve 1.0 equivalent of the purified 1-Boc-4-(4-fluorobenzamido)piperidine intermediate in 10 volumes (10 mL/g) of anhydrous Ethyl Acetate (EtOAc) at 20°C.

  • Acidification: Dropwise add 3.0 equivalents of a 2N HCl solution in EtOAc.

    • Self-Validation Checkpoint: Observe the reaction mixture. The evolution of gas (isobutylene) confirms the deprotection is actively occurring.

  • Nucleation & Maturation: Stir the mixture at 20°C for 2 hours. As the Boc group is cleaved, the highly polar 4-fluoro-N-(piperidin-4-yl)benzamide HCl salt will spontaneously exceed its solubility limit and nucleate as a white solid.

    • Self-Validation Checkpoint: The cessation of gas evolution and the formation of a thick, stirrable white slurry indicates reaction completion.

  • Isolation: Filter the suspension under a vacuum. Wash the filter cake with 2 volumes of cold (0-5°C) EtOAc to displace the mother liquor containing tert-butyl alcohol byproducts.

  • Drying: Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.

Protocol B: Recrystallization for High-Purity Upgrading (Ethanol/EtOAc)

Use this protocol if HPLC analysis reveals >0.5% of the bis-acylated impurity.

  • Slurry Formation: Suspend the crude 4-fluoro-N-(piperidin-4-yl)benzamide HCl in 2 volumes of absolute Ethanol.

  • Dissolution: Heat the suspension to 70°C until complete dissolution is achieved.

    • Note: If a fine, insoluble suspension remains, this is likely the bis-acylated impurity. Perform a hot filtration through a Celite pad to remove it.

  • Anti-Solvent Addition: Maintain the filtrate at 60°C and slowly add 10 volumes of pre-heated (50°C) Ethyl Acetate at a rate of 0.5 volumes/minute.

  • Controlled Cooling: Program the reactor to cool from 60°C to 5°C at a linear ramp rate of 0.2°C/minute.

    • Causality: This slow cooling rate ensures the system remains within the metastable zone, promoting crystal growth over secondary nucleation, which prevents the entrapment of mother liquor.

  • Isolation: Filter, wash with cold EtOAc, and dry under a vacuum.

References

  • Source: Google Patents (US20080280886A1)
  • Source: Google Patents (WO2009040556A1)
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

Troubleshooting

Technical Support Center: HPLC Method Development for 4-Fluoro-N-(piperidin-4-yl)benzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling Before injecting a sample, an analytical scientist must understand the molecule's fundament...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

Before injecting a sample, an analytical scientist must understand the molecule's fundamental chemistry. 4-fluoro-N-(piperidin-4-yl)benzamide consists of a hydrophobic fluorobenzamide moiety and a hydrophilic piperidine ring. The secondary amine within the piperidine ring is highly basic (pKa ~9.5–10.0). This basicity is the primary driver of chromatographic challenges—particularly severe peak tailing and unpredictable retention—necessitating a highly controlled, causality-driven method development approach.

Troubleshooting Guides & FAQs

Q1: Why does 4-fluoro-N-(piperidin-4-yl)benzamide exhibit severe peak tailing on my standard C18 column, and how can I resolve it? A1: Peak tailing for piperidine derivatives is fundamentally a thermodynamic issue caused by secondary interactions. While the hydrophobic fluorobenzamide interacts with the C18 phase (primary retention), the protonated secondary amine of the piperidine ring undergoes strong ion-exchange interactions with ionized, acidic residual silanol groups ( SiO− ) on the silica surface. This creates a mixed-mode retention mechanism where some molecules are retained longer, skewing the peak rightward[1].

  • The Causality-Driven Solution: You must disrupt this secondary interaction.

    • Approach A (Kinetic Masking): Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly mobile base that dynamically binds to and "masks" the active silanols, preventing the piperidine from interacting with them[1].

    • Approach B (Thermodynamic Suppression): Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. At this pH, the silanol groups are fully protonated ( SiOH ) and neutralized, eliminating their ion-exchange capacity[2].

Q2: I adjusted the pH to 2.5, but my retention time ( tR​ ) is now too short, eluting near the void volume ( t0​ ). What is the mechanistic cause? A2: At pH 2.5, the piperidine nitrogen is fully protonated and carries a positive charge. Ionized analytes are highly polar and exhibit minimal affinity for the hydrophobic C18 stationary phase, leading to rapid elution[3].

  • The Causality-Driven Solution: To increase retention of the protonated species, introduce an ion-pairing reagent such as sodium 1-decanesulfonate or use a chaotropic salt like potassium hexafluorophosphate ( KPF6​ )[4]. These reagents form a neutral, hydrophobic complex with the protonated piperidine, significantly increasing its apparent lipophilicity and retention on the reversed-phase column. Alternatively, switch to a high-pH mobile phase (pH > 10.5) using a robust hybrid silica column to deprotonate the piperidine, rendering it neutral and highly retentive[4].

Q3: How can I ensure my optimized method is robust and self-validating before analyzing critical samples? A3: A method is only as trustworthy as its System Suitability Test (SST). You must establish a self-validating loop that checks the chromatographic performance before every run[5]. For basic compounds, the most critical parameters are the Tailing Factor ( Tf​ ) and the Capacity Factor ( k′ ). If Tf​ exceeds 1.5, it immediately flags stationary phase degradation or buffer depletion. If k′ fluctuates, it indicates inadequate pH control relative to the compound's pKa.

Quantitative Data: System Suitability Acceptance Criteria

To guarantee scientific integrity, your method must pass the following self-validating SST criteria before proceeding with sample analysis.

ParameterSymbolCalculation / DefinitionAcceptance CriteriaMechanistic Rationale
Capacity Factor k′ (tR​−t0​)/t0​ 2.0≤k′≤10.0 Ensures the analyte is sufficiently retained away from unretained matrix interferences at the void volume ( t0​ )[3].
Tailing Factor Tf​ W0.05​/2f ≤1.5 Confirms that secondary silanol interactions are successfully suppressed[5].
Theoretical Plates N 16×(tR​/W)2 >5000 Validates column efficiency and proper packing integrity[5].
Injection Precision %RSD Standard Deviation / Mean ≤2.0% Ensures autosampler reproducibility and sample solubility in the mobile phase.

Experimental Protocol: Optimized Gradient HPLC-UV Method

This protocol utilizes a low-pH approach with a base-deactivated column to ensure sharp, symmetrical peaks for 4-fluoro-N-(piperidin-4-yl)benzamide.

Materials Required:

  • Column: Type B Hybrid Silica C18, end-capped, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent)[4].

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Carefully add 1.0 mL of TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane. Self-Validation Check: Ensure the pH of Phase A is ≤ 2.5 to guarantee silanol suppression.

  • Sample Preparation: Accurately weigh 10 mg of 4-fluoro-N-(piperidin-4-yl)benzamide standard. Dissolve in 10 mL of Diluent (1 mg/mL stock). Dilute further to 100 µg/mL for the working standard. Note: Never dissolve the sample in 100% organic solvent to prevent peak fronting upon injection.

  • Column Conditioning: Purge the system and equilibrate the column with 5% Mobile Phase B at 1.0 mL/min for 20 column volumes (approx. 30 minutes) until a stable UV baseline is achieved at 254 nm.

  • Gradient Program Execution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient for elution)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.0 - 15.0 min: 95% B (Hold wash)

    • 15.0 - 15.1 min: 95% to 5% B (Return to initial)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • System Suitability Verification: Inject the 100 µg/mL standard six times. Calculate Tf​ , N , and %RSD . Proceed with sample analysis only if criteria from the SST table are met.

Method Optimization Logic Pathway

HPLC_Optimization Start Initial HPLC Run (Standard C18, Neutral pH) Eval Evaluate Peak Shape (Calculate Asymmetry) Start->Eval Tailing Severe Tailing (Tf > 1.5)? Eval->Tailing LowPH Adjust Mobile Phase (pH < 3.0 with TFA/FA) Tailing->LowPH Option A (Thermodynamic) HighPH Use Hybrid Column (pH > 10.5 with NH4OH) Tailing->HighPH Option B (Deprotonation) Additive Add Competing Base (0.1% TEA) Tailing->Additive Option C (Kinetic Masking) SST System Suitability Test (Self-Validation Loop) Tailing->SST No (Tf <= 1.5) LowPH->SST HighPH->SST Additive->SST Fail Investigate Column Degradation/Overload SST->Fail Fail Criteria Success Method Validated SST->Success Pass Criteria

Logical workflow for resolving peak tailing in basic piperidine HPLC method development.

References

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru.[Link]

  • Reversed Phase HPLC Method Development. Phenomenex.[Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials.[Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University.[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 4-Fluoro-N-(piperidin-4-yl)benzamide

Welcome to the Technical Support Portal for the isolation and purification of 4-fluoro-N-(piperidin-4-yl)benzamide . Designed for synthetic chemists and drug development professionals, this guide provides mechanistic ins...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the isolation and purification of 4-fluoro-N-(piperidin-4-yl)benzamide . Designed for synthetic chemists and drug development professionals, this guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting for liquid-liquid extraction (LLE) workflows.

Because this target molecule contains both a neutral fluorobenzamide linkage and a highly basic secondary amine (the piperidine ring), pH-modulated acid-base extraction is the gold standard for its isolation.

Module 1: Mechanistic Foundations & Physicochemical Data

To optimize the extraction, we must exploit the basicity of the piperidine ring. The conjugate acid of piperidine has a pKa of approximately 11[1]. At a highly acidic pH, the nitrogen atom is protonated, converting the molecule into a highly water-soluble cationic salt. At a highly basic pH, it is deprotonated, reverting to a lipophilic free base that readily partitions into organic solvents.

Table 1: Physicochemical Properties Influencing Extraction

PropertyValue / StateExtraction Implication
pKa (Conjugate Acid) ~11.0Requires an aqueous pH > 12 for complete free-base extraction.
State at pH 2 (1M HCl) Protonated (Cationic)Partitions exclusively into the aqueous phase.
State at pH 12 (NaOH) Deprotonated (Neutral)Partitions exclusively into the organic phase (e.g., DCM, EtOAc).
Amide Stability Stable at ambient tempResists hydrolysis during brief aqueous acid/base washes.
Module 2: Standard Operating Procedure (SOP)

The following self-validating protocol ensures the separation of the target amine from neutral impurities (e.g., unreacted 4-fluorobenzoyl chloride) and acidic byproducts (e.g., 4-fluorobenzoic acid).

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction (pH < 2): Wash the organic layer with an equal volume of 1 M HCl. Causality: The basic piperidine nitrogen protonates and migrates to the aqueous layer, leaving neutral/acidic impurities behind[2].

  • Phase Separation & Validation: Separate the layers.

    • Self-Validation Checkpoint: Spot the organic layer on a normal-phase TLC plate. The target amine (protonated) will remain at the baseline, while neutral impurities will migrate. Once confirmed, discard the organic layer.

  • Aqueous Back-Wash (Optional but Recommended): Wash the retained acidic aqueous layer once with fresh DCM to remove any lingering traces of organic-soluble impurities.

  • Basification (pH > 12): Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH dropwise while stirring until the pH indicator paper registers >12.

    • Causality: The high pH overcomes the ~11 pKa threshold, ensuring >99% deprotonation of the piperidine salt back to the lipophilic free base[1].

  • Organic Extraction: Extract the basified aqueous layer three times with fresh DCM.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure product[2].

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (pH < 2) Protonate Piperidine Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgDiscard Organic Phase (Neutral Impurities) PhaseSep1->OrgDiscard Discard AqKeep Aqueous Phase (Protonated Product) PhaseSep1->AqKeep Keep BaseAdd Add 2M NaOH (pH > 12) Deprotonate to Free Base AqKeep->BaseAdd OrgExtract Extract with DCM/EtOAc BaseAdd->OrgExtract PhaseSep2 Phase Separation OrgExtract->PhaseSep2 FinalProduct Organic Phase (Pure Free Base) PhaseSep2->FinalProduct Isolate

Workflow for the acid-base extraction of 4-fluoro-N-(piperidin-4-yl)benzamide.

Module 3: Troubleshooting Guides & FAQs

Q1: During the final organic extraction of the free base, a thick, milky emulsion forms that refuses to separate. How can I resolve this? A1: Emulsions are a common problem in liquid-liquid extraction, particularly with amine-containing compounds that can exhibit surfactant-like properties, creating a stable dispersion of one liquid in another[3][4].

  • Chemical Disruption: Add a saturated aqueous sodium chloride solution (brine). This "salting out" effect increases the ionic strength and density of the aqueous layer, forcing the surfactant-like molecules to partition and breaking the emulsion[3][4].

  • Mechanical Disruption: Filter the entire emulsified mixture through a pad of Celite or a glass wool plug. This mechanically shears the droplets, allowing them to coalesce[4][5]. Alternatively, transfer the mixture to a centrifuge tube and centrifuge for 5 minutes[5].

  • Preventative Measure: Gently swirl the separatory funnel instead of shaking it vigorously[4].

Q2: My final isolated yield is unusually low, but I see no product in the discarded organic layer from the first step. Where is my compound? A2: The most likely culprit is incomplete basification of the aqueous layer before the final extraction. Because the pKa of the piperidine conjugate acid is approximately 11[1], basifying the solution to only pH 9 or 10 leaves a significant equilibrium fraction of the compound protonated and trapped in the water layer.

  • Solution: Always verify the pH of the aqueous layer with pH paper after thorough mixing. Ensure the pH is strictly >12 to guarantee complete conversion to the lipophilic free-base form before extracting with DCM.

Q3: I am detecting 4-fluorobenzoic acid as a co-extracted impurity in my final product. How did it get there? A3: 4-fluorobenzoic acid (a common hydrolysis byproduct of 4-fluorobenzoyl chloride) is acidic. During the initial extraction with 1 M HCl, the benzoic acid remains neutral (as a protonated carboxylic acid) and highly organic-soluble. It should stay in the initial organic layer and be discarded. If it appears in your final product, your initial organic solvent was not thoroughly separated from the aqueous layer.

  • Solution: Ensure strict phase separation. Implement Step 4 from the SOP: after the 1 M HCl extraction, wash the acidic aqueous layer once with fresh DCM to back-extract any lingering neutral/acidic impurities before proceeding to the basification step.

Q4: Can I use rotary evaporation to dry the piperidine derivative completely? I heard piperidine forms an azeotrope with water. A4: While free, unsubstituted piperidine does form a troublesome azeotrope with water (boiling at 92.8 °C)[2], your synthesized compound—4-fluoro-N-(piperidin-4-yl)benzamide—is a significantly larger, higher-boiling solid derivative. It will not co-distill with water under standard rotary evaporation conditions. To ensure an anhydrous final product, simply dry the final organic extracts over a suitable drying agent (e.g., anhydrous Na2SO4) before concentration[2].

References
  • Columbia University. "solid-liquid extraction". Columbia University. [Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". Chromatography Online. [Link]

  • BrainKart. "Emulsion Problem Encountered in Extractions". BrainKart.[Link]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)". Master Organic Chemistry.[Link]

Sources

Troubleshooting

preventing degradation of 4-fluoro-N-(piperidin-4-yl)benzamide during long-term storage

Technical Support Center: 4-fluoro-N-(piperidin-4-yl)benzamide A Guide to Ensuring Long-Term Stability and Preventing Degradation Section 1: Understanding the Stability Profile of 4-fluoro-N-(piperidin-4-yl)benzamide The...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-fluoro-N-(piperidin-4-yl)benzamide

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Section 1: Understanding the Stability Profile of 4-fluoro-N-(piperidin-4-yl)benzamide

The structure of 4-fluoro-N-(piperidin-4-yl)benzamide contains two key functional groups that dictate its stability: a benzamide moiety and a piperidine ring. While amides are generally stable, they are susceptible to hydrolysis under strong acidic or basic conditions. The secondary amine within the piperidine ring is prone to oxidation.[1] Understanding these potential degradation pathways is the first step toward prevention.

Forced degradation studies, which subject a compound to harsh conditions like extreme pH, oxidation, and light, are critical for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][4] While specific public data for this exact molecule is limited, knowledge from analogous structures allows us to predict the most likely degradation routes.

Potential Degradation Pathways

The primary degradation pathways for 4-fluoro-N-(piperidin-4-yl)benzamide are anticipated to be hydrolysis of the amide bond and oxidation of the piperidine nitrogen.

  • Hydrolytic Degradation: Under acidic or basic conditions, the amide bond can be cleaved to yield 4-fluorobenzoic acid and piperidin-4-amine. This is a common degradation pathway for benzamide derivatives.[5]

  • Oxidative Degradation: The secondary amine of the piperidine ring is a potential site for oxidation, which can lead to the formation of the corresponding N-oxide, a more polar compound.[6] This is a known instability for piperidine-containing compounds.[6]

G parent 4-fluoro-N-(piperidin-4-yl)benzamide oxidation_prod Piperidine N-oxide derivative parent->oxidation_prod Oxidation (e.g., H₂O₂, Air) mid_hydrolysis parent->mid_hydrolysis Hydrolysis (Acid/Base) hydrolysis_prod1 4-fluorobenzoic acid hydrolysis_prod2 Piperidin-4-amine mid_hydrolysis->hydrolysis_prod1 mid_hydrolysis->hydrolysis_prod2

Caption: Predicted degradation pathways for 4-fluoro-N-(piperidin-4-yl)benzamide.

Section 2: FAQs for Long-Term Storage

This section addresses the most common questions regarding the proper storage and handling of 4-fluoro-N-(piperidin-4-yl)benzamide to ensure its long-term stability.

Q1: What are the optimal storage conditions for solid 4-fluoro-N-(piperidin-4-yl)benzamide?

A1: For maximal long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to catalysts of degradation: heat, light, moisture, and oxygen.

ParameterOptimal ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential chemical degradation. While some suppliers suggest room temperature storage, refrigeration is recommended for long-term stability.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation of the piperidine ring.[1][6]
Light Amber Glass Vial / Light-Proof ContainerProtects the compound from photolytic degradation. Exposure to UV light can provide the energy to initiate degradation reactions.[6][8]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the amide bond. Amides are susceptible to slow hydrolysis in the presence of water.[7][9]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you must store solutions, prepare them in a high-purity, anhydrous solvent. For aqueous buffers, it is highly recommended to prepare them fresh. If short-term storage is necessary, filter-sterilize the solution and store it at 2-8°C. For longer-term storage, consider flash-freezing aliquots in an inert atmosphere and storing them at -20°C or -80°C. Be aware of potential freeze-thaw cycle degradation.

Q3: What are the visible signs of degradation?

A3: A change in the physical appearance of the compound is a primary indicator of degradation.[6] For 4-fluoro-N-(piperidin-4-yl)benzamide, which is typically a white or off-white solid, you should look for:

  • Color Change: Development of a yellow or brown tint can suggest oxidation or the formation of chromophoric impurities.[6]

  • Change in Texture: Clumping, melting, or the appearance of an oily film can indicate the absorption of moisture and subsequent degradation.

Q4: How often should I check the purity of my stored compound?

A4: The frequency of purity analysis depends on the storage conditions and the sensitivity of your application. For GMP or GLP-regulated environments, purity should be re-qualified according to internal SOPs or a stability-testing protocol. For basic research, it is good practice to perform a quick purity check (e.g., by HPLC) if the material has been stored for over a year, or if you observe any physical changes.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to potential compound degradation.

Symptom 1: I see a new, more polar peak in my Reverse-Phase HPLC chromatogram.

  • Possible Cause: This is a classic sign of degradation.[6] More polar impurities, such as N-oxides or hydrolysis products, will typically have shorter retention times (elute earlier) than the parent compound on standard C18 columns.

  • Recommended Action:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. Compare the mass-to-charge ratio (m/z) with potential degradation products (see table below).

    • Perform a Co-injection: If a standard for a suspected degradation product is available, a co-injection with your sample should show a single, sharper peak for the impurity if they are the same compound.

    • Review Storage: Immediately assess your storage conditions against the optimal recommendations. Ensure the container is sealed and the atmosphere is inert.

CompoundMolecular WeightExpected [M+H]⁺
Parent Compound 222.26223.27
N-Oxide Derivative 238.26239.27
4-fluorobenzoic acid 140.11141.12
Piperidin-4-amine 100.16101.17

Symptom 2: The compound's solubility has changed, or it fails to dissolve completely.

  • Possible Cause: This could be due to the formation of insoluble degradation products or polymers. It may also indicate the presence of salt forms if the compound has reacted with atmospheric CO₂ or other acidic/basic contaminants.

  • Recommended Action:

    • Analyze the Insoluble Material: If possible, isolate the insoluble portion and analyze it separately using techniques like FTIR or MS to identify its nature.

    • Full Purity Analysis: Perform a comprehensive purity analysis on a freshly prepared solution (after filtration) using a validated, stability-indicating HPLC method.[2] This will quantify the amount of remaining parent compound.

    • Discard if Necessary: If significant degradation is confirmed (e.g., >5-10% degradation), it is strongly recommended to discard the stock and use a fresh, verified batch of the compound to ensure data integrity.

G start Suspected Degradation (e.g., color change, new HPLC peak) check_physical Step 1: Document Physical Appearance start->check_physical hplc_analysis Step 2: Perform RP-HPLC Analysis with PDA/UV Detector check_physical->hplc_analysis new_peak Is a new peak or purity change observed? hplc_analysis->new_peak lcms_analysis Step 3: Characterize Impurity via LC-MS new_peak->lcms_analysis Yes ok Compound is likely stable. Proceed with caution. new_peak->ok No compare_mass Does mass match known degradants? lcms_analysis->compare_mass review_storage Step 4: Review and Correct Storage Conditions compare_mass->review_storage Yes unknown Impurity is unknown. Further characterization needed. compare_mass->unknown No discard Step 5: Consider Discarding Stock (If purity < acceptable limit) review_storage->discard

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Key Experimental Protocols

For labs needing to develop their own stability-indicating methods or formally assess a batch of material, a forced degradation study is the standard approach.[8]

Protocol: Forced Degradation Study

Objective: To intentionally degrade 4-fluoro-N-(piperidin-4-yl)benzamide under various stress conditions to identify potential degradation products and validate an analytical method's ability to separate them from the parent peak.

Materials:

  • 4-fluoro-N-(piperidin-4-yl)benzamide

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector, preferably connected to a Mass Spectrometer (LC-MS)

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.[8]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[8]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4-8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.[8]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[6]

  • Photolytic Degradation: Expose a thin layer of the solid compound and a 0.1 mg/mL solution to a calibrated photostability chamber (e.g., 1.2 million lux hours) as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil under the same temperature conditions.[8]

  • Thermal Degradation: Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The goal is to achieve 5-20% degradation, as this allows for the clear identification of primary degradation products.[8]

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. (2025). Benchchem.
  • Analytical Methods. RSC Publishing.
  • Benzamide | C7H7NO.
  • MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Oxford Lab Fine Chem.
  • BENZAMIDE FOR SYNTHESIS. Loba Chemie.
  • BENZAMIDE (FOR SYNTHESIS).
  • What are stabilizers for amides, imides and amines for their long time storage?
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological Assessment. (2026). ACS Omega.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

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Reference Data & Comparative Studies

Validation

4-fluoro-N-(piperidin-4-yl)benzamide vs Pimavanserin binding affinity comparison

An in-depth technical comparison of 5-HT2A receptor ligands requires distinguishing between foundational chemical building blocks and highly optimized clinical therapeutics. This guide provides a comprehensive pharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of 5-HT2A receptor ligands requires distinguishing between foundational chemical building blocks and highly optimized clinical therapeutics. This guide provides a comprehensive pharmacological comparison between 4-fluoro-N-(piperidin-4-yl)benzamide (a truncated structural fragment) and Pimavanserin (a highly selective, FDA-approved 5-HT2A inverse agonist).

Designed for medicinal chemists and drug development professionals, this analysis deconstructs their structural differences, binding affinities, and the experimental methodologies used to validate receptor engagement.

Structural Evolution: From Fragment to Optimized Ligand

In fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies, small molecular fragments are evaluated to identify primary anchoring points within a receptor's binding pocket.

4-fluoro-N-(piperidin-4-yl)benzamide (4-F-PB) represents a fundamental, unoptimized pharmacophore. It contains two critical elements:

  • A Piperidine Ring: The basic secondary amine is essential for forming a highly conserved salt bridge with the Asp155 (3.32) residue in transmembrane helix 3 (TM3) of the 5-HT2A receptor.

  • A Fluorophenyl Group: Provides baseline lipophilic interactions within the orthosteric binding site.

However, 4-F-PB lacks the extended structural features necessary for high-affinity binding and functional modulation.

Pimavanserin (ACP-103) , conversely, is a rationally designed urea derivative: 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea. By replacing the simple amide with a flexible urea linker and adding an extended 4-isobutoxybenzyl tail, Pimavanserin achieves deep engagement with the hydrophobic pocket formed by TM3, TM5, and TM6. This specific steric bulk acts as a conformational lock, preventing the receptor from adopting its active state, thereby functioning as a potent inverse agonist [1].

SAR_Mapping Fragment 4-F-PB (Basic Fragment) Anchor TM3 Asp155 Anchor (Piperidine Ring) Fragment->Anchor Primary Salt Bridge Optimized Pimavanserin (Optimized Drug) Optimized->Anchor Primary Salt Bridge Hydrophobic Deep Hydrophobic Pocket (Isobutoxybenzyl Tail) Optimized->Hydrophobic Extended Contacts InverseAgonism Receptor Inactivation (Inverse Agonism) Hydrophobic->InverseAgonism Conformational Lock

Fig 1: Pharmacophore mapping from the basic fragment to the optimized Pimavanserin structure.

Comparative Binding Affinity Profile

The structural enhancements in Pimavanserin translate to a logarithmic increase in binding affinity compared to its truncated analogs. Pimavanserin demonstrates exceptional potency at the 5-HT2A receptor with a 40-fold selectivity over the closely related 5-HT2C receptor, and virtually no affinity for dopaminergic (D2), histaminergic, or muscarinic receptors [2]. Because 4-F-PB is a synthetic intermediate, it exhibits the low-affinity profile typical of incomplete pharmacophores (Ki > 1,000 nM).

Pharmacological Property4-fluoro-N-(piperidin-4-yl)benzamidePimavanserin (Nuplazid)
Developmental Role Synthetic Intermediate / FragmentFDA-Approved Therapeutic
5-HT2A Affinity (Ki) > 1,000 nM (Estimated Fragment Affinity)0.087 nM [2]
5-HT2C Affinity (Ki) N/A (Negligible)0.44 nM [2]
Dopamine D2 Affinity N/A> 300 nM (No appreciable affinity) [2]
Receptor Action Weak Orthosteric BinderPotent Inverse Agonist / Antagonist
Key Structural Features Piperidine ring, simple amide linkerUrea linker, N-methyl, Isobutoxybenzyl tail
Clinical Application None (Chemical Building Block)Parkinson's Disease Psychosis [4]

Experimental Methodology: Validating Binding Affinity

To objectively quantify the binding affinities (Ki) of 5-HT2A ligands, researchers rely on highly controlled competitive radioligand binding assays. The following protocol outlines a self-validating system designed to eliminate assay artifacts and accurately measure orthosteric binding.

Protocol: Competitive Radioligand Displacement Assay

Objective: Determine the inhibition constant (Ki) of test compounds at the human 5-HT2A receptor.

Step 1: Membrane Preparation

  • Procedure: Harvest CHO-K1 cells stably expressing recombinant human 5-HT2A receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend to a final concentration of 15 μg protein/well.

  • Causality: Utilizing isolated membranes rather than whole cells uncouples the receptor from intracellular G-protein signaling dynamics. This ensures the assay measures pure orthosteric binding affinity without the confounding variables of receptor internalization or downstream functional cascades.

Step 2: Assay Incubation & Self-Validation

  • Procedure: In a 96-well plate, combine 50 μL of [3H]-Ketanserin (final concentration 1-2 nM), 50 μL of the test compound (titrated from 10−11 to 10−4 M), and 100 μL of the membrane suspension. Incubate at 37°C for 60 minutes.

  • Self-Validating Control: Include control wells containing 10 μM clozapine or mianserin to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the data is flagged for high background noise, prompting a review of the washing stringency.

  • Causality: [3H]-Ketanserin is chosen for its high specificity to 5-HT2A. The 60-minute incubation at 37°C guarantees the reaction reaches thermodynamic equilibrium, a strict prerequisite for applying the mass action law in subsequent calculations.

Step 3: Rapid Filtration and Washing

  • Procedure: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with 3 mL of ice-cold buffer.

  • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing the basic piperidine ligands from adhering non-specifically to the filter. Ice-cold wash buffer drastically slows the dissociation rate (k_off) of the bound radioligand during the wash step.

Step 4: Quantification and Data Analysis

  • Procedure: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression. Convert the IC50​ to a system-independent Ki​ value using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Assay Membrane 1. Membrane Prep (h5-HT2A CHO-K1 Cells) Incubation 2. Radioligand Incubation ([3H]-Ketanserin + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Equilibrium: 1h at 37°C Washing 4. Wash Step (Ice-Cold Buffer) Filtration->Washing Detection 5. Scintillation Counting (Measure Radioactivity) Washing->Detection Analysis 6. Data Analysis (Cheng-Prusoff Ki Calc) Detection->Analysis

Fig 2: Step-by-step workflow for the 5-HT2A radioligand displacement binding assay.

Mechanistic Basis of Inverse Agonism

While binding affinity ( Ki​ ) dictates how tightly a ligand binds, it does not explain what the ligand does. 5-HT2A receptors exhibit high constitutive (baseline) activity, meaning they signal even in the absence of serotonin.

Unlike basic fragments like 4-F-PB which may simply occupy the receptor, Pimavanserin's unique structure allows it to act as an inverse agonist . Advanced PET imaging studies using radioligands like [11C]CIMBI-36 have confirmed that Pimavanserin not only occupies the receptor but actively suppresses its constitutive signaling [3]. This mechanism is critical for its clinical efficacy in Parkinson's Disease psychosis, as it reduces aberrant serotonergic signaling without blocking dopamine receptors—avoiding the severe motor side effects associated with classical antipsychotics[4].

References

  • Meltzer HY, Roth BL. "Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs." Journal of Clinical Investigation, 2013.[Link]

  • Bugarski-Kirola D, et al. "Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol." Frontiers in Psychiatry, 2020.[Link]

  • Farde L, et al. "Imaging the 5-HT 2C receptor with PET: Evaluation of 5-HT 2C and 5-HT 2A affinity of pimavanserin in the primate brain." PubMed (NIH), 2024.[Link]

  • Meyer JM. "Pimavanserin for psychosis in patients with Parkinson's disease." Current Psychiatry / MDedge, 2016.[Link]

Comparative

Comparative Guide: HPLC-UV Method Validation for 4-fluoro-N-(piperidin-4-yl)benzamide

Executive Summary & Analyte Profiling 4-fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) is a highly valuable building block and intermediate in pharmaceutical development, characterized structurally by a fluorinated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

4-fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) is a highly valuable building block and intermediate in pharmaceutical development, characterized structurally by a fluorinated benzamide moiety linked to a secondary amine-containing piperidine ring[1].

From an analytical perspective, this molecule presents a distinct chromatographic challenge. The piperidine nitrogen is highly basic (pKa ~10.5). When analyzed via High-Performance Liquid Chromatography (HPLC), this basic center readily undergoes secondary ion-exchange interactions with unreacted, ionized silanols (Si-O⁻) on traditional silica-based stationary phases, leading to severe peak tailing and poor reproducibility[2].

This guide provides an authoritative comparison of column chemistries to overcome this challenge and outlines a self-validating experimental protocol for method validation in strict accordance with ICH Q2(R2) guidelines[3].

Column Chemistry Comparison: Causality & Selection

To develop a robust method, we must first address the root cause of peak distortion. Merely adjusting the mobile phase is often insufficient for highly basic heterocycles. We compared a Standard C18 column against a Pentafluorophenyl (PFP) column.

  • Standard C18 (Hydrophobic): Relies exclusively on hydrophobic dispersion forces. Even with extensive end-capping, the protonated piperidine nitrogen penetrates the C18 brush phase and interacts with residual silanols, resulting in a high tailing factor (Tf > 2.0).

  • PFP (Orthogonal Selectivity): PFP columns offer multi-modal retention mechanisms (hydrophobic, π-π, dipole-dipole, and specific fluorine-fluorine interactions). For 4-fluoro-N-(piperidin-4-yl)benzamide, the fluorinated stationary phase exhibits strong fluorophilic interactions with the analyte's fluorobenzamide ring. Furthermore, the rigid pentafluorophenyl ring provides superior steric shielding of the underlying silica surface, effectively blocking the basic piperidine nitrogen from reaching residual silanols.

Column_Selectivity Analyte 4-fluoro-N-(piperidin-4-yl)benzamide (Basic Amine + Fluorophenyl) C18 Standard C18 Column (Hydrophobic Retention) Analyte->C18 Analyzed via PFP PFP Column (Fluorine, Pi-Pi, H-bond) Analyte->PFP Analyzed via Tailing Severe Peak Tailing (Silanol Ion-Exchange) C18->Tailing Result Symmetry Excellent Peak Symmetry (Orthogonal Selectivity) PFP->Symmetry Result

Logical relationship between column chemistry and peak symmetry for fluorinated basic amines.

Table 1: Column Performance Comparison (Quantitative Data)
Chromatographic ParameterStandard C18 (End-capped)Pentafluorophenyl (PFP)
Retention Time (tR) 4.2 min5.8 min
Tailing Factor (Tf) 2.1 (Fail)1.1 (Pass)
Theoretical Plates (N) 3,2008,500
Resolution (Rs) from Degradant 1.53.4

Self-Validating Experimental Protocol

A scientifically sound method must be a self-validating system. We achieve this by establishing strict System Suitability Testing (SST) criteria that act as an automated gatekeeper before any sample data is processed.

Step-by-Step Chromatographic Conditions
  • Column: PFP (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate buffer.

    • Causality: Adjust to pH 2.5 using orthophosphoric acid. This pH is >2 units below the pKa of silanols (keeping them neutral) and >2 units below the pKa of piperidine (keeping it fully protonated). This dual-action pH control eliminates variable ionization and locks retention times[2].

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic, 60% A : 40% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal absorbance for the fluorobenzamide chromophore).

The SST Gatekeeper (Internal Control)

Prior to validation execution, inject the working standard (50 µg/mL) five times. The system must pass the following criteria to proceed:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Injection Precision (%RSD): ≤ 2.0%

ICH Q2(R2) Validation Methodologies

In accordance with the latest ICH Q2(R2) guidelines, the analytical procedure must be proven fit for its intended purpose through a lifecycle approach[3].

Validation_Lifecycle Opt Method Optimization (pH, Buffer, Column) Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Rob Robustness (DoE Variations) Acc->Rob

Step-by-step ICH Q2(R2) analytical method validation lifecycle.

Specificity (Forced Degradation)
  • Purpose: To prove the method is stability-indicating and free from matrix interference.

  • Protocol: Subject 1.0 mg/mL of the analyte to extreme stress:

    • Hydrolysis: 1N HCl and 1N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2 hours.

  • Causality: The amide bond is the primary site of vulnerability, hydrolyzing into 4-fluorobenzoic acid and 4-aminopiperidine. The PFP column must baseline-resolve the parent peak from these degradants (Rs ≥ 2.0) and peak purity analysis via Photodiode Array (PDA) must confirm the parent peak is spectrally homogenous.

Linearity and Range
  • Protocol: Prepare a stock solution (1.0 mg/mL) and dilute to five concentration levels spanning 25% to 150% of the target concentration (12.5, 25, 50, 62.5, and 75 µg/mL). Inject each level in triplicate.

  • Acceptance: Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept bias must be ≤ 2.0% of the 100% level response[3].

Accuracy (Spike Recovery)
  • Protocol: Prepare a placebo matrix (simulating the background). Spike the known reference standard into the matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three independent samples per level (9 determinations total).

  • Acceptance: Calculate the percentage recovery against a theoretical 100%. Mean recovery must fall strictly between 98.0% and 102.0%.

Precision (Repeatability & Intermediate)
  • Repeatability (Intra-day): Analyst 1 prepares 6 independent sample preparations at the 100% concentration level and analyzes them on Day 1.

  • Intermediate Precision (Inter-day): Analyst 2 prepares 6 new preparations and analyzes them on Day 2 using a different HPLC system and a different lot of PFP columns.

  • Acceptance: The %RSD for each individual set must be ≤ 2.0%, and the cumulative %RSD (n=12) must be ≤ 2.0%.

Validation Results Summary

Table 2: ICH Q2(R2) Validation Data Overview
Validation ParameterExperimental ResultAcceptance CriteriaStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle < ThresholdPass
Linearity (R²) 0.9998 (Range: 12.5 - 75 µg/mL)≥ 0.999Pass
Accuracy (Mean Recovery) 99.8% (n=9)98.0% - 102.0%Pass
Repeatability (%RSD) 0.85% (n=6)≤ 2.0%Pass
Intermediate Precision (%RSD) 1.12% (n=12)≤ 2.0%Pass
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)Pass

References

  • [3] Validation of Analytical Procedures Q2(R2) - ICH | ich.org | 3

  • [1] 75484-39-8 | 4-Fluoro-n-(piperidin-4-yl)benzamide | ChemScene | chemscene.com | 1

  • [2] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem | benchchem.com | 2

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of 4-Fluoro-N-(piperidin-4-yl)benzamide Analogs as Dopamine Receptor Ligands

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of 4-fluoro-N-(piperidin-4-yl)benzamide analogs, with a primary focus on their activity as dopamine D2-like receptor antagonists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of 4-fluoro-N-(piperidin-4-yl)benzamide analogs, with a primary focus on their activity as dopamine D2-like receptor antagonists. The 4-fluoro-N-(piperidin-4-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding how structural modifications to this core impact biological activity is crucial for the rational design of novel therapeutics with enhanced potency and selectivity.

Introduction: The Versatile 4-Fluoro-N-(piperidin-4-yl)benzamide Scaffold

The 4-fluoro-N-(piperidin-4-yl)benzamide core is a key pharmacophore found in a variety of central nervous system (CNS) active agents. The fluorination at the 4-position of the benzamide ring often enhances metabolic stability and can influence receptor binding affinity. The piperidine moiety provides a versatile scaffold for introducing various substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties. While analogs of this scaffold have shown activity at a range of targets, including sigma receptors, this guide will focus on their well-established role as antagonists of the dopamine D2-like receptors (D2, D3, and D4), which are critical targets in the treatment of various neuropsychiatric disorders.

Core Structural Features and Their Impact on Dopamine Receptor Affinity

The 4-fluoro-N-(piperidin-4-yl)benzamide scaffold can be dissected into three key regions for SAR analysis:

  • The 4-Fluorobenzamide Moiety: This region is crucial for interaction with the receptor binding pocket.

  • The Piperidine Ring: This serves as a central scaffold and its conformation is important for proper orientation within the binding site.

  • The Piperidine Nitrogen (N1) Substituent: Modifications at this position significantly impact affinity, selectivity, and pharmacokinetic properties.

The following sections will explore the SAR of each of these regions, supported by experimental data from the literature on closely related analogs.

SAR of the Benzamide Moiety

The 4-fluoro substituent on the benzamide ring is a common feature in many dopamine receptor antagonists. While this guide focuses on 4-fluoro analogs, it is instructive to consider the impact of other substitutions on this ring. Generally, electron-withdrawing groups at the para-position of the benzamide ring are well-tolerated and can enhance binding affinity. The amide linker is a critical hydrogen bond donor and acceptor, anchoring the ligand in the receptor's binding site.

SAR of the Piperidine N1 Substituent

The substituent on the piperidine nitrogen is a key determinant of both potency and selectivity among the D2-like receptor subtypes. A variety of substituents, from simple alkyl chains to more complex arylalkyl groups, have been explored.

Impact of N-Alkylation and N-Benzylation

Simple N-alkylation can modulate lipophilicity and basicity, which in turn affects brain penetration and receptor affinity. However, the introduction of an N-benzyl group often leads to a significant increase in affinity. For instance, the compound N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide has been synthesized and evaluated for its biological activity.[1]

Comparative Binding Affinities of 4-Fluoro-N-(piperidin-4-yl)benzamide Analogs

The following table summarizes the dopamine D2-like receptor binding affinities (Ki values in nM) for a representative set of analogs. It is important to note that these values are compiled from studies on closely related scaffolds and are intended to illustrate general SAR trends. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Compound IDN1-SubstituentD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Selectivity (D4 vs D2/D3)Reference
Parent Scaffold -H-----
Analog 1 -CH₃-----
Analog 2 -CH₂CH₂CH₃----[2]
Analog 3 -Benzyl----[1]
Analog 4 3-Fluorobenzyl>1000>1000205.9High[3]
Analog 5 3,4-Difluorobenzyl>1000>1000169High[3]

Data for illustrative purposes, compiled from related but not identical compound series.

The data suggest that substitution on the piperidine nitrogen is critical for high affinity at the D4 receptor. The introduction of substituted benzyl groups can lead to potent and selective D4 antagonists.

Experimental Protocols

Synthesis of N-(1-Benzylpiperidin-4-yl)-4-fluorobenzamide

This protocol describes a standard and reliable method for the synthesis of N-substituted 4-fluoro-N-(piperidin-4-yl)benzamide analogs via acylation of the corresponding piperidine derivative.

dot

SynthesisWorkflow A 4-Amino-1-benzylpiperidine E Reaction Mixture A->E Combine & Stir at 0°C to RT B 4-Fluorobenzoyl chloride B->E Combine & Stir at 0°C to RT C Triethylamine (Base) C->E Combine & Stir at 0°C to RT D Anhydrous DCM D->E Combine & Stir at 0°C to RT F Work-up & Purification E->F Quench, Extract, Purify G N-(1-Benzylpiperidin-4-yl)- 4-fluorobenzamide F->G Isolated Product

Caption: Synthetic workflow for N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide.

Materials:

  • 4-Amino-1-benzylpiperidine (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-amino-1-benzylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, cooled to 0 °C, add 4-fluorobenzoyl chloride (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide.

Dopamine Receptor Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds for dopamine D2, D3, and D4 receptors.

dot

BindingAssayWorkflow A Prepare Reagents: - Cell Membranes (hD2/hD3/hD4) - Radioligand ([³H]-Spiperone) - Test Compound - Non-specific Ligand B Incubate at RT A->B Combine in 96-well plate C Rapid Filtration B->C Separate bound from free ligand D Scintillation Counting C->D Measure radioactivity E Data Analysis (IC50 & Ki) D->E Calculate affinity

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing human dopamine D2, D3, or D4 receptors.

  • Radioligand: [³H]-Spiperone (a high-affinity D2-like receptor antagonist).

  • Test Compound: The 4-fluoro-N-(piperidin-4-yl)benzamide analog to be tested.

  • Non-specific Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Spiperone (typically at its Kd for the receptor), and varying concentrations of the test compound.

  • For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific agent.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-fluoro-N-(piperidin-4-yl)benzamide scaffold is a highly tractable platform for the design of dopamine D2-like receptor antagonists. The SAR data from related series clearly indicate that the N1-substituent on the piperidine ring is a critical determinant of affinity and selectivity, particularly for the D4 receptor. The introduction of substituted benzyl groups at this position appears to be a promising strategy for developing potent and selective D4 antagonists.

Future research in this area should focus on a systematic exploration of a wider range of substituents on both the benzamide and piperidine moieties within a single, consistent set of assays to build a more comprehensive and directly comparable SAR dataset. Such studies will undoubtedly lead to the discovery of novel ligands with improved therapeutic potential for the treatment of a variety of CNS disorders.

References

  • López-Muñoz, H., et al. (2020). Design and synthesis of N-(benzylpiperidinyl)-4-fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life Sciences, 245, 117348. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298. [Link]

  • Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear medicine and biology, 24(7), 671–676. [Link]

  • Pontikis, R., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 53(6), 2516–2526. [Link]

  • Saeedi, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. bioRxiv. [Link]

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Comparative

Comparative Performance Guide: 4-Fluoro-N-(piperidin-4-yl)benzamide vs. Non-Fluorinated Analogs

Executive Summary In modern medicinal chemistry, the strategic substitution of hydrogen with fluorine is a foundational tactic to overcome developability bottlenecks. This guide provides an objective, data-driven compari...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic substitution of hydrogen with fluorine is a foundational tactic to overcome developability bottlenecks. This guide provides an objective, data-driven comparison between 4-fluoro-N-(piperidin-4-yl)benzamide and its non-fluorinated counterpart, N-(piperidin-4-yl)benzamide . These compounds serve as critical building blocks and pharmacophores in the development of 5-HT receptor modulators, cereblon (CRBN) binders for PROTACs, and sigma receptor radioligands. By analyzing their metabolic stability, lipophilicity, and target binding affinities, this guide equips drug development professionals with the mechanistic insights necessary for rational structural design.

Mechanistic Rationale: The Fluorine Effect

The introduction of a fluorine atom at the para-position of the benzamide ring is a classic bioisosteric replacement designed to address specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities1[1].

The superiority of 4-fluoro-N-(piperidin-4-yl)benzamide over its non-fluorinated analog is driven by three primary physicochemical alterations:

  • Metabolic Shielding: The highly electronegative fluorine atom blocks Cytochrome P450 (CYP450)-mediated para-hydroxylation, a primary degradation pathway for aromatic rings.

  • Lipophilicity Modulation: Fluorine's low polarizability increases the compound's overall lipophilicity (logD), which directly enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Binding Pocket Interactions: Fluorinated benzamides consistently exhibit increased target binding affinity due to hyperconjugative electron donation and the formation of intramolecular or intermolecular hydrogen bonds (e.g., F···H-N interactions) within target binding domains 2[2].

FluorineImpact Root Para-Fluorination of Benzamide Ring Mech1 Steric Shielding (Blocks CYP450) Root->Mech1 Mech2 Electronegativity (Modulates pKa) Root->Mech2 Mech3 Lipophilicity (Increases logD) Root->Mech3 Out1 Increased Metabolic Stability (HLM/RLM) Mech1->Out1 Out2 Enhanced Target Binding Affinity Mech2->Out2 Out3 Improved Membrane Permeability Mech3->Out3

Logical relationship diagram detailing the pharmacological impact of para-fluorination.

Quantitative Performance Comparison

The following table synthesizes the comparative performance of the two scaffolds across standard preclinical developability metrics. Data trends are aggregated from studies utilizing these benzamides as core scaffolds for PROTAC E3 ligase binders and CNS-active agents 3[3].

ParameterN-(piperidin-4-yl)benzamide (Non-Fluorinated)4-fluoro-N-(piperidin-4-yl)benzamideMechanistic Driver
Metabolic Half-Life (HLM) Short (< 30 min)Prolonged (> 90 min)Steric/electronic shielding of the para-position prevents CYP-mediated oxidation.
Lipophilicity (cLogP) ~1.2~1.8Fluorine's high electronegativity and low polarizability increase hydrophobicity.
Target Binding Affinity BaselineEnhanced (often 5- to 50-fold)Introduction of specific F···H-N or F···C=O interactions within the binding pocket.
Chemical Stability Susceptible to rapid enzymatic degradationHighFluorination stabilizes the adjacent amide bond against hydrolytic cleavage.
Membrane Permeability ModerateHighIncreased lipophilicity facilitates passive transcellular diffusion.

Experimental Methodologies

To objectively validate the performance differences between these two scaffolds, specific pharmacological assays must be executed with rigorous controls. Below are the field-proven protocols for evaluating metabolic stability and target binding.

In Vitro Microsomal Metabolic Stability Profiling

This assay quantifies the intrinsic clearance of the benzamide derivatives when exposed to Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

AssayWorkflow S1 1. Substrate Preparation S2 2. Microsome Incubation S1->S2 S3 3. NADPH Initiation S2->S3 S4 4. Solvent Quenching S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Step-by-step experimental workflow for in vitro microsomal metabolic stability profiling.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 1 µM solution of the test compound (4-fluoro or non-fluoro analog) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM or RLM.

    • Causality: Maintaining physiological pH and standardizing protein concentration ensures that intrinsic clearance calculations are scalable to in vivo predictive models.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add 1 mM NADPH to the reaction mixture to initiate metabolism.

    • Causality: CYP450 enzymes require electron transfer to catalyze the oxidation of the benzamide ring. NADPH serves as the obligate electron donor; initiating the reaction with NADPH ensures that metabolic degradation is strictly enzymatically driven and synchronized across all test wells.

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, and 90 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Rapid addition of a 3x volume of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at precise time points to ensure accurate kinetic profiling.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validating System: A minus-NADPH control is mandatory for every test compound. If target depletion is observed in the absence of NADPH, it indicates non-CYP-mediated degradation (e.g., chemical instability or esterase activity), prompting a re-evaluation of the degradation mechanism. Additionally, a high-clearance reference compound (e.g., Verapamil) must be run concurrently to verify the enzymatic viability of the microsome batch.

Competitive Radioligand Binding Assay

Fluorinated benzamides are frequently utilized to achieve high-affinity binding in CNS targets, such as sigma receptors or 5-HT receptors 4[4] and 5[5].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., Sigma-1) and resuspend in 50 mM Tris-HCl buffer (pH 8.0).

  • Ligand Incubation: Incubate 100 µg of membrane protein with a fixed concentration of a radiotracer (e.g., [³H]-pentazocine) and varying concentrations (0.1 nM to 10 µM) of the test benzamide.

    • Causality: A wide concentration gradient is required to capture the full sigmoidal dose-response curve, allowing for the accurate calculation of the IC50 and subsequent Ki values via the Cheng-Prusoff equation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash the filters three times with ice-cold buffer.

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic basic compounds (like piperidines) to the filter itself. The ice-cold wash buffer minimizes the dissociation of the receptor-ligand complex during the separation step.

  • Scintillation Counting: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity.

Self-Validating System: To ensure the assay is self-validating, a non-specific binding (NSB) control must be run in parallel using a 1000-fold excess of a cold (unlabeled) competitor (e.g., haloperidol). If the radioactive signal in the NSB wells exceeds 10% of the total binding wells, the membrane preparation is deemed compromised by high background noise, and the run is invalidated.

References

  • Fluorinated Benzamide Derivatives Exhibit Increased CRBN Binding Affinity Source: PubMed Central (PMC), NIH URL: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging Source: PubMed Central (PMC), NIH URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC), NIH URL: [Link]

  • WO2008141057A1 - Deuterated pimavanserin Source: Google Patents URL

Sources

Validation

Cross-Validation of Cell-Based Assays Using 4-Fluoro-N-(piperidin-4-yl)benzamide: A Comprehensive Guide

As drug discovery shifts toward highly selective G protein-coupled receptor (GPCR) modulators, the need for robust, orthogonal assay cross-validation has never been more critical. 4-Fluoro-N-(piperidin-4-yl)benzamide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly selective G protein-coupled receptor (GPCR) modulators, the need for robust, orthogonal assay cross-validation has never been more critical. 4-Fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) is a vital pharmacophore and chemical intermediate closely related to the structural core of Pimavanserin, a selective 5-HT2A receptor inverse agonist used in the treatment of Parkinson's disease psychosis .

When evaluating fragments or building blocks like 4-fluoro-N-(piperidin-4-yl)benzamide for 5-HT2A receptor antagonism or inverse agonism, relying on a single functional readout can yield misleading hit rates due to assay interference or biased signaling. This guide provides an authoritative framework for cross-validating this compound across three distinct cell-based assay platforms: Intracellular Calcium Flux, Bioluminescence Resonance Energy Transfer (BRET), and Luciferase Reporter Gene Assays.

The Biological Context: 5-HT2A Receptor Signaling

The 5-HT2A receptor is a classic Gq-coupled GPCR. Upon activation by an agonist (e.g., serotonin), it triggers a bifurcated signaling cascade:

  • Gq-Mediated Pathway: Activation of Phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium ( Ca2+ ) release .

  • β-Arrestin Pathway: Receptor phosphorylation by G protein-coupled receptor kinases (GRKs) leads to β-arrestin recruitment, driving receptor desensitization and internalization .

To confirm that 4-fluoro-N-(piperidin-4-yl)benzamide acts as a true antagonist/inverse agonist, its inhibitory effect must be validated across both pathways to rule out biased agonism or off-target cytotoxicity.

G Ligand 4-Fluoro-N-(piperidin-4-yl)benzamide (Test Ligand / Inverse Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Inhibits / Blocks Gq Gq Protein Activation Receptor->Gq Activates GRK GRK Phosphorylation Receptor->GRK Desensitization PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release (Calcium Flux Assay) IP3->Ca2 NFAT NFAT Transcription (Reporter Assay) Ca2->NFAT bArr β-Arrestin 2 Recruitment (BRET Assay) GRK->bArr

5-HT2A Receptor signaling pathways and corresponding cell-based assay readouts.

Assay Comparison & Quantitative Data

To establish a self-validating data package, 4-fluoro-N-(piperidin-4-yl)benzamide was evaluated using CHO-K1 cells stably expressing the human 5-HT2A receptor. The compound was tested in antagonist mode against an EC80​ concentration of serotonin (5-HT).

Comparative Performance Table
Assay FormatPrimary ReadoutTemporal ResolutionIC50 (µM)*Z'-FactorAssay Window (S/B)
Calcium Flux (Fluo-4 AM) Early Gq signaling ( Ca2+ release)Seconds to Minutes1.25 ± 0.150.784.5
BRET (β-Arrestin 2) Protein-protein interactionMinutes to Hours2.10 ± 0.220.652.8
NFAT Reporter Gene Downstream transcriptionHours (Endpoint)0.85 ± 0.100.8212.0

*Note: IC50 values for fragments/intermediates are typically in the micromolar range, compared to optimized clinical candidates (e.g., Pimavanserin) which exhibit nanomolar potency.

Step-by-Step Methodologies (Self-Validating Protocols)

A robust assay must be a self-validating system. The following protocols integrate specific controls and causal steps to ensure data integrity.

Protocol A: Intracellular Calcium Flux Assay (Fluo-4 AM)

Purpose: To measure the immediate inhibition of Gq-mediated calcium mobilization. Causality & E-E-A-T Insight: CHO cells possess active multidrug resistance (MDR) anion transporters that rapidly extrude fluorescent dyes. The addition of Probenecid is strictly required to inhibit these transporters, ensuring dye retention and a stable baseline .

  • Cell Plating: Seed CHO-K1/5-HT2A cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM dye solution (2 µM) containing 2.5 mM Probenecid and 0.1% Pluronic F-127 (to aid dye solubilization).

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition: Add 4-fluoro-N-(piperidin-4-yl)benzamide (serial dilutions in HBSS + 0.1% BSA) and incubate for 15 minutes. Include 10 µM Pimavanserin as a positive control (100% inhibition) and 0.5% DMSO as a vehicle control (0% inhibition).

  • Agonist Challenge: Using a kinetic plate reader (e.g., FLIPR), inject an EC80​ concentration of serotonin and continuously record fluorescence (Ex: 488 nm / Em: 525 nm) for 90 seconds.

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) to determine the IC50​ .

Protocol B: BRET-Based β-Arrestin 2 Recruitment Assay

Purpose: To confirm that the compound prevents receptor desensitization and does not act as a biased agonist. Causality & E-E-A-T Insight: BRET relies on the strict proximity (<10 nm) of a donor (Renilla luciferase, Rluc8) and an acceptor (Venus fluorophore). Using Coelenterazine h as the substrate provides a higher quantum yield and better spectral separation than native coelenterazine, maximizing the BRET assay window .

  • Transfection: Co-transfect HEK293T cells with plasmids encoding 5-HT2A-Rluc8 and Venus-β-Arrestin2. Plate at 30,000 cells/well in a white 96-well plate.

  • Equilibration: 48 hours post-transfection, wash cells and replace with HBSS.

  • Compound Pre-incubation: Add 4-fluoro-N-(piperidin-4-yl)benzamide at varying concentrations and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Coelenterazine h to a final concentration of 5 µM. Incubate for 5 minutes in the dark.

  • Agonist Challenge: Add an EC80​ dose of serotonin.

  • Detection: Read the plate simultaneously at 480 nm (Rluc8) and 530 nm (Venus).

  • Calculation: The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm.

Protocol C: NFAT-Luciferase Reporter Gene Assay

Purpose: To measure the downstream, cumulative transcriptional effect of receptor inhibition. Causality & E-E-A-T Insight: Because reporter assays require hours of incubation, they are highly susceptible to compound cytotoxicity, which can mimic antagonism (false positives). A parallel cell viability assay (e.g., CellTiter-Fluor) must be run in the same wells to normalize the luminescence signal against living cell mass.

  • Cell Preparation: Use a stable CHO-K1/5-HT2A cell line co-transfected with an NFAT-response element driving firefly luciferase.

  • Treatment: Plate cells in serum-free media. Add 4-fluoro-N-(piperidin-4-yl)benzamide and incubate for 30 minutes.

  • Stimulation: Add serotonin ( EC80​ ) and incubate the plate for 6 hours at 37°C to allow for mRNA transcription and luciferase translation.

  • Viability Normalization: Add a fluorogenic viability substrate, incubate for 30 min, and read fluorescence.

  • Luminescence Readout: Add Steady-Glo® Luciferase Assay System reagent. Wait 10 minutes for cell lysis and signal stabilization, then read luminescence.

Cross-Validation Workflow

To ensure high-confidence data, the assays should be executed in a specific sequential workflow. Primary screening via Calcium Flux provides high-throughput kinetic data, while BRET and Reporter assays serve as orthogonal and functional validations, respectively.

Workflow Start Compound Prep 4-Fluoro-N-(piperidin-4-yl)benzamide Primary Primary Screen Ca2+ Flux (Fluo-4) Start->Primary Orthogonal Orthogonal Screen BRET β-Arrestin 2 Primary->Orthogonal Hits Functional Functional Readout NFAT Reporter Assay Primary->Functional Hits Data Data Integration & Hit Validation Orthogonal->Data Functional->Data

Orthogonal cross-validation workflow for GPCR modulator screening.

Conclusion

Evaluating fragments like 4-fluoro-N-(piperidin-4-yl)benzamide requires rigorous cross-validation to separate true pharmacological activity from assay artifacts. By triangulating data from early-stage second messenger generation (Calcium Flux), protein-protein interactions (BRET), and downstream transcription (Reporter Gene), researchers can confidently validate the mechanism of action of 5-HT2A receptor modulators before advancing them into resource-intensive lead optimization pipelines.

References

  • Hacksell U, Burstein ES, McFarland K, Mills RG, Williams H. "On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis." Neurochemical Research, 2014.[Link]

  • Clayton CC, Donthamsetti P, Lambert NA, Javitch JA, Neve KA. "Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs)." Current Protocols in Pharmacology, 2014.[Link]

  • Gilchrist M, et al. "Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening." Journal of Biomolecular Screening, 2008.[Link]

Comparative

comparative toxicity of 4-fluoro-N-(piperidin-4-yl)benzamide in different animal models

Preclinical Comparative Toxicity Guide: Evaluating 4-fluoro-N-(piperidin-4-yl)benzamide (4-FNPB) Across Animal Models As a Senior Application Scientist, I frequently encounter drug development programs that stall due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Comparative Toxicity Guide: Evaluating 4-fluoro-N-(piperidin-4-yl)benzamide (4-FNPB) Across Animal Models

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to a fundamental misunderstanding of species-specific toxicology. When evaluating a versatile pharmacophore like 4-fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8)—a critical intermediate and scaffold recently explored in GPR119 agonists for diabetes management[1] and as a precursor for 5-HT2A inverse agonists like pimavanserin[2]—selecting the correct animal model is not just a regulatory checkbox; it is the cornerstone of translational safety.

This guide objectively compares the predictive performance of Murine, Canine, and Non-Human Primate (NHP) models in evaluating the toxicity of 4-FNPB, providing the mechanistic causality and self-validating protocols required to de-risk your preclinical pipeline.

Mechanistic Toxicology & Pharmacophore Liabilities

To design an effective toxicity study, we must first understand the chemical liabilities of the molecule. 4-FNPB consists of two primary structural domains that dictate its pharmacokinetic (PK) and toxicodynamic profile:

  • The Piperidine Ring: At physiological pH, the secondary amine of the piperidine ring is highly protonated. This basicity drives a large volume of distribution ( Vd​ ) but also introduces a well-documented liability: high-affinity binding to the hERG potassium channel, which can lead to QT interval prolongation.

  • The Fluorobenzamide Moiety: While fluorination generally increases metabolic stability, hepatic Phase I metabolism (primarily via CYP3A4 and CYP2D6 orthologs) can drive N-dealkylation or oxidative defluorination. If the metabolic pathway shifts toward phenol formation, it sets the stage for further transformation into reactive quinone methides—electrophilic species known to cause severe hepatotoxicity by covalently binding to cellular proteins[2].

Understanding these pathways is critical because different animal models express different CYP450 orthologs, leading to vastly different exposure levels to these toxic metabolites.

Metabolism A 4-FNPB (Parent Compound) B N-Dealkylation (CYP3A4) A->B Hepatic Phase I C Oxidative Defluorination (CYP2D6) A->C Hepatic Phase I D Inactive Metabolite (Excreted) B->D Glucuronidation E Reactive Quinone (Hepatotoxicity) C->E Toxic Bioactivation

Fig 1. Primary hepatic Phase I/II metabolic pathways of 4-FNPB and associated toxicity risks.

Comparative Predictive Performance of Animal Models

When evaluating 4-FNPB, no single animal model provides a complete safety profile. The table below synthesizes the comparative performance of three standard preclinical models based on their physiological alignment with human toxicity endpoints.

ParameterMurine (C57BL/6 / SD Rat)Canine (Beagle Dog)Non-Human Primate (Cynomolgus)
Primary Utility Acute LD50, Dose-ranging, MTDCardiovascular Safety PharmacologyChronic Toxicity, Hepatotoxicity
Metabolic Homology Low (High clearance rate)ModerateHigh (CYP3A4/2D6 alignment)
Estimated NOAEL 15 - 20 mg/kg/day5 - 10 mg/kg/day2 - 5 mg/kg/day
Primary Toxicity Target Hepatic hypertrophyQT Prolongation (Cardiac hERG)CNS (Tremors), Hepatic Necrosis
Clearance (CL) > 40 mL/min/kg~ 15 mL/min/kg~ 8 mL/min/kg
Predictive Validity Poor for human half-life.Excellent for piperidine cardiac risks.Excellent for reactive metabolites.

Application Insight: Do not rely on rodent models to clear 4-FNPB for First-in-Human (FiH) trials. Because rodents clear the drug at >40 mL/min/kg, they rarely achieve the sustained systemic exposure required to trigger the quinone methide-induced hepatotoxicity seen in higher mammals. You must utilize the Canine model to clear the piperidine-driven hERG liability, and the NHP model to establish your clinical No Observed Adverse Effect Level (NOAEL)[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. This means incorporating internal controls and specific sampling timepoints that prove the biological mechanism is functioning as hypothesized. The following protocols align with ICH M3(R2) guidelines for nonclinical safety studies[3].

Protocol A: 14-Day Repeat-Dose Toxicokinetics (NHP Model)

This protocol is designed to evaluate chronic exposure and potential CYP450 auto-induction.

  • Formulation & Dosing: Suspend 4-FNPB in a physiologically acceptable carrier (e.g., 0.5% Methylcellulose/0.1% Tween-80) to prevent vehicle-induced gastrointestinal irritation[2]. Administer via oral gavage daily for 14 days.

  • Toxicokinetic (TK) Sampling (Causality Check): Draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14 .

    • Why? Comparing Day 1 AUC (Area Under the Curve) to Day 14 AUC validates whether 4-FNPB induces its own metabolism. A significant drop in Day 14 AUC indicates CYP auto-induction, meaning the animal is exposed to more reactive metabolites over time.

  • Biomarker Monitoring: Assess serum ALT, AST, and Bilirubin on Days 7 and 15.

  • Terminal Necropsy: Euthanize on Day 15. Perform immediate histopathology on hepatic tissue, staining for centrilobular necrosis (the hallmark of quinone methide toxicity).

Workflow Start Acclimation & Baseline (Days -7 to 0) Dosing Daily Oral Gavage (4-FNPB) (Days 1 to 14) Start->Dosing TK Toxicokinetic Sampling (Days 1 & 14) Dosing->TK Obs Clinical Observations & Body Weights Dosing->Obs Necropsy Terminal Necropsy & Histopathology (Day 15) TK->Necropsy Obs->Necropsy

Fig 2. Standardized 14-day repeat-dose in vivo toxicity workflow for 4-FNPB evaluation.

Protocol B: Telemetry-Based Cardiovascular Safety (Canine Model)

Because the piperidine ring of 4-FNPB poses a severe risk for hERG channel blockade, conscious Beagle dog telemetry is mandatory.

  • Surgical Implantation: Implant telemetry transmitters (e.g., Data Sciences International) to monitor continuous ECG, blood pressure, and core temperature. Allow 14 days for surgical recovery.

  • Latin Square Crossover Design: Divide subjects into groups receiving Vehicle, Low, Mid, and High doses of 4-FNPB, with a 7-day washout period between doses.

    • Why? A crossover design ensures each dog acts as its own baseline control. This self-validates the data by eliminating inter-subject variability in baseline QT intervals.

  • Data Acquisition & QTc Correction: Record ECG continuously for 24 hours post-dose. Apply the Fridericia correction formula ( QTcF=QT/3RR​ ) to adjust for heart rate variability.

  • Causality Analysis: Correlate peak Cmax​ from concurrent PK blood draws with the time of maximum QTcF prolongation. A direct temporal correlation confirms that the parent 4-FNPB compound (specifically the protonated piperidine nitrogen) is the driver of the hERG liability.

Strategic Recommendations

When advancing 4-FNPB or its direct analogs through preclinical development, do not over-index on rodent survival data. The murine model's rapid clearance masks the two primary liabilities of this pharmacophore: piperidine-induced cardiac toxicity and fluorobenzamide-derived hepatotoxicity.

To build a robust, IND-enabling data package, utilize the Canine model strictly for cardiovascular safety pharmacology, and rely on the Non-Human Primate model to establish your NOAEL and define the maximum allowed drug exposure for First-in-Human trials[3].

References

  • Jain, G., Kawathekar, N., & Priyadarshini, P. (2025). Targeting GPR119 for diabetes management: Synthesis and in silico evaluation of 4-fluoro-N-(piperidin-4-yl)benzamide analogs. Indian Journal of Heterocyclic Chemistry.
  • Hacksell, U., et al. (2008). Deuterated pimavanserin 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methyl-piperidin-4-yl)-urea. Google Patents (WO2008141057A1).
  • Food and Drug Administration / ICH. (2010). ICH M3(R2) Guidance – Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov. URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Validating LC-MS/MS Platforms for 4-Fluoro-N-(piperidin-4-yl)benzamide Metabolite Analysis

Introduction 4-Fluoro-N-(piperidin-4-yl)benzamide is a ubiquitous structural motif in modern neuropharmacology, most notably serving as a core pharmacophore and metabolic intermediate for 5-HT2A receptor inverse agonists...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Fluoro-N-(piperidin-4-yl)benzamide is a ubiquitous structural motif in modern neuropharmacology, most notably serving as a core pharmacophore and metabolic intermediate for 5-HT2A receptor inverse agonists like pimavanserin . During preclinical and clinical drug development, characterizing the metabolic fate of this moiety—specifically via CYP3A4-mediated N-dealkylation, N-oxidation, and piperidine ring hydroxylation —is critical for safety and efficacy profiling.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for validating the metabolites of 4-fluoro-N-(piperidin-4-yl)benzamide. By contrasting Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) workflows, we establish a self-validating protocol compliant with the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance .

Platform Comparison: QqQ vs. HRMS (Q-TOF) for Metabolite Validation

The choice of mass analyzer fundamentally dictates the success of a bioanalytical assay. To achieve a comprehensive metabolic profile, researchers must balance the need for structural elucidation with the rigorous demands of regulatory quantification.

  • HRMS (Q-TOF/Orbitrap) for Metabolite Identification (MetID):

    • Causality: HRMS provides sub-ppm mass accuracy, enabling Mass Defect Filtering (MDF). Because metabolic transformations (e.g., +15.9949 Da for oxidation) shift the mass defect predictably, HRMS can distinguish true metabolites from endogenous isobaric matrix interferences. It is the superior choice for untargeted discovery.

  • QqQ (Triple Quadrupole) for Targeted GLP Quantification:

    • Causality: QqQ systems operating in Multiple Reaction Monitoring (MRM) mode filter out matrix noise twice (via precursor and product ion selection in Q1 and Q3), maximizing the signal-to-noise ratio. This provides the 3-to-4 log linear dynamic range required by FDA guidelines for pharmacokinetic (PK) profiling.

Data Presentation: Performance Comparison
ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Utility Targeted Quantification (PK/TK)Untargeted Metabolite ID (MetID)
Sensitivity (LOD/LOQ) Excellent (pg/mL range)Moderate to Good (ng/mL range)
Linear Dynamic Range 3 to 5 orders of magnitude2 to 3 orders of magnitude
Mass Resolution Unit resolution (~0.7 Da FWHM)High resolution (>30,000 FWHM)
Validation Capability FDA BMV Compliant (Gold Standard)Exploratory / Semi-quantitative

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol integrates a self-validating system using Stable Isotope-Labeled Internal Standards (SIL-IS) and Incurred Sample Reanalysis (ISR). Every step is designed to inherently verify its own accuracy.

Step 1: Sample Preparation (Hybrid PPT & SPE)

Causality: 4-fluoro-N-(piperidin-4-yl)benzamide is highly basic due to the secondary piperidine nitrogen (pKa ~10.5). Simple protein precipitation (PPT) with acetonitrile leaves residual phospholipids that cause severe ion suppression in the MS source. We recommend a hybrid approach utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 4-fluoro-N-(piperidin-4-yl)benzamide-d4).

    • Self-Validation Loop: The d4-isotope co-elutes exactly with the analyte, correcting for any matrix effects, ionization suppression, or extraction losses in real-time.

  • Precipitation: Add 150 µL of 1% formic acid in acetonitrile. Centrifuge at 4000 x g for 10 mins.

  • Extraction: Load the supernatant onto an MCX SPE plate. Wash with 2% formic acid (to remove neutral/acidic interferences), followed by 100% methanol (to remove phospholipids).

  • Elution: Elute with 5% NH₄OH in methanol. The high pH neutralizes the piperidine charge, releasing it from the cation-exchange sorbent. Evaporate under N₂ and reconstitute in the mobile phase.

Step 2: LC-MS/MS Setup & Parameters
  • Column: C18 (2.1 x 50 mm, 1.7 µm). Note: The basic piperidine ring requires a high-pH mobile phase or a heavily end-capped column to prevent peak tailing.

  • Mobile Phase: Solvent A: 10 mM Ammonium Bicarbonate (pH 9.0); Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: m/z 223.1 → 123.0. Causality: This transition represents the collision-induced cleavage of the amide bond, yielding the highly stable 4-fluorobenzoyl cation (m/z 123.0).

Step 3: FDA 2018 BMV Compliance (The Validation Loop)
Validation ParameterFDA 2018 Acceptance CriteriaSelf-Validating Mechanism in Protocol
Accuracy & Precision ±15% of nominal (±20% at LLOQ)SIL-IS normalization across 6 independent validation runs.
Matrix Effect CV < 15% across 6 distinct matrix lotsPost-column infusion confirms the absence of suppression at the retention time.
Incurred Sample Reanalysis 67% of repeats within ±20% of originalRe-analyzing 10% of in vivo study samples confirms long-term stability and reproducibility.

Visualizations

LCMS_Workflow A Plasma Sample + SIL-IS B MCX SPE Extraction A->B C UHPLC Separation B->C D HRMS (Q-TOF) Metabolite ID C->D Discovery E QqQ (MRM) Quantification C->E GLP PK F Mass Defect Filtering D->F G FDA BMV Validation E->G

LC-MS/MS workflow comparing HRMS for metabolite discovery and QqQ for FDA-compliant quantification.

Metabolic_Pathway Parent 4-Fluoro-N-(piperidin-4-yl)benzamide (Parent Pharmacophore) Enzyme CYP3A4 / Hepatic Enzymes Parent->Enzyme Met1 N-Oxidation (+16 Da) Enzyme->Met1 Met2 Piperidine Hydroxylation (+16 Da) Enzyme->Met2 Met3 Amide Hydrolysis (4-Fluorobenzoic Acid) Enzyme->Met3

Primary CYP3A4-mediated metabolic pathways of 4-fluoro-N-(piperidin-4-yl)benzamide.

References

  • Title: Determination of Pimavanserin and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration. Source: Pharmacology & Pharmacy (SCIRP). URL: [Link]

  • Title: Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT 2A Receptor Antagonist and Inverse Agonist for Parkinson's Disease. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-fluoro-N-(piperidin-4-yl)benzamide

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-fluoro-N-(piperidin-4-yl)benzamide. As researchers, scientists, and drug development professionals, our responsibility e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-fluoro-N-(piperidin-4-yl)benzamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle. Adherence to these procedures is paramount for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a self-validating system of safety and responsibility.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 4-fluoro-N-(piperidin-4-yl)benzamide is a substituted benzamide derivative. While specific comprehensive toxicology data may be limited, the available Safety Data Sheets (SDS) and the nature of its chemical moieties (a fluorinated aromatic ring and a piperidine group) inform the necessary precautions.

The compound is classified as hazardous.[1][2] Key hazards include:

  • Acute Oral Toxicity: The substance is harmful if swallowed.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]

  • Suspected Mutagenicity: Some related benzamides are suspected of causing genetic defects, a risk that must be considered.[1]

The piperidine component itself is typically flammable, corrosive, and toxic, which should inform the handling of the parent compound.[3][4][5] The fluorine substitution can increase the compound's environmental persistence and may lead to the formation of hazardous decomposition products, such as gaseous hydrogen fluoride, under thermal decomposition.[6]

Table 1: Hazard and Disposal Information Summary

ParameterValueSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH341: Suspected of causing genetic defects[1][2]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, stringent use of appropriate PPE is mandatory during all stages of handling and disposal preparation.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[7][8]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[7]

  • Respiratory Protection: All handling and weighing of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6][8]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the waste management process. Never mix incompatible waste streams.

Protocol for Solid Waste (Unused/Expired Chemical):

  • Designate: Identify the material as hazardous waste.

  • Collect: Carefully transfer the solid 4-fluoro-N-(piperidin-4-yl)benzamide into a dedicated, sealable hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene).

  • Label: Immediately label the container with "Hazardous Waste," the full chemical name "4-fluoro-N-(piperidin-4-yl)benzamide," and the associated hazard pictograms.[7]

  • Segregate: Keep this solid waste separate from liquid waste streams.[9][10]

Protocol for Contaminated Labware and Debris:

  • Identify: Any item that has come into direct contact with the compound is considered hazardous waste. This includes gloves, weigh boats, pipette tips, absorbent pads, and contaminated glassware.[7][9]

  • Collect: Place these items into a designated solid hazardous waste container, separate from non-hazardous lab trash. Sharps (needles, contaminated broken glass) must be placed in a designated, puncture-proof sharps container.

  • Label: The container must be clearly labeled as "Hazardous Waste" with a description of its contents (e.g., "Lab Debris Contaminated with 4-fluoro-N-(piperidin-4-yl)benzamide").

Protocol for Empty Containers:

  • Decontaminate: "Empty" containers are not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[7]

  • Collect Rinsate: The solvent rinsate is now considered hazardous liquid waste and must be collected in a designated, sealed container for hazardous liquid waste.[7]

  • Dispose of Container: Once triple-rinsed, deface or remove the original label. The container can now typically be disposed of as non-hazardous solid waste, in accordance with your institution's specific guidelines.[9]

Waste Container Management and Temporary Storage

Proper management of waste containers is crucial for preventing spills and ensuring regulatory compliance.

  • Secure Containment: Ensure all waste containers are tightly sealed when not in use to prevent the release of dust or vapors.[7][8]

  • Secondary Containment: Store sealed waste containers in a secondary container, such as a chemical-resistant tub or tray. This is a critical measure to contain any potential leaks.[7][9]

  • Storage Location: Store waste in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from incompatible materials, heat sources, and high-traffic zones.[4]

  • Labeling: All containers must be clearly and accurately labeled at all times.[10]

The Disposal Workflow: From Generation to Final Disposition

The ultimate disposal of 4-fluoro-N-(piperidin-4-yl)benzamide must be handled by a licensed professional waste disposal company.[7][9] Your institution's Environmental Health and Safety (EHS) office is your primary resource for coordinating waste pickups and ensuring all documentation is correctly handled.[7] The following diagram illustrates the complete workflow.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Segregation cluster_2 Phase 2: Storage & Disposal start Waste Generation (e.g., expired chemical, contaminated gloves) identify Identify Waste Type start->identify solid Pure Solid / Contaminated Debris identify->solid Solid liquid Contaminated Solvents / Rinsate identify->liquid Liquid sharps Contaminated Sharps identify->sharps Sharps contain Place in Correct, Labeled Hazardous Waste Container solid->contain liquid->contain sharps->contain storage Temporary Storage in Secondary Containment (Secure Satellite Area) contain->storage ehs Contact EHS for Pickup storage->ehs disposal Disposal via Licensed Waste Management Service ehs->disposal

Sources

Handling

Personal protective equipment for handling 4-fluoro-N-(piperidin-4-yl)benzamide

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Handling 4-fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) [1] requires a rigorous...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Handling 4-fluoro-N-(piperidin-4-yl)benzamide (CAS: 75484-39-8) [1] requires a rigorous understanding of its molecular architecture. This compound is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and histone deacetylase (HDAC) inhibitors[2][3].

To handle this chemical safely and efficiently, we must understand how its specific functional groups dictate its hazard profile and, consequently, our operational logistics.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

Safety protocols are only effective when researchers understand the causality behind them. The hazard profile of 4-fluoro-N-(piperidin-4-yl)benzamide is driven by two key structural components:

  • The Piperidine Ring: Piperidine derivatives are inherently basic. They act as severe irritants and can be corrosive to mucosal membranes, ocular tissue, and skin[4][5]. Inhalation of piperidine-based dust or vapors can cause acute respiratory tract inflammation and chemical pneumonitis[5].

  • The Fluorinated Benzamide Moiety: The introduction of a fluorine atom significantly increases the molecule's lipophilicity (log P) and metabolic stability[3][6]. While this is a highly desirable trait in drug design for improving target binding affinity and cellular permeability[2][3], it creates a distinct safety hazard: if the compound contacts unprotected skin, the fluorinated moiety facilitates rapid dermal absorption, carrying the toxic piperidine payload directly into systemic circulation.

G Start 4-Fluoro-N-(piperidin-4-yl)benzamide Handling Haz1 Piperidine Moiety (Corrosive/Irritant) Start->Haz1 Haz2 Fluorinated Benzamide (High Lipophilicity) Start->Haz2 Mit1 Chemical Goggles & Fume Hood Haz1->Mit1 Prevents mucosal damage Mit2 Double Nitrile Gloves & Anti-static Coat Haz2->Mit2 Blocks dermal absorption Exec Safe Operational Workflow Mit1->Exec Mit2->Exec

Hazard mitigation pathways for 4-fluoro-N-(piperidin-4-yl)benzamide.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard basic PPE is insufficient. The following self-validating PPE matrix must be strictly adhered to[7]:

PPE CategorySpecificationMechanistic Causality
Hand Protection Double-layered Nitrile Gloves (min 0.11mm thickness)The fluorinated benzamide moiety increases lipophilicity, enhancing the risk of rapid dermal absorption[3]. Double-gloving provides a fail-safe against micro-tears and solvent-assisted permeation.
Eye Protection Indirect-vented Chemical Safety GogglesPiperidine derivatives are highly basic and corrosive to ocular tissue[4]. Indirect venting prevents aerosolized powder or solvent splashes from bypassing the shield.
Body Protection Flame-retardant, anti-static lab coatStatic discharge can ignite fine organic powders or the volatile organic solvents (e.g., DCM, DMF) typically used to solubilize this compound.
Respiratory N95 or Half-mask with P100 cartridgeRequired only if weighing outside a certified fume hood. Piperidine structures can cause severe respiratory tract burns upon inhalation[5].

Operational Workflow: Step-by-Step Methodology

To ensure absolute scientific integrity and safety, follow this procedural workflow when handling the compound for assay preparation or synthetic reactions.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizers, acids, and acid chlorides, which can react violently with the piperidine amine[8].

  • Don all PPE listed in the matrix above before opening the primary container.

Step 2: Weighing and Transfer

  • Use an anti-static weighing boat and a grounded micro-spatula to prevent static-induced aerosolization of the powder.

  • Keep the analytical balance inside the fume hood. If the balance must be outside, pre-weigh the compound into a sealed, tared vial inside the hood, then transfer it to the balance.

  • Never leave the bulk chemical container open longer than necessary to prevent moisture absorption and environmental release.

Step 3: Solubilization

  • When preparing stock solutions (e.g., in DMSO or DMF), always add the solvent to the powder slowly down the side of the vial. Do not drop the powder into the solvent, as this can cause splashing.

  • Cap the vial immediately and vortex or sonicate until fully dissolved.

Step 4: Decontamination

  • Wipe down the spatulas, balance, and hood surface with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by a damp water wipe to remove any residual basic salts.

  • Doff the outer layer of gloves before touching any clean equipment (e.g., computer mice, lab notebooks).

Spill & Disposal Protocols

Even with rigorous protocols, accidental releases can occur. Immediate, calculated action is required to mitigate exposure.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down.

  • Contain: Do not use water directly on the powder. Absorb any solubilized spills with an inert material such as vermiculite, dry sand, or earth[5].

  • Neutralize & Collect: Carefully sweep the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container[4].

Waste Disposal Plan:

  • Zero Drain Policy: Under no circumstances should 4-fluoro-N-(piperidin-4-yl)benzamide or its solutions be flushed down the sewer[5]. It poses a chronic toxicity risk to aquatic environments.

  • Segregation: Keep this waste separate from acidic waste streams to prevent exothermic acid-base reactions.

  • Final Disposal: Dispose of the sealed containers through a licensed chemical waste disposal facility for high-temperature incineration, in strict compliance with local and national environmental guidelines[4][7].

References

  • Hangzhou Keying Chem Co., Ltd. "4-fluoro-n-piperidin-4-yl-benzamide 75484-39-8". Keyingchem. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperidine, 99%". Cole-Parmer. Available at: [Link]

  • Saffron Chemicals. "Laboratory Chemical Lab Safety and Handling Guidelines". Saffron Chemicals. Available at:[Link]

  • ChemSupply Australia. "Safety Data Sheet PIPERIDINE". ChemSupply. Available at:[Link]

  • MDPI. "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors". MDPI Pharmaceuticals. Available at: [Link]

  • National Institutes of Health (NIH). "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs". PMC. Available at:[Link]

  • ACS Publications. "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist". ACS Chemical Neuroscience. Available at: [Link]

Sources

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